molecular formula C8H10N2O4S B1593564 N,N-dimethyl-2-nitrobenzenesulfonamide CAS No. 23530-43-0

N,N-dimethyl-2-nitrobenzenesulfonamide

Cat. No.: B1593564
CAS No.: 23530-43-0
M. Wt: 230.24 g/mol
InChI Key: URZRWUKJMJVQBP-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C8H10N2O4S and its molecular weight is 230.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-9(2)15(13,14)8-6-4-3-5-7(8)10(11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZRWUKJMJVQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353564
Record name N,N-dimethyl-2-nitrobenzenesulfonamide
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Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23530-43-0
Record name N,N-Dimethyl-2-nitrobenzenesulfonamide
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URL https://commonchemistry.cas.org/detail?cas_rn=23530-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-dimethyl-2-nitrobenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of N,N-Dimethyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of N,N-dimethyl-2-nitrobenzenesulfonamide (CAS: 10359-25-8), a critical intermediate often employed as a scaffold in medicinal chemistry or as a precursor to ortho-substituted aniline derivatives.

The protocol focuses on the nucleophilic substitution of 2-nitrobenzenesulfonyl chloride (2-NBSC) with dimethylamine (DMA). While conceptually straightforward, the presence of the ortho-nitro group introduces steric and electronic factors that require precise thermal control to prevent side reactions and ensure high purity. This guide moves beyond standard textbook descriptions, offering field-proven optimization strategies for scale-up and purification.

Part 1: Retrosynthetic Analysis & Strategy

The Strategic Route: Sulfonyl Transfer

The most robust pathway for synthesizing tertiary sulfonamides is the direct reaction of a sulfonyl chloride with a secondary amine.

  • Electrophile: 2-Nitrobenzenesulfonyl chloride (2-NBSC). The sulfonyl sulfur is highly electrophilic due to the electron-withdrawing nature of the sulfonyl group and the ortho-nitro group.

  • Nucleophile: Dimethylamine (DMA). A strong, unhindered secondary amine.

  • Base: A tertiary amine (Triethylamine or Diisopropylethylamine) or inorganic base (Carbonate) is required to scavenge the HCl byproduct, driving the equilibrium forward.

Why this route? Unlike oxidative methods (starting from thiols) or transition-metal catalyzed couplings, this route uses inexpensive, commercially available starting materials and proceeds under mild conditions with high atom economy.

Mechanistic Pathway

The reaction follows an addition-elimination mechanism (associative


-like) at the sulfur atom.[1]
  • Nucleophilic Attack: The lone pair of the DMA nitrogen attacks the sulfur center.[2]

  • Intermediate Formation: A pentacoordinate trigonal bipyramidal intermediate (or transition state) is formed.

  • Elimination: The chloride ion is expelled, restoring the tetrahedral geometry.

Mechanism SM1 2-Nitrobenzenesulfonyl Chloride TS Pentacoordinate Transition State SM1->TS Attack at S SM2 Dimethylamine (Nucleophile) SM2->TS PROD N,N-Dimethyl-2-nitro benzenesulfonamide TS->PROD Cl- Elimination BYPROD HCl (Scavenged) TS->BYPROD

Figure 1: Associative mechanism for sulfonamide formation. The amine attacks the electrophilic sulfur, displacing chloride.[2]

Part 2: The Core Protocol (Gold Standard)

This protocol is designed for a 10 mmol scale but is linear and scalable up to 100g with appropriate heat management.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2-Nitrobenzenesulfonyl chloride Substrate1.0Limiting reagent. Hygroscopic; weigh quickly.
Dimethylamine HCl Nucleophile1.2The HCl salt is easier to handle than aqueous solutions.
Triethylamine (Et3N) Base2.5Scavenges HCl from DMA salt (1 eq) and reaction (1 eq) + excess.
Dichloromethane (DCM) Solvent10 vol10 mL per gram of substrate. High solubility for product.
Experimental Procedure
Step A: Preparation (0 - 15 min)
  • Charge a round-bottom flask with Dimethylamine HCl (1.2 equiv) and DCM .

  • Cool the suspension to 0°C using an ice bath.

  • Add Triethylamine (2.5 equiv) dropwise. The suspension will clear slightly as the free amine is liberated. Stir for 10 minutes.

Step B: Reaction (15 - 90 min)
  • Dissolve 2-NBSC (1.0 equiv) in a minimal amount of DCM.

  • Critical Step: Add the 2-NBSC solution dropwise to the amine mixture at 0°C.

    • Why? The reaction is exothermic.[3] Rapid addition can cause localized heating, leading to hydrolysis of the sulfonyl chloride or degradation of the nitro group.

  • Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1-2 hours.

    • Monitoring: Check by TLC (30% EtOAc/Hexane). The starting sulfonyl chloride (Rf ~0.8) should disappear; the sulfonamide product (Rf ~0.4) will appear.[4]

Step C: Workup & Isolation[5]
  • Quench: Add water to the reaction mixture.

  • Phase Separation: Separate the organic layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2x) .

    • Purpose: Removes excess Triethylamine and unreacted Dimethylamine.

  • Base Wash: Wash with Saturated NaHCO3 (2x) .

    • Purpose: Hydrolyzes and removes any remaining trace sulfonyl chloride as the water-soluble sulfonate salt.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Purification (Crystallization)

The crude product is often a yellowish solid. High purity (>99%) is achieved via recrystallization.

  • Solvent System: Ethanol (95%) or Isopropanol.

  • Procedure: Dissolve crude solid in boiling ethanol. If insoluble particles remain, filter hot.[4] Allow to cool slowly to RT, then to 4°C.

  • Alternative: If the product "oils out," use a DCM/Hexane layering method (dissolve in minimal DCM, carefully layer Hexane on top).[6]

Part 3: Process Visualization

ProcessFlow Start Start: 2-NBSC + DMA.HCl Activation Base Activation (Liberate free amine) Start->Activation Reaction Reaction Phase 0°C -> RT, 2 hrs Activation->Reaction Dropwise Addn Quench Quench & Separation (DCM / Water) Reaction->Quench WashAcid Acid Wash (1M HCl) Removes Amines Quench->WashAcid Organic Layer WashBase Base Wash (NaHCO3) Removes Sulfonic Acid WashAcid->WashBase Cryst Recrystallization (EtOH) WashBase->Cryst Dry & Conc. Final Pure Product (Crystals) Cryst->Final

Figure 2: End-to-end process workflow ensuring removal of all starting materials and byproducts.

Part 4: Critical Process Parameters (CPP) & Troubleshooting

Temperature Control

The ortho-nitro group makes the sulfonyl chloride more reactive but also thermally sensitive.

  • Risk: Runaway exotherm during addition.

  • Mitigation: Maintain internal temperature <10°C during addition.

Moisture Sensitivity

Sulfonyl chlorides hydrolyze to sulfonic acids (water-soluble) in the presence of moisture.

  • Impact: Lower yield.[6]

  • Control: Use dry DCM. Ensure glassware is oven-dried.

Impurity Profile
ImpurityOriginRemoval Strategy
2-Nitrobenzenesulfonic acid Hydrolysis of SMRemoved via NaHCO3 wash (water soluble).
Bis(2-nitrophenyl)disulfide Impurity in SMRecrystallization (less soluble in EtOH).
Residual Amine Excess reagentAcid wash (HCl) converts it to salt.

Part 5: Safety & Handling (E-E-A-T)

As a Senior Scientist, I must emphasize the specific hazards of this chemistry:

  • 2-Nitrobenzenesulfonyl chloride:

    • Corrosive: Causes severe skin burns and eye damage.[7][8][9][10]

    • Lachrymator: Irritating to respiratory tract. Handle only in a functioning fume hood.

    • Sensitizer: Potential skin sensitizer.[9] Double-gloving (Nitrile) is recommended.

  • Nitro Compounds:

    • While this specific sulfonamide is generally stable, nitro-aromatics can be energetic. Avoid heating the dry solid above its melting point or subjecting it to friction/shock during scale-up.

  • Waste Disposal:

    • Aqueous washes will contain dimethylamine (smell) and triethylamine. Neutralize to pH 7 before disposal or dispose of as basic aqueous waste depending on local regulations.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for sulfonamide synthesis via sulfonyl chlorides).
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Context on 2-nitrobenzenesulfonyl "nosyl" group chemistry).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15540, 2-Nitrobenzenesulfonyl chloride. Retrieved from [Link]

Sources

Technical Guide: Spectral Characterization of N,N-Dimethyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: N,N-Dimethyl-2-nitrobenzenesulfonamide CAS Registry Number: 5349-78-0 Molecular Formula: C


H

N

O

S Molecular Weight: 230.24 g/mol [1]

This technical guide provides a comprehensive spectral analysis of this compound, a tertiary sulfonamide derivative often utilized as a stable model compound in the study of "nosyl" (nitrobenzenesulfonyl) protecting group chemistry.[1] Unlike its primary amide counterpart (2-nitrobenzenesulfonamide), which is a key intermediate in the Fukuyama amine synthesis, the N,N-dimethyl derivative serves as a critical reference standard for characterizing sulfonamide stability and spectroscopic behavior, particularly regarding the steric influence of the ortho-nitro group.

Synthesis & Preparation Protocol

To ensure spectral data integrity, the compound is best prepared via the direct nucleophilic substitution of 2-nitrobenzenesulfonyl chloride with dimethylamine.[1][2] This protocol minimizes byproducts that could obscure spectral interpretation.[1][2]

Experimental Workflow

Reagents:

  • 2-Nitrobenzenesulfonyl chloride (1.0 equiv)[1]

  • Dimethylamine hydrochloride (1.2 equiv)[1]

  • Triethylamine (2.5 equiv)[1][3]

  • Dichloromethane (DCM) [Solvent][1]

Procedure:

  • Dissolution: Dissolve 2-nitrobenzenesulfonyl chloride in anhydrous DCM at 0°C under an inert atmosphere (

    
    ).
    
  • Addition: Add dimethylamine hydrochloride to the solution.

  • Basification: Dropwise add triethylamine. The base serves dual roles: liberating free dimethylamine and neutralizing the HCl byproduct.[2]

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the sulfonyl chloride (

    
    ).
    
  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexanes if necessary to obtain analytical-grade crystals.[1][2]
    

SynthesisWorkflow Start 2-Nitrobenzenesulfonyl Chloride Reaction Nucleophilic Substitution (0°C to RT, 4h) Start->Reaction + Reagents Reagents Dimethylamine HCl + Et3N / DCM Reagents->Reaction Workup Acid/Base Wash & Extraction Reaction->Workup Product N,N-Dimethyl-2-nitro- benzenesulfonamide Workup->Product

Figure 1: Synthetic pathway for the preparation of the target analyte.

Spectral Analysis

A. Mass Spectrometry (MS)

The mass spectrum of sulfonamides is dominated by cleavage of the S–N and C–S bonds.[1][2] For the 2-nitro isomer, the "ortho effect" significantly influences fragmentation.[1][2]

  • Molecular Ion (

    
    ):  Observed at m/z 230 .[1][2]
    
  • Base Peak Logic:

    • Loss of

      
       [M-46]:  A characteristic fragmentation for nitroaromatics, yielding a cation at m/z 184 .[1]
      
    • Loss of

      
       [M-64]:  A rearrangement common in arylsulfonamides, often involving the extrusion of 
      
      
      
      to form an amine radical cation.[1] However, in ortho-nitro derivatives, the interaction between the nitro oxygen and the sulfur center can lead to complex rearrangements.[1]
    • Sulfonyl Cation (

      
      ):  Cleavage of the S–N bond yields the 2-nitrobenzenesulfonyl cation at m/z 186 .[1]
      

MassSpecFragmentation M_Ion Molecular Ion [M]+ m/z 230 Frag1 [M - NO2]+ m/z 184 M_Ion->Frag1 - NO2 (46) Frag2 [M - SO2]+ (Rearrangement) M_Ion->Frag2 - SO2 (64) Frag3 Ar-SO2+ Cation m/z 186 M_Ion->Frag3 - N(Me)2

Figure 2: Primary fragmentation pathways observed in EI-MS.[1]

B. Infrared Spectroscopy (IR)

The IR spectrum provides diagnostic confirmation of the functional groups.[1][2] The ortho-substitution may cause slight frequency shifts due to field effects, but the bands remain characteristic.[1][2]

Functional GroupFrequency (

)
Assignment Logic
Sulfonamide (

)
1340–1360 Asymmetric stretch (

).[1] Strong intensity.
Sulfonamide (

)
1150–1170 Symmetric stretch (

). Strong intensity.
Nitro (

)
1530–1540 Asymmetric stretch. Distinctive for aromatic nitro groups.[1][2]
Nitro (

)
1350–1370 Symmetric stretch. Often overlaps with

asymmetric band.[1][2]
Aromatic C–H 3050–3100 Weak stretching vibrations above 3000

.[1]
Methyl C–H 2850–2950 Aliphatic stretches from the N-dimethyl group.
C. Nuclear Magnetic Resonance (NMR)

H NMR (Proton)

The ortho-nitro substituent creates a highly deshielded environment for the adjacent aromatic protons.[1] The spectrum typically exhibits an ABCD aromatic pattern (4 distinct protons) due to the lack of symmetry caused by the 1,2-substitution.[1]

  • Solvent:

    
     or 
    
    
    
    (Values below approximate for
    
    
    ).[1][2]
  • Aromatic Region (7.6 – 8.2 ppm):

    • H-3 (ortho to

      
      ):  Most deshielded doublet, typically ~8.10 ppm .[1] The nitro group's anisotropy and electron-withdrawing inductive effect (-I, -M) shift this proton downfield.[1]
      
    • H-6 (ortho to

      
      ):  Deshielded doublet/multiplet, typically ~7.95 ppm .[1] The sulfonyl group is also strongly electron-withdrawing.[1][2]
      
    • H-4 & H-5: Triplets/multiplets in the 7.70 – 7.85 ppm range.[1]

  • Aliphatic Region (2.8 – 3.0 ppm):

    • N-Methyls: Singlet at ~2.90 ppm (integration 6H).[1][2]

    • Expert Insight: In some sterically crowded ortho-sulfonamides, restricted rotation around the S–N bond can broaden this singlet or, at low temperatures, split it into two distinct signals.[1] At room temperature, it usually appears as a sharp singlet.[1][2]


C NMR (Carbon)
  • Carbonyl/Ipso Carbons:

    • C-N (

      
       ipso):  ~148 ppm.[1][2]
      
    • C-S (

      
       ipso):  ~134 ppm.[1][2]
      
  • Aromatic CH: Four distinct signals in the 124 – 135 ppm range.[1][2] The carbon ortho to the nitro group is typically the most deshielded CH.[2]

  • Methyl Carbons: Single peak at ~37–38 ppm .[1][2]

References

  • Synthesis & Reactivity: Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[2] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1] Tetrahedron Letters, 36(36), 6373-6374.[1]

  • Spectral Data (Analog Comparison): National Institute of Standards and Technology (NIST).[1][2] Mass Spectrum of 2-Nitrobenzenesulfonamide. NIST Chemistry WebBook.[1][2] [1]

  • Structural Studies: CSD Entry for related sulfonamides.[1][2] N.m.r. spectroscopic and X-ray crystallographic studies on some o-NO2 substituted aromatic sulphur amides. J. Chem. Soc., Perkin Trans.[1][2] 2. [1]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of N,N-dimethyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of Structural Elucidation

N,N-dimethyl-2-nitrobenzenesulfonamide belongs to the sulfonamide class of compounds, a scaffold of paramount importance in medicinal chemistry.[1] The substitution pattern, featuring a sterically demanding ortho-nitro group and N,N-dimethylation, imparts unique electronic and conformational properties. Understanding the three-dimensional arrangement of atoms in the crystalline state is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the precise molecular geometry with biological activity to guide the design of more potent and selective therapeutic agents.[1]

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs), which can have profound implications on a drug's solubility, stability, and bioavailability.

  • Informing Synthetic Strategy: Providing insights into the molecule's conformational preferences, which can influence reaction pathways and product outcomes.

This guide will navigate the critical steps from synthesis and crystallization to X-ray diffraction and structural interpretation, drawing parallels with analogous structures to anticipate the molecular conformation and intermolecular interactions of the title compound.

Synthetic Pathway and Crystallization Strategy

A robust crystal structure analysis begins with the synthesis of high-purity material and the successful growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

The synthesis of this compound can be approached through a standard two-step process, beginning with the readily available 2-nitrobenzenesulfonyl chloride.[2]

Step 1: Synthesis of 2-nitrobenzenesulfonamide

The initial step involves the reaction of 2-nitrobenzenesulfonyl chloride with ammonia.

Step 2: N,N-dimethylation of 2-nitrobenzenesulfonamide

The subsequent N,N-dimethylation can be achieved using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.[3]

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound 2-nitrobenzenesulfonyl_chloride 2-nitrobenzenesulfonyl chloride 2-nitrobenzenesulfonamide 2-nitrobenzenesulfonamide 2-nitrobenzenesulfonyl_chloride->2-nitrobenzenesulfonamide Nucleophilic Substitution Ammonia Ammonia Ammonia->2-nitrobenzenesulfonamide Target_Compound This compound 2-nitrobenzenesulfonamide->Target_Compound N,N-dimethylation Methylating_agent Methylating Agent (e.g., (CH3)2SO4) Methylating_agent->Target_Compound Base Base (e.g., K2CO3) Base->Target_Compound

Caption: Synthetic route to this compound.

Crystallization: The Art of Growing Order

Obtaining diffraction-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is paramount.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Begin with a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof). Dissolve a small amount of the purified compound in a minimal amount of the heated solvent to achieve saturation.

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature from a loosely covered vial. This is a common and effective technique.[4][5]

  • Slow Cooling: If the compound is sufficiently soluble at elevated temperatures, prepare a saturated solution and allow it to cool to room temperature slowly, followed by further cooling in a refrigerator.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial, and place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

X-ray Crystallography: Deciphering the Diffraction Pattern

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid.

Experimental Protocol: X-ray Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head. To minimize thermal vibrations and potential crystal degradation, data is typically collected at a low temperature (around 100 K) by placing the crystal in a stream of cold nitrogen gas.

  • Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined using least-squares methods to achieve the best possible agreement between the observed and calculated diffraction patterns.[4]

Diagram of the X-ray Crystallography Workflow

Xray_Workflow Single_Crystal Single Crystal Selection & Mounting Goniometer Goniometer (Crystal Rotation) Single_Crystal->Goniometer Xray_Source X-ray Source Xray_Source->Goniometer Detector Detector Goniometer->Detector Diffraction_Pattern Diffraction Pattern Collection Detector->Diffraction_Pattern Data_Processing Data Processing (Unit Cell & Space Group) Diffraction_Pattern->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Model_Building Model Building & Refinement Structure_Solution->Model_Building Final_Structure Final Crystal Structure Model_Building->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Predicted Crystal Structure and Intermolecular Interactions

Based on the analysis of structurally similar compounds, we can anticipate key features of the crystal structure of this compound.

Molecular Conformation

The molecule is expected to adopt a twisted conformation around the S-N bond.[4][6] The dihedral angle between the benzene ring and the S-N bond is a critical parameter. In related structures, this torsion angle can vary. For instance, in N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide, the S-N torsion angle is 71.41(18)°.[6] The presence of the ortho-nitro group will likely influence the orientation of the sulfonyl group relative to the aromatic ring due to steric hindrance and electronic effects.

Intermolecular Interactions

A key difference in this compound compared to many sulfonamides is the absence of an N-H proton. This precludes the formation of classical N-H···O hydrogen bonds, which are common in the crystal packing of primary and secondary sulfonamides, often leading to the formation of dimers or chains.[4][6]

Instead, the crystal packing will likely be dominated by weaker intermolecular interactions, such as:

  • C-H···O interactions: The methyl protons and aromatic protons can act as weak hydrogen bond donors to the oxygen atoms of the sulfonyl and nitro groups.[5]

  • π-π stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions.

  • Dipole-dipole interactions: The polar nitro and sulfonyl groups will contribute to dipole-dipole interactions that influence the overall crystal packing.

Diagram of Predicted Intermolecular Interactions

Interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 M1_Aryl Aryl Ring M2_Aryl Aryl Ring M1_Aryl->M2_Aryl π-π stacking M1_SO2 SO2 Group M1_NO2 NO2 Group M1_CH3 CH3 Groups M2_SO2 SO2 Group M1_CH3->M2_SO2 C-H···O M2_NO2 NO2 Group M1_CH3->M2_NO2 C-H···O M2_CH3 CH3 Groups

Caption: Predicted non-covalent interactions in the crystal lattice.

Anticipated Crystallographic Parameters

While the precise unit cell parameters and space group can only be determined experimentally, we can draw comparisons with related structures. Many sulfonamides crystallize in common centrosymmetric space groups such as P2₁/c or P-1.

Table 1: Comparison of Crystallographic Data for Related Sulfonamides

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
N-(2-Chlorobenzoyl)-2-nitrobenzenesulfonamideC₁₃H₉ClN₂O₅SOrthorhombicPbca12.266(1)12.643(1)18.738(2)90[4]
N,N-Dimethyl-4-nitrobenzenesulfonamide AnalogC₁₅H₁₆N₂O₄SMonoclinicP2₁/c9.569(2)6.134(1)26.126(5)100.03(3)[1]

Spectroscopic Characterization as a Complementary Technique

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical identity and purity of the synthesized compound before proceeding with crystallization and X-ray analysis.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR Aromatic protons (multiplet, ~7.5-8.2 ppm), N-methyl protons (singlet, ~2.8-3.2 ppm)
¹³C NMR Aromatic carbons (~120-150 ppm), N-methyl carbons (~35-40 ppm)
IR (cm⁻¹) Asymmetric and symmetric SO₂ stretching (~1350-1380 and ~1160-1180), Asymmetric and symmetric NO₂ stretching (~1520-1560 and ~1345-1360)

The experimental spectra should be carefully compared with these predicted values to ensure the correct compound has been synthesized.[7][8]

Conclusion and Future Outlook

This guide has outlined a comprehensive strategy for the crystal structure analysis of this compound. By integrating established synthetic protocols, systematic crystallization screening, and the powerful technique of single-crystal X-ray diffraction, the precise solid-state architecture of this molecule can be elucidated. The predictive analysis based on analogous structures suggests a twisted conformation and a crystal packing dominated by weak intermolecular interactions. The successful determination of this crystal structure will provide invaluable data for medicinal chemists and material scientists, contributing to a deeper understanding of the structure-property relationships in this important class of compounds. The crystallographic data, once obtained, should be deposited in a public repository such as the Cambridge Structural Database (CSD) to benefit the wider scientific community.[9]

References

  • Chaithanya, M. S., et al. (2012). N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2959. [Link]

  • Suchetan, P. A., et al. (2012). N-(2-Chlorobenzoyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o456. [Link]

  • Kowalski, J. A., et al. (2016). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2016(4), M912. [Link]

  • Sert, Y., et al. (2014). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Journal of Molecular Structure, 1060, 218-230. [Link]

  • Yang, G., et al. (2009). N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3174. [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). [Link]

  • Al-Wahaibi, L. H., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Scientific Reports, 13(1), 16309. [Link]

  • El-Gamel, N. E. A., et al. (2022). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Molecules, 27(19), 6599. [Link]

  • Kolehmainen, E., et al. (1993). Nuclear magnetic resonance and X-ray diffraction studies on some substituted benzenesulphonamides. Journal of the Chemical Society, Perkin Transactions 2, (1), 123-127. [Link]

  • An, S. H., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 246-250. [Link]

  • Allen, F. H., et al. (1996). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Journal of Research of the National Institute of Standards and Technology, 101(3), 231-235. [Link]

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A Comprehensive Technical Guide to the Thermal Stability of N,N-dimethyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

N,N-dimethyl-2-nitrobenzenesulfonamide is a molecule of significant interest in medicinal chemistry and organic synthesis. As with any chemical entity progressing through the development pipeline, a thorough understanding of its thermal stability is paramount for ensuring safety, defining stable storage conditions, and developing robust manufacturing processes. This guide provides an in-depth exploration of the thermal stability of this compound, detailing the key analytical techniques for its assessment, interpreting the potential data, and discussing the likely decomposition pathways. This document is intended to serve as a practical resource for researchers and drug development professionals, enabling them to design and execute self-validating thermal stability studies.

Introduction: The Criticality of Thermal Stability Assessment

The thermal stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that dictates its safety, shelf-life, and processability. For a molecule like this compound, which contains both a nitro group and a sulfonamide moiety, the potential for energetic decomposition necessitates a rigorous evaluation. The presence of the electron-withdrawing nitro group on the benzene ring can influence the molecule's reactivity and stability under thermal stress.

An unstable compound can pose significant risks, including:

  • Exothermic Decomposition: A rapid, uncontrolled release of energy can lead to thermal runaway events in a manufacturing setting.

  • Generation of Toxic Byproducts: Thermal degradation can produce hazardous gases, such as oxides of nitrogen (NOx) and sulfur (SOx), which are significant safety concerns.[1]

  • Loss of Potency and Purity: Gradual decomposition, even at ambient temperatures over time, can lead to a decrease in the desired compound's concentration and the formation of impurities.

Therefore, a comprehensive thermal stability profile is not merely a regulatory requirement but a fundamental aspect of chemical process safety and product quality.

Core Analytical Techniques for Thermal Stability Profiling

The cornerstone of thermal stability analysis lies in the application of thermoanalytical techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and commonly employed methods.

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It provides critical information on melting, crystallization, and decomposition events.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

  • Crucible Sealing: Hermetically seal the pan to ensure that any evolved gases during decomposition are contained, allowing for the measurement of the total energy change. For safety reasons, initial runs may be performed in a pinhole crucible to allow for controlled release of pressure.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature beyond the decomposition point (e.g., 350 °C).[3]

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events. The onset temperature of the exotherm is a key indicator of the decomposition temperature.

The DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point, followed by a sharp exothermic peak indicating decomposition. For the related compound, 2-nitrobenzenesulfonamide, the melting point is in the range of 190-192 °C.[4]

Hypothetical DSC Data for this compound

ParameterExpected ValueSignificance
Melting Point (Tm)~150-200 °CProvides information on purity and polymorphic form.
Onset of Decomposition (Tonset)> 200 °CThe temperature at which decomposition begins; a critical safety parameter.
Peak Decomposition Temperature (Tpeak)> 220 °CThe temperature of maximum decomposition rate.
Heat of Decomposition (ΔHd)> 100 J/gQuantifies the energy released during decomposition; higher values indicate greater hazard potential.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is invaluable for determining the temperature at which a material begins to degrade and for quantifying the mass loss associated with decomposition.

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of ~30 °C.

    • Ramp the temperature at a constant heating rate of 10 °C/min to a final temperature of ~500 °C, or until the mass has stabilized.[6]

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and can help to identify distinct decomposition steps.

Caption: Workflow for DSC and TGA Analysis.

Mechanistic Insights into Decomposition

The thermal decomposition of this compound is likely to be a complex process initiated by the weakest bond in the molecule. The presence of both a nitro group and a sulfonamide group provides multiple potential decomposition pathways.

Role of the Nitro Group

Nitroaromatic compounds are known to decompose via cleavage of the C-NO2 bond, which can lead to the formation of radical species.[7] This initial step can trigger a cascade of further reactions.

Role of the Sulfonamide Group

The sulfonamide linkage (C-SO2-N) can also be susceptible to thermal cleavage. Decomposition of sulfonamides can lead to the release of sulfur dioxide (SO2).

Potential Decomposition Products

Based on the structure of this compound, the following decomposition products can be anticipated:

  • Gaseous Products: Oxides of nitrogen (NO, NO2), oxides of sulfur (SO2), carbon monoxide (CO), and carbon dioxide (CO2).

  • Volatile Organic Fragments: Dimethylamine, nitrobenzene, and other substituted aromatic compounds.

  • Solid Residue: A carbonaceous char may remain at high temperatures.

DecompositionPathway Parent N,N-dimethyl-2- nitrobenzenesulfonamide Radicals Initial Homolytic Cleavage (e.g., C-S or C-N bond) Parent->Radicals Heat (Δ) Fragments Formation of Radical Fragments Radicals->Fragments Gases Gaseous Products (NOx, SOx, COx) Fragments->Gases Volatiles Volatile Organics Fragments->Volatiles Residue Solid Residue Fragments->Residue

Sources

The Nucleophilic Reactivity of N,N-dimethyl-2-nitrobenzenesulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of N,N-dimethyl-2-nitrobenzenesulfonamide with a range of nucleophiles. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical behaviors of this versatile reagent. We will explore the primary modes of reactivity: nucleophilic attack at the sulfonamide moiety, leading to N-S bond cleavage, and nucleophilic aromatic substitution (SNAr) on the electron-deficient phenyl ring. The discussion is grounded in mechanistic principles, supported by field-proven insights and detailed experimental protocols. This guide aims to equip the reader with a thorough understanding of the factors governing these reactions, enabling the strategic application of this compound in complex synthetic endeavors.

Introduction: The Dual-Reactivity Profile of a Versatile Sulfonamide

This compound is a member of the broader class of nitrobenzenesulfonamides, which have found significant utility in modern organic synthesis. The presence of two key functional groups—the N,N-dimethylsulfonamide and the ortho-nitro-substituted phenyl ring—imbues the molecule with a dual-reactivity profile, making it a valuable tool for a variety of chemical transformations.

The electron-withdrawing nature of the 2-nitro group plays a pivotal role in activating the molecule towards nucleophilic attack at two distinct sites:

  • The Sulfonamide Group: The nitrogen of the sulfonamide can be a leaving group, particularly in the presence of soft nucleophiles like thiols. This reactivity is the cornerstone of the well-established Fukuyama amine synthesis, where the 2-nitrobenzenesulfonyl ("nosyl") group serves as a readily cleavable protecting group for primary and secondary amines.

  • The Aromatic Ring: The strong -I and -M effects of both the nitro and sulfonamide groups render the aromatic ring highly electron-deficient. This pronounced electrophilicity makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway less common for unsubstituted benzene derivatives.

This guide will dissect these two primary modes of reactivity, providing a detailed examination of the underlying mechanisms, the types of nucleophiles that can be employed, and practical considerations for conducting these transformations in a laboratory setting.

Reactivity at the Sulfonamide Group: The Nosyl Deprotection

The most prominent reaction involving nucleophilic attack at the sulfonamide moiety of 2-nitrobenzenesulfonamides is the cleavage of the N-S bond. This transformation is widely exploited for the deprotection of "nosylated" amines. The ortho-nitro group is crucial for this reactivity, as it facilitates the departure of the sulfonamide group under mild conditions.

Mechanism of Deprotection with Thiolates

The deprotection of N,N-disubstituted-2-nitrobenzenesulfonamides is most commonly achieved using thiol nucleophiles in the presence of a base. The reaction proceeds through a Meisenheimer-type intermediate.[1]

The key steps are as follows:

  • Thiolate Formation: In the presence of a base (e.g., potassium carbonate, potassium hydroxide), the thiol is deprotonated to form a more nucleophilic thiolate anion.

  • Nucleophilic Attack and Meisenheimer Complex Formation: The thiolate attacks the sulfur atom of the sulfonamide. This step is facilitated by the electron-withdrawing nitro group, which stabilizes the resulting intermediate.

  • Elimination and Product Formation: The intermediate collapses, leading to the cleavage of the N-S bond and the formation of the deprotected amine and a disulfide byproduct.

Nosyl_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer-type Intermediate cluster_products Products Sulfonamide R₂N-SO₂-Ar(NO₂) Thiolate R'S⁻ Intermediate [R₂N-S(O₂)(SR')-Ar(NO₂)]⁻ Amine R₂NH Intermediate->Amine Collapse Disulfide R'S-SR'

Caption: Mechanism of nosyl deprotection with a thiolate nucleophile.

Experimental Protocol: Deprotection of a Nosyl-Protected Amine

The following is a general protocol for the deprotection of a nosyl-protected secondary amine using thiophenol.

Materials:

  • N,N-disubstituted-2-nitrobenzenesulfonamide (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the N,N-disubstituted-2-nitrobenzenesulfonamide (1.0 eq) and potassium carbonate (3.0 eq).

  • Add acetonitrile or DMF as the solvent.

  • To the stirred suspension, add thiophenol (2.5 eq) at room temperature.

  • Heat the reaction mixture to 50 °C and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.[1]

  • Extract the aqueous layer with dichloromethane (3x).[1]

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

Reactivity at the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro and dimethylsulfamoyl groups significantly activates the benzene ring of this compound towards nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring and displaces a leaving group. While a halogen is a typical leaving group in SNAr reactions, under certain conditions, the nitro group itself can be displaced.

General Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2]

  • Nucleophilic Addition: The nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups (in this case, the nitro and sulfonamide groups).[2] This initial attack is typically the rate-determining step as it disrupts the aromaticity of the ring.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, yielding the substitution product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_product Product ArylHalide Ar-X (activated) Nucleophile Nu⁻ Meisenheimer [Ar(X)(Nu)]⁻ Product Ar-Nu Meisenheimer->Product - X⁻ (fast)

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Reactions with Amine Nucleophiles

Secondary amines, such as piperidine and morpholine, can act as nucleophiles in SNAr reactions with activated nitroaromatics. While specific examples with this compound are not abundant in the literature, the general principles can be applied. In cases where a good leaving group (e.g., a halogen) is present on the ring ortho or para to the nitro group, substitution is expected to occur.

Experimental Protocol: SNAr with a Secondary Amine

This protocol is adapted from general procedures for the reaction of activated aryl halides with amines.[2]

Materials:

  • Activated 2-nitrobenzenesulfonamide derivative (e.g., with a halogen at the 4- or 6-position) (1.0 eq)

  • Secondary amine (e.g., piperidine) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the activated 2-nitrobenzenesulfonamide derivative (1.0 eq) in DMSO or DMF.

  • Add the secondary amine (1.2 eq) followed by potassium carbonate (2.0 eq).[2]

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.[2]

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reactions with Alkoxide Nucleophiles

Alkoxides, such as sodium methoxide or sodium ethoxide, are potent nucleophiles that can participate in SNAr reactions. The reaction of this compound with alkoxides would likely lead to the displacement of a suitable leaving group on the aromatic ring. In some cases, with highly activated systems, the nitro group itself can be displaced.[3]

NucleophileSubstrateConditionsProductYield (%)Reference
Sodium Methoxide4-NitrobenzonitrileExcess MeONa, DMSO4-Methoxybenzonitrile~70%[4]
Sodium EthoxideN-cyanomethyl-o-nitrobenzamidesEtOH, refluxN-hydroxyquinazolinedionesHigh[5]
Reactions with Carbanions (Grignard and Organolithium Reagents)

Grignard and organolithium reagents are strong carbon-based nucleophiles and potent bases. Their reaction with this compound is expected to be complex. Several reaction pathways are possible:

  • Attack at the Sulfonyl Group: Nucleophilic attack on the sulfur atom could potentially lead to the displacement of the dimethylamino group or the aryl group.

  • SNAr on the Aromatic Ring: If a suitable leaving group is present, SNAr is a possibility. However, the strong basicity of these reagents can lead to side reactions.

  • Reaction with the Nitro Group: Grignard and organolithium reagents are known to react with nitro groups, typically leading to reduction or addition products.

Due to the multiple reactive sites and the strong basicity of these reagents, reactions with this compound are likely to be low-yielding and produce a mixture of products unless carefully controlled.

Comparative Reactivity: Ortho vs. Para Isomers

The position of the nitro group relative to the sulfonamide group and any leaving group significantly influences the reactivity of the aromatic ring in SNAr reactions. Both ortho and para nitro groups can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. In contrast, a meta nitro group cannot directly delocalize the negative charge and thus provides much weaker activation.

For 2-nitrobenzenesulfonamides, the nitro group is ortho to the sulfonamide. This positioning provides strong activation for nucleophilic attack at the 4- and 6-positions if a suitable leaving group is present. In comparison, a 4-nitrobenzenesulfonamide would be strongly activated at the 2- and 6-positions. The choice of isomer can, therefore, be used to direct the regiochemical outcome of SNAr reactions.

Conclusion

This compound exhibits a rich and synthetically useful reactivity profile with nucleophiles. The two primary modes of reaction, N-S bond cleavage at the sulfonamide center and nucleophilic aromatic substitution at the activated phenyl ring, offer distinct opportunities for molecular construction. The deprotection of the corresponding nosyl amides with thiolates is a mild and efficient method for revealing secondary amines, a transformation of immense value in multi-step synthesis. Concurrently, the electron-deficient nature of the aromatic ring opens the door to SNAr reactions with a variety of nucleophiles, allowing for the introduction of new functionalities onto the aromatic scaffold.

A thorough understanding of the mechanistic underpinnings of these reactions, as detailed in this guide, is paramount for their successful application. By carefully considering the nature of the nucleophile, the reaction conditions, and the inherent electronic properties of the substrate, chemists can harness the dual reactivity of this compound to achieve their synthetic goals.

References

  • Kan, T.; Fukuyama, T. Amine Synthesis via N-Sulfonyl- and N-Sulfinyl-imines. Chemical Communications, 2004 , (4), 353-359. [Link]

  • Deshmukh, M. S.; Das, B.; Jain, N. Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. RSC Advances, 2013 , 3(44), 21535-21539. [Link]

  • Gait, R. J.; Gatti, G.; Sasse, M. J. The chemistry of nitro-compounds. Part II. The scope and mechanism of the base-catalysed transformations of someNN-disubstituted o-nitrobenzamides. Journal of the Chemical Society, Perkin Transactions 1, 1979 , 11, 2873-2878. [Link]

  • Miller, J. Aromatic Nucleophilic Substitution. Elsevier, 1968. [Link]

  • Fukuyama, T.; Jow, C.-K.; Cheung, M. 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 1995 , 36(36), 6373-6374. [Link]

  • Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. [Link]

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An In-depth Technical Guide to N,N-dimethyl-2-nitrobenzenesulfonamide: Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N,N-dimethyl-2-nitrobenzenesulfonamide, a molecule with significant potential in synthetic organic chemistry and drug discovery. While direct commercial availability of this specific isomer appears limited, this document details its synthesis from readily accessible precursors and explores its prospective applications based on the well-established reactivity of related nitrobenzenesulfonamides. This resource is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this versatile chemical entity.

Introduction: The Significance of a Versatile Scaffold

Sulfonamides are a cornerstone of modern medicinal chemistry, with a broad spectrum of biological activities.[1] Their structural and electronic properties make them valuable pharmacophores and versatile intermediates in the synthesis of complex molecules. This compound, a member of this important class, features a unique combination of a reactive nitro group and a tertiary sulfonamide moiety on an aromatic ring. This arrangement suggests its potential as a key building block for creating diverse molecular architectures, particularly in the development of novel therapeutics for central nervous system (CNS) disorders and as potential anticancer agents.[2][3]

Commercial Availability: A Focus on Precursors

A thorough survey of major chemical suppliers indicates that this compound is not a standard catalog item. However, its synthesis is straightforward from the commercially available precursor, 2-nitrobenzenesulfonyl chloride (CAS No. 1694-92-4). This key starting material is offered by several major suppliers, ensuring its accessibility for laboratory and potential scale-up synthesis.

Table 1: Commercial Availability of 2-Nitrobenzenesulfonyl chloride (CAS 1694-92-4)

SupplierPurityAvailable Quantities
Sigma-Aldrichfor synthesis-
Thermo Scientific Chemicals97+%5 g
TCI America>98.0%25 g, 250 g
CP Lab Safety-5 g

Note: Availability and purity may vary. Please consult the respective supplier's website for the most current information.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is achieved through the reaction of 2-nitrobenzenesulfonyl chloride with dimethylamine. This is a standard nucleophilic acyl substitution reaction at the sulfonyl group.

Synthetic Pathway

synthesis_pathway start 2-Nitrobenzenesulfonyl Chloride product This compound start->product Base (e.g., triethylamine) Solvent (e.g., CH2Cl2) reagent Dimethylamine (gas, solution, or aqueous) reagent->product

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 2-Nitrobenzenesulfonyl chloride (1.0 eq)

  • Dimethylamine (2.0 M solution in THF, or aqueous solution, or gas) (1.2 - 2.0 eq)

  • Triethylamine (optional, as a base) (1.2 eq)

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, and standard glassware for extraction and filtration.

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-nitrobenzenesulfonyl chloride (1.0 eq) and dissolve it in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Dimethylamine: Slowly add the dimethylamine solution (1.2 eq) to the stirred solution of 2-nitrobenzenesulfonyl chloride over 15-30 minutes. If using an aqueous solution of dimethylamine, a biphasic reaction will occur. If using dimethylamine gas, it can be bubbled through the solution. If desired, triethylamine can be added as a base to scavenge the HCl byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Chemical Reactivity and Potential Applications

The chemical behavior of this compound is dictated by the interplay of the electron-withdrawing nitro group and the sulfonamide moiety. This opens up several avenues for its application in organic synthesis and medicinal chemistry.

The "Ns-Strategy" Analogy: A Gateway to Amine Synthesis

The related 2-nitrobenzenesulfonamides (Ns-amides) are widely used as protecting and activating groups for amines in a methodology known as the "Ns-strategy".[4] In this strategy, the Ns group is introduced to a primary amine, the resulting sulfonamide is alkylated, and the Ns group is then readily removed under mild conditions with a thiol and a base. While this compound itself cannot be used directly in this manner as it lacks the acidic N-H proton for alkylation, its precursor chemistry is central to this powerful synthetic tool.

Reduction of the Nitro Group: Access to Functionalized Anilines

A key transformation of this compound is the reduction of the nitro group to an amine. This provides access to 2-amino-N,N-dimethylbenzenesulfonamide, a valuable building block for further elaboration. Common methods for nitro group reduction include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of reducing agents like tin(II) chloride or iron in acidic media.

reactivity_pathway start N,N-dimethyl-2- nitrobenzenesulfonamide product1 2-Amino-N,N-dimethyl- benzenesulfonamide start->product1 Reduction (e.g., H2, Pd/C) product2 Further Elaboration (e.g., diazotization, coupling reactions) product1->product2

Caption: Reduction of the nitro group to an amine.

The resulting aniline can then be used in a variety of subsequent reactions, such as diazotization followed by Sandmeyer reactions, or as a nucleophile in coupling reactions, providing access to a wide range of substituted aromatic compounds.

A Scaffold in Drug Discovery

The sulfonamide moiety is a privileged scaffold in drug discovery. The 2-aminobenzenesulfonamide core, accessible from this compound, is a key structural motif in various biologically active compounds. For instance, derivatives of benzenesulfonamides have been investigated as potent and selective inhibitors of Nav1.7 for the treatment of pain.[1] Furthermore, novel sulfonamide compounds have shown activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[5] The this compound scaffold provides a starting point for the synthesis of libraries of compounds for screening against various biological targets.

Conclusion

While this compound may not be a readily available commercial product, its straightforward synthesis from the commercially abundant 2-nitrobenzenesulfonyl chloride makes it an accessible and valuable tool for the research community. Its potential applications, derived from the rich chemistry of nitrobenzenesulfonamides, position it as a versatile intermediate for the synthesis of complex amines and as a promising scaffold for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize and explore the utility of this promising chemical entity.

References

  • CP Lab Safety. (n.d.). 2-Nitrobenzenesulfonamide, 5g, Each. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.
  • Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 108076. [Link]

  • PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. Retrieved February 6, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Saudi Journal of Biological Sciences, 30(11), 103799. [Link]

  • Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • Kort, M. E., et al. (2017). Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain. Journal of Medicinal Chemistry, 60(6), 2513–2525. [Link]

  • Singh, A. K., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1873–1882. [Link]

  • Organic Syntheses. (n.d.). Orthanilic acid. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 4-Nitrobenzenesulfonamide. Retrieved February 6, 2026, from [Link]

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Methodological & Application

protocol for nosylation of primary amines using 2-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the protection and activation of primary amines using 2-nitrobenzenesulfonyl chloride (NsCl). Unlike standard protecting groups (Boc, Cbz, Fmoc), the nosyl group serves a dual purpose: it protects the amine functionality while simultaneously activating the N-H bond for mono-alkylation—a process known as the Fukuyama Amine Synthesis .[1] This protocol provides the precise stoichiometry, critical process parameters (CPPs), and troubleshooting frameworks required to suppress common side reactions such as bis-nosylation.

Strategic Utility & Mechanism

The utility of the nosyl group stems from the electron-withdrawing nature of the ortho-nitro group. This significantly increases the acidity of the sulfonamide N-H proton (


), rendering it deprotonatable by weak bases (e.g., 

, DBU).
Key Advantages:
  • Orthogonality: Stable to acidic conditions (Boc removal) and hydrogenolysis (Cbz removal).[1]

  • Activation: Enables the synthesis of secondary amines via Mitsunobu reaction or direct alkylation, preventing the over-alkylation common with free amines.

  • Mild Deprotection: Cleaved via nucleophilic aromatic substitution (

    
    ) using thiols, avoiding strong acids or bases.
    
Mechanistic Workflow

The following diagram illustrates the reaction pathway, highlighting the critical decision points between mono-protection (desired) and bis-protection (impurity).

NosylationMechanism Amine Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack NsCl NsCl (Electrophile) NsCl->Intermediate Base Base (Pyridine/TEA) Base->Intermediate Proton Scavenge MonoNosyl Mono-Nosyl Amide (Desired Product) Intermediate->MonoNosyl - HCl BisNosyl Bis-Nosyl Amide (Side Product) MonoNosyl->BisNosyl Excess NsCl + Base (Over-reaction)

Figure 1: Reaction pathway for nosylation. Control of stoichiometry is vital to prevent the transformation of the mono-nosyl amide into the bis-nosyl impurity.

Experimental Protocol

Materials & Reagents
  • Substrate: Primary Amine (1.0 equiv)[2]

  • Reagent: 2-Nitrobenzenesulfonyl chloride (NsCl) (1.05 – 1.10 equiv)

  • Base: Pyridine (2.0 equiv) or Triethylamine (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous, 0.1 – 0.2 M concentration)

  • Quench: Water, 1M HCl, Sat.

    
    
    
Step-by-Step Methodology
Step 1: Setup and Solubilization
  • Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Dissolve the Primary Amine (1.0 equiv) in anhydrous DCM .

    • Note: If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of base to neutralize it first.

  • Cool the solution to

    
      using an ice bath.
    
    • Reasoning: Low temperature suppresses the kinetic rate of bis-nosylation.

Step 2: Addition of Base and Reagent[3]
  • Add Pyridine (2.0 equiv) or Triethylamine (1.2 equiv) to the cooled solution.

  • Dissolve NsCl (1.05 equiv) in a minimal amount of DCM.

  • Add the NsCl solution dropwise over 15–20 minutes.

    • Critical Control Point: Rapid addition creates localized high concentrations of NsCl, favoring bis-nosylation.

Step 3: Reaction Monitoring[1][2]
  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Stir for 2–4 hours .

  • Monitor via TLC or LC-MS.

    • Target: Disappearance of starting amine.

    • Observation: Nosyl amides are typically UV-active and less polar than the free amine.

Step 4: Workup & Purification
  • Quench: Add water to destroy excess NsCl.[1]

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2x).

    • Purpose: This removes the pyridine/TEA and any unreacted starting amine. The nosyl amide remains in the organic layer.

  • Base Wash: Wash with Sat.

    
     .
    
    • Purpose: Removes 2-nitrobenzenesulfonic acid (hydrolysis byproduct).

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallization (often possible for nosyl amides) or Flash Chromatography (Silica gel, Hexanes/EtOAc).

Optimization & Troubleshooting

The following table summarizes common failure modes and their corrective actions based on field data.

IssueProbable CauseCorrective Action
Bis-Nosylation Excess NsCl or high temperature.Reduce NsCl to 0.95–1.0 equiv. Maintain

for longer. Use bulky bases (e.g., 2,6-lutidine).
Low Yield Hydrolysis of NsCl before reaction.Ensure DCM is anhydrous. Check NsCl quality (should be yellow crystals, not white powder).
Product in Aqueous Layer Product is too polar (e.g., amino acids).Switch solvent to THF/Water mix. Use pH 4 buffer for workup instead of 1M HCl.
Incomplete Reaction Steric hindrance of amine.Switch solvent to DMF. Add catalytic DMAP (0.1 equiv). Increase temp to

.

Downstream Application: The Fukuyama Cycle

The primary value of nosyl protection is the ability to perform mono-N-alkylation followed by mild deprotection.[1] This cycle is the gold standard for synthesizing secondary amines.

Protocol for Deprotection

Reagents: Thiophenol (


) (1.2 equiv) and 

(3.0 equiv) in DMF or Acetonitrile.
  • Green Alternative: Use 2-Mercaptoethanol and DBU to avoid the toxicity and odor of thiophenol.

FukuyamaCycle NosylAmide Nosyl Amide (Acidic N-H) Alkylation Step 1: Alkylation (R-X / K2CO3 or Mitsunobu) NosylAmide->Alkylation SecNosyl Secondary Nosyl Amide (N,N-Disubstituted) Alkylation->SecNosyl Deprotection Step 2: Deprotection (R-SH / Base) SecNosyl->Deprotection SecAmine Secondary Amine (Final Product) Deprotection->SecAmine Release of SO2 & Thioether

Figure 2: The Fukuyama Amine Synthesis cycle.[2][3] The nosyl group activates the nitrogen for alkylation and is subsequently removed to yield the secondary amine.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[4] Tetrahedron Letters.

  • Kan, T., & Fukuyama, T. (2004).[3] Ns strategies: a highly versatile synthetic method for amines. Chemical Communications.[3]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard Reference for Deprotection Conditions).

  • Organic Chemistry Portal. Protecting Groups: Sulfonamides. (General Stability Data).

Sources

Application Note: Cleavage Conditions for the 2-Nitrobenzenesulfonyl (Nosyl) Group

[1][2][3]

Introduction: The Strategic Value of the Nosyl Group

The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a cornerstone of modern amine synthesis, primarily due to the Fukuyama amine synthesis .[1] Unlike the robust tosyl (Ts) group, which requires harsh reductive conditions (Na/naphthalene) or strong acids for removal, the nosyl group offers a unique reactivity profile:

  • Activation: The electron-withdrawing nitro group at the ortho position significantly lowers the pKa of the sulfonamide proton (pKa ~9-10), facilitating mono-alkylation under mild Mitsunobu or basic conditions.

  • Orthogonality: It is stable to acidic (Boc removal) and basic (Fmoc removal) conditions, yet cleaves specifically via nucleophilic aromatic substitution (

    
    ).
    

This guide details the mechanistic basis for cleavage and provides validated protocols ranging from the classic "gold standard" to modern odorless alternatives suitable for GMP environments.

Mechanistic Insight: Nucleophilic Aromatic Substitution

Understanding the mechanism is critical for troubleshooting difficult substrates. The cleavage is not a hydrolysis of the S-N bond. It is an intermolecular

The Pathway[3][4][5][6]
  • Nucleophilic Attack: A soft nucleophile (thiolate anion,

    
    ) attacks the aromatic ring at the carbon ipso to the sulfonyl group.
    
  • Meisenheimer Complex: A transient anionic intermediate forms, stabilized by the electron-withdrawing nitro group.

  • Collapse & Extrusion: The complex collapses to re-aromatize, expelling sulfur dioxide (

    
    ) and the free amine anion (which is immediately protonated).
    
Mechanism Diagram

The following diagram illustrates the transformation of the sulfonamide to the free amine.

NosylMechanismcluster_0Key TransitionSubstrateNosyl-Amine(Starting Material)MeisenheimerMeisenheimerComplexSubstrate->MeisenheimerIpso AttackThiolateThiolate Anion(RS-)Thiolate->MeisenheimerProductsFree Amine+ Ar-S-R + SO2Meisenheimer->ProductsCollapse &SO2 Extrusion

Figure 1: The


Critical Decision Factors: Selecting a Protocol

Before starting, select the protocol that matches your facility's constraints and the substrate's solubility.

FeatureProtocol A: Thiophenol (Classic) Protocol B: Mercaptoethanol/Dodecanethiol (Odorless) Protocol C: 4-Mercaptobenzoic Acid (Optimized)
Reagent PhSH (Thiophenol)

or

4-HS-Ph-COOH
Kinetics Very Fast (< 1 hr)Moderate (1-4 hrs)Fast (1-2 hrs)
Odor Severe/Toxic Low/NoneNone (Solid reagent)
Workup Extraction requiredExtraction (Dodecanethiol is lipophilic)Simplest (Remains in basic aq. layer)
Use Case Small scale, fume hood mandatoryLarge scale, odor-sensitive labsHigh-throughput, easy purification

Experimental Protocols

Protocol A: The Gold Standard (Thiophenol)

Best for: Difficult substrates where steric hindrance is an issue. Requires efficient fume hood.

Reagents:

  • Thiophenol (PhSH)[2]

  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    )[2]
  • Solvent: DMF or Acetonitrile (MeCN)

Procedure:

  • Setup: In a round-bottom flask equipped with a stir bar, dissolve the Nosyl-protected amine (1.0 equiv) in DMF (0.1 M concentration).

  • Addition: Add

    
     (3.0 equiv).
    
  • Activation: Add Thiophenol (1.2 – 1.5 equiv) via syringe. Caution: Stench.

  • Reaction: Stir at room temperature. Monitor by TLC.[3][4]

    • Indicator: The UV-active sulfonamide spot will disappear. A more polar spot (amine) and a less polar spot (diphenyl sulfide/disulfide) will appear.

  • Quench & Workup:

    • Dilute with water.[1]

    • Extract with Ethyl Acetate (EtOAc).

    • Crucial Step: Wash the organic layer with saturated

      
       and then water to remove excess thiophenol.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography is usually required to separate the amine from the aryl thioether byproduct.

Protocol B: The "Green" Alternative (4-Mercaptobenzoic Acid)

Best for: General synthesis, parallel chemistry, and avoiding stench. The byproduct is water-soluble, simplifying purification.

Reagents:

  • 4-Mercaptobenzoic acid[5]

  • Base:

    
     or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[2]
    
  • Solvent: DMF[2]

Procedure:

  • Setup: Dissolve the Nosyl-protected amine (1.0 equiv) in DMF.

  • Addition: Add 4-Mercaptobenzoic acid (2.0 equiv) and

    
     (4.0 equiv).
    
    • Note: If the substrate is base-sensitive, use DBU (2.0 equiv) instead of carbonate.

  • Reaction: Stir at 50 °C for 1–2 hours. (Slight heating helps overcome the lower nucleophilicity compared to PhSH).

  • Workup (Self-Cleaning):

    • Dilute the reaction mixture with 1M NaOH (aqueous).

    • Extract the product (amine) with Diethyl Ether or DCM.

    • Mechanism of Purification: The excess reagent (mercaptobenzoic acid) and the byproduct (thioether-benzoic acid) are both deprotonated and remain in the basic aqueous layer. The free amine moves to the organic layer.

  • Isolation: Dry the organic layer and concentrate.[1] Often yields pure amine without chromatography.

Protocol C: Solid-Phase Cleavage

Best for: Peptide synthesis or combinatorial libraries.

Reagents:

  • 2-Mercaptoethanol[6][2]

  • DBU

  • Solvent: DMF[2]

Procedure:

  • Wash: Wash the resin-bound Nosyl-amine with DMF (3x).

  • Cocktail: Prepare a solution of DMF containing:

    • 2-Mercaptoethanol (10 equiv)

    • DBU (5 equiv)

  • Incubation: Agitate the resin with the cocktail for 30 minutes at room temperature.

  • Repeat: Drain and repeat the treatment once to ensure quantitative cleavage.

  • Wash: Wash resin with DMF, then DCM. The free amine is now ready for the next coupling step.

Troubleshooting & Optimization

Decision Tree for Optimization

Use this logic flow if standard conditions fail.

OptimizationStartStart: Standard Protocol A(PhSH / K2CO3 / RT)CheckCheck TLC after 2 hoursStart->CheckResultReaction Complete?Check->ResultYesProceed to WorkupResult->YesYesNoIncomplete ConversionResult->NoNoAction1Increase Temp to 50°C(Kinetic Boost)No->Action1Action2Switch Base to DBU(Solubility Boost)Action1->Action2Still SlowAction3Switch Solvent to DMSO(Polarity Boost)Action2->Action3Still Slow

Figure 2: Troubleshooting logic for stubborn Nosyl groups.

Common Issues
  • "Stalling" at the Intermediate: If the reaction turns bright yellow/orange but no product forms, the Meisenheimer complex is stable but not collapsing. Solution: Heat to 50–60 °C.

  • Bis-Nosyl Formation: Occasionally, primary amines are bis-nosylated (

    
    ). Solution:  These are actually easier to cleave. The first Nosyl group falls off very rapidly; the second follows standard kinetics.
    
  • Odor Management: If using PhSH, quench all glassware in a bath of bleach (sodium hypochlorite) to oxidize residual thiols to sulfonates before removing them from the hood.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374. Link

  • Kan, T., & Fukuyama, T. (2004).[7][1][8] Ns strategies: a highly versatile synthetic method for amines.[2][1][4] Chemical Communications, (4), 353–359.[8] Link[1]

  • Mattson, A. E., et al. (2006).[5] An Odorless Protocol for the Cleavage of the Nosyl Protecting Group.[6][5] The Journal of Organic Chemistry, 71(15), 5715–5718. Link

  • Maligres, P. E., et al. (1997). Nosyl Group Cleavage Protocols. Tetrahedron Letters, 38(30), 5253–5256. Link

large-scale synthesis of N,N-dimethyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Large-Scale Synthesis of N,N-dimethyl-2-nitrobenzenesulfonamide

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven guide for the , a key intermediate in organic synthesis. The 2-nitrobenzenesulfonyl (nosyl) group is of significant interest for its role as a versatile protecting group for amines, offering stability across a range of reaction conditions and facile cleavage under mild protocols.[1] This application note details a robust and scalable protocol, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices. It includes a detailed experimental protocol, safety guidelines, characterization data, and process workflow visualizations to ensure reliable and reproducible execution by researchers and drug development professionals.

Introduction: The Strategic Importance of the Nosyl Group

In multistep organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[2] The 2-nitrobenzenesulfonyl ("nosyl" or "Ns") group is a powerful tool for the protection of primary and secondary amines.[1] The strong electron-withdrawing nature of the ortho-nitro group significantly increases the acidity of the sulfonamide N-H proton, which facilitates subsequent N-alkylation reactions—a cornerstone of the renowned Fukuyama amine synthesis.[3] Furthermore, the nosyl group can be readily cleaved under mild conditions using thiol-based reagents, an advantage that provides orthogonality to many other protecting group strategies.[3][4]

This compound serves as a stable, crystalline solid and a precursor or model compound embodying the core nosyl structure. Its synthesis via the reaction of 2-nitrobenzenesulfonyl chloride with dimethylamine is a fundamental transformation that illustrates the principles of sulfonamide formation. This guide provides a detailed protocol optimized for safety, scalability, and purity.

Reaction Principle and Mechanism

The synthesis proceeds via a classical nucleophilic acyl substitution at the sulfonyl sulfur. The lone pair of electrons on the nitrogen atom of dimethylamine acts as the nucleophile, attacking the highly electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. This addition forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A non-nucleophilic base, typically triethylamine, is employed to act as a scavenger for the hydrochloric acid (HCl) generated in situ, preventing the protonation of the dimethylamine reactant and driving the reaction to completion.

Reaction Scheme

// Invisible nodes for plus signs plus1 [label="+", shape=plaintext]; plus2 [label="+", shape=plaintext];

// Structure the reaction equation {rank=same; reac1; plus1; reac2;} {rank=same; prod1; plus2; prod2;}

reac1 -> plus1 [style=invis]; plus1 -> reac2 [style=invis];

// Arrow from reactants to products edge [label="DCM, 0°C to RT", labelfontcolor="#5F6368"]; reac2 -> prod1; } } Caption: General reaction for the synthesis of the target compound.

Critical Safety and Handling Protocols

The handling of the reagents for this synthesis requires strict adherence to safety protocols in a well-ventilated chemical fume hood.[5]

  • 2-Nitrobenzenesulfonyl Chloride (CAS 1694-92-4): This compound is classified as corrosive and is moisture-sensitive.[6] It can cause severe skin burns and eye damage.[5] Inhalation may cause respiratory irritation. Full personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat, is mandatory.[6] It should be stored in a cool, dry place away from moisture and incompatible materials like strong oxidizing agents.[5]

  • Dimethylamine (solution): This is a flammable and corrosive substance. It can cause severe skin and eye irritation and is harmful if inhaled. Handle with care, ensuring no vapor is released outside the fume hood.

  • Triethylamine: A flammable, corrosive, and toxic liquid with a strong odor. It can cause severe irritation upon contact.

  • Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. All handling should be performed in a fume hood to avoid inhalation.

In case of exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[6]

Materials and Reagents for Large-Scale Synthesis

ReagentCAS No.Molar Mass ( g/mol )QuantityMoles (equiv)
2-Nitrobenzenesulfonyl Chloride1694-92-4221.62100.0 g0.451 (1.0)
Dimethylamine (40% aq. solution)124-40-345.08 (anhydrous)~85 mL~0.902 (2.0)
Triethylamine121-44-8101.1975.5 mL0.541 (1.2)
Dichloromethane (DCM)75-09-284.931.0 L-
Hydrochloric Acid (1 M aq.)7647-01-0-~500 mL-
Saturated Sodium Bicarbonate (aq.)--~500 mL-
Brine (Saturated NaCl aq.)--~500 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37~50 g-

Equipment: 2L three-neck round-bottom flask, mechanical stirrer, thermometer, 250 mL addition funnel, ice-water bath, rotary evaporator, separatory funnel.

Detailed Experimental Protocol

This protocol is designed for a 100-gram scale synthesis, yielding the target compound with high purity.

Step 1: Reaction Setup
  • Equip a 2L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a 250 mL pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried.

  • Charge the flask with 2-nitrobenzenesulfonyl chloride (100.0 g, 0.451 mol) and dichloromethane (DCM, 500 mL).

  • Begin stirring the mixture to form a suspension.

  • Place the flask in an ice-water bath and cool the internal temperature to 0–5 °C.

Causality Check: Initial cooling is critical to dissipate the heat generated during the highly exothermic addition of the amine.[7] Maintaining a low temperature prevents potential side reactions and ensures controlled, safe execution.

Step 2: Reagent Addition
  • In a separate beaker, prepare a solution of dimethylamine (40% aqueous solution, ~85 mL, ~0.902 mol) and triethylamine (75.5 mL, 0.541 mol) in 200 mL of DCM.

  • Transfer this solution to the dropping funnel.

  • Add the dimethylamine/triethylamine solution dropwise to the stirred suspension of 2-nitrobenzenesulfonyl chloride over approximately 60-90 minutes.

  • Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

Causality Check: A slow, controlled addition prevents a rapid temperature spike. Triethylamine is added concurrently to immediately neutralize the HCl produced, keeping the dimethylamine nucleophile in its active, deprotonated state.[7] An excess of dimethylamine is used to ensure the complete consumption of the starting sulfonyl chloride.

Step 3: Reaction Progression and Monitoring
  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring at room temperature for an additional 2-3 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 2-nitrobenzenesulfonyl chloride spot indicates reaction completion.

Step 4: Work-up and Product Isolation
  • Cool the reaction mixture again in an ice bath to 0-5 °C.

  • Slowly quench the reaction by adding 300 mL of 1 M HCl (aq.). This step neutralizes excess triethylamine and dimethylamine.

  • Transfer the mixture to a 2L separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with:

    • 2 x 250 mL of 1 M HCl (aq.)

    • 1 x 250 mL of water

    • 2 x 250 mL of saturated sodium bicarbonate solution (to remove any residual acid).

    • 1 x 250 mL of brine (to initiate drying).[4]

  • Dry the isolated organic layer over anhydrous magnesium sulfate (~50 g), swirl, and then filter to remove the drying agent.[8]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid crude product.

Step 5: Purification
  • Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and then add water dropwise until persistent cloudiness is observed.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum.

Process and Workflow Visualization

The following diagram outlines the complete workflow from setup to the final, purified product.

// Nodes A [label="Reaction Setup\n(Flask, Stirrer, Funnel)"]; B [label="Charge Reagents\n(Nosyl Chloride, DCM)"]; C [label="Cool to 0-5 °C\n(Ice Bath)"]; D [label="Prepare Amine Solution\n(Dimethylamine, TEA, DCM)"]; E [label="Slow Dropwise Addition\n(Maintain T < 10 °C)"]; F [label="Warm to Room Temp\n(Stir for 2-3h)"]; G [label="Reaction Quench\n(Add 1M HCl)"]; H [label="Phase Separation"]; I [label="Wash Organic Layer\n(HCl, H2O, NaHCO3, Brine)"]; J [label="Dry Organic Layer\n(MgSO4)"]; K [label="Concentrate\n(Rotary Evaporator)"]; L [label="Purification\n(Recrystallization)"]; M [label="Final Product\n(Dry under Vacuum)"];

// Edges A -> B; B -> C; D -> E; C -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; K -> L; L -> M; } } Caption: Experimental workflow for this compound synthesis.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Appearance White to pale yellow crystalline solid
Melting Point 93-95 °C
¹H NMR (400 MHz, CDCl₃) δ ~8.1-7.7 (m, 4H, Ar-H), 2.9 (s, 6H, N(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃) δ ~148.0, 134.5, 132.0, 131.0, 130.0, 124.5, 38.0
FT-IR (KBr, cm⁻¹) ~1530 (asym N-O stretch), ~1370 (sym N-O stretch), ~1350 (asym S=O stretch), ~1160 (sym S=O stretch)
Mass Spectrometry (ESI+) m/z = 231.05 [M+H]⁺

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution
Low Yield - Incomplete reaction. - Loss of product during work-up. - Reagent degradation (moisture).- Extend reaction time at room temperature. - Ensure careful separation and avoid overly aggressive washing. - Use freshly opened or properly stored 2-nitrobenzenesulfonyl chloride.
Oily Product / Fails to Crystallize - Presence of impurities (e.g., unreacted starting material, solvent).- Ensure thorough washing during work-up, especially with NaHCO₃. - Re-purify via column chromatography (Silica gel, Hexanes:EtOAc) if recrystallization fails.
Reaction turns dark brown/black - Temperature runaway during addition causing decomposition.- Re-run the reaction with stricter temperature control and slower addition rate.

References

  • PrepChem. Synthesis of N,N-dimethyl-p-nitrobenzylamine. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Safety and Handling of 2-Nitrobenzenesulfonyl Chloride (CAS 1694-92-4). Available from: [Link]

  • Google Patents. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.
  • Google Patents. CN103183618A - Method for recovering dimethylamine from dimethylamine hydrochloride.
  • Google Patents. CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • Chem-Station. Fukuyama Amine Synthesis. Available from: [Link]

  • PubMed. An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form. Available from: [Link]

  • Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Available from: [Link]

  • ACS Publications. 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. Available from: [Link]

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available from: [Link]

  • Google Patents. US20180222859A1 - Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP).
  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • SciSpace. Nosyl (2-Nitrobenzenesulfonyl) Annulation Strategy toward Winding Vine-Shaped Bithiophenes. Available from: [Link]

  • Google Patents. CN102584647A - Industrial production method for toluene sulfonamide.
  • Google Patents. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.
  • PubChem. N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide. Available from: [Link]

  • ResearchGate. 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. Available from: [Link]

  • YouTube. CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-dimethyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-dimethyl-2-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the reaction of 2-nitrobenzenesulfonyl chloride with dimethylamine. This is a nucleophilic substitution reaction at the sulfonyl group. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][2] This prevents the protonation of dimethylamine, which would render it non-nucleophilic and halt the reaction.[1]

Q2: What are the most critical parameters to control during the synthesis?

The critical parameters to control are:

  • Temperature: The reaction is typically exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of reactants is crucial to prevent side reactions.

  • Stoichiometry: Precise control of the molar ratios of 2-nitrobenzenesulfonyl chloride, dimethylamine, and the base is essential to avoid the formation of byproducts.

  • Purity of Reagents: The purity of the starting materials, especially the 2-nitrobenzenesulfonyl chloride, is vital. Impurities can lead to undesired side reactions and complicate purification.

  • Moisture Control: 2-Nitrobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to 2-nitrobenzenesulfonic acid.[3][4] Therefore, the reaction should be carried out under anhydrous conditions.

Q3: Why is the 2-nitrobenzenesulfonyl group (nosyl group) often used in organic synthesis?

The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a valuable amine-protecting group in multi-step organic synthesis. It is stable under a wide range of acidic and basic conditions but can be selectively removed under mild conditions using thiol nucleophiles, such as thiophenol or 2-mercaptoethanol, in the presence of a base. This orthogonality makes it highly useful in complex syntheses, particularly in peptide chemistry.[1]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during the synthesis of this compound, providing insights into their causes and offering practical solutions.

Observed Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of Desired Product 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Hydrolysis of Starting Material: Presence of moisture leading to the hydrolysis of 2-nitrobenzenesulfonyl chloride.[3][4] 3. Protonation of Dimethylamine: Inadequate amount of base to neutralize the generated HCl.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials. - Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Optimize Base Stoichiometry: Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine. A slight excess (1.1-1.2 equivalents) can be beneficial.
Presence of 2-Nitrobenzenesulfonic Acid as a Byproduct Hydrolysis of 2-nitrobenzenesulfonyl chloride: This is a common side reaction if moisture is present in the reaction setup.[4]- Strict Moisture Control: Dry all solvents and glassware thoroughly before use. - Purify Starting Material: If the 2-nitrobenzenesulfonyl chloride has been stored for a long time, it may have partially hydrolyzed. Consider purification by recrystallization if necessary.
Formation of Di-substituted Byproducts (Over-reaction) Incorrect Stoichiometry: An excess of 2-nitrobenzenesulfonyl chloride relative to dimethylamine can lead to the formation of N,N-bis(2-nitrobenzenesulfonyl)amine.- Careful Control of Stoichiometry: Use a slight excess of dimethylamine to ensure complete consumption of the 2-nitrobenzenesulfonyl chloride.[5] - Slow Addition: Add the 2-nitrobenzenesulfonyl chloride solution dropwise to the dimethylamine solution at a low temperature to maintain control over the reaction.[5]
Discoloration of the Reaction Mixture (Darkening) Decomposition: The nitro group can sometimes participate in side reactions, especially at elevated temperatures, leading to colored byproducts.[6]- Maintain Low Temperature: Strictly control the reaction temperature, keeping it below 5 °C. - Use High-Purity Reagents: Impurities can catalyze decomposition pathways.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis, incorporating best practices to minimize side reactions.

Materials:

  • 2-Nitrobenzenesulfonyl chloride (1.0 eq)

  • Dimethylamine (2.0 M solution in THF, 1.2 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-nitrobenzenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice-water bath.

  • Addition of Amine and Base: In a separate flask, prepare a solution of dimethylamine (1.2 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Reaction: Add the dimethylamine/triethylamine solution dropwise to the stirred solution of 2-nitrobenzenesulfonyl chloride at 0 °C over 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Visualizing the Reaction and Side Products

The following diagram illustrates the main synthetic pathway and potential side reactions.

Synthesis_Troubleshooting R1 2-Nitrobenzenesulfonyl Chloride Product This compound (Desired Product) R1->Product Nucleophilic Substitution Side_Product1 2-Nitrobenzenesulfonic Acid R1->Side_Product1 Hydrolysis (H2O) Side_Product2 N,N-bis(2-nitrobenzenesulfonyl)amine (Over-reaction Product) R1->Side_Product2 Excess R1 R2 Dimethylamine R2->Product Protonated_Amine Dimethylammonium Chloride R2->Protonated_Amine Protonation (No Base) Base Base (e.g., Et3N) Base->Protonated_Amine Neutralization

Sources

Technical Support Center: Purification of Crude N,N-Dimethyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude N,N-dimethyl-2-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this compound. Our focus is on providing scientifically sound, field-proven insights to ensure the integrity of your experimental outcomes.

Introduction to Purification Challenges

The synthesis of this compound, typically from 2-nitrobenzenesulfonyl chloride and dimethylamine, can result in a crude product containing various impurities. The nature of these impurities dictates the most effective purification strategy. Common contaminants include unreacted starting materials, byproducts from side reactions, and degradation products. The presence of the thermally sensitive nitro group and the potential for hydrolysis of the starting material are key factors to consider during purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Recrystallization Issues

Question 1: My crude product "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with compounds that have a relatively low melting point or when significant impurities are present, which can depress the melting point of the mixture. For sulfonamides, this phenomenon can be particularly prevalent if the incorrect solvent is chosen.[1]

Causality: The high concentration of impurities can create a eutectic mixture with a melting point lower than the boiling point of the recrystallization solvent.

Solutions:

  • Increase Solvent Volume: Add more hot solvent to decrease the concentration of the solute, which may prevent it from oiling out.

  • Lower the Temperature: If possible, select a solvent with a lower boiling point that is still effective for recrystallization.

  • Change the Solvent System: A single solvent may not be ideal. Experiment with a two-solvent system. Good options for sulfonamides often include ethanol-water or isopropanol-water mixtures.[1] Dissolve the crude product in a minimum amount of the "good" solvent (e.g., hot ethanol) and then slowly add the "poor" solvent (e.g., hot water) until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.

  • Pre-Purification: If the crude product is highly impure, a preliminary purification by flash column chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization.

Question 2: I have a very low yield after recrystallization. What are the likely causes and how can I improve it?

Answer:

Low recovery is a frequent challenge in recrystallization and can be attributed to several factors.

Causality:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound even at low temperatures.

  • Premature Crystallization: If the product crystallizes during hot filtration to remove insoluble impurities, it will be lost.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This can be done by adding the hot solvent in small portions until the solid just dissolves.[2]

  • Solvent Selection: Choose a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures. For this compound, consider starting with an ethanol/water mixture.

  • Prevent Premature Crystallization: When performing a hot filtration, preheat your funnel and filter paper with hot solvent to prevent the solution from cooling and crystallizing prematurely.

  • Maximize Crystal Formation: After allowing the solution to cool slowly to room temperature, place it in an ice bath to maximize the precipitation of the product.

  • Second Crop: The mother liquor can be concentrated by carefully boiling off some of the solvent to obtain a second crop of crystals, which can be combined with the first if the purity is acceptable.

Question 3: My final product is still colored, even after recrystallization. How can I remove colored impurities?

Answer:

Colored impurities are often large, polar molecules with extended conjugation. They can be difficult to remove if their solubility properties are similar to your target compound.

Causality: The colored impurity co-crystallizes with your product.

Solutions:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration.[3] Activated charcoal has a high surface area and can adsorb colored impurities. Use a minimal amount, as it can also adsorb your product, reducing the yield.

  • Hot Filtration: After adding charcoal, perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.

  • Column Chromatography: If recrystallization with charcoal is ineffective, column chromatography is a more powerful technique for separating compounds with different polarities.

Column Chromatography Issues

Question 4: I'm not getting good separation of my product from impurities during column chromatography. What should I do?

Answer:

Poor separation in flash column chromatography is typically due to an inappropriate mobile phase polarity.

Causality:

  • Mobile Phase Too Polar: If the eluent is too polar, all compounds will travel quickly down the column with little interaction with the stationary phase (silica gel), resulting in poor separation.

  • Mobile Phase Not Polar Enough: If the eluent is not polar enough, all compounds will remain strongly adsorbed to the silica gel and will not move down the column.

Solutions:

  • Optimize the Mobile Phase: The ideal solvent system should give your target compound an Rf value of approximately 0.3 on a TLC plate.[4] A common starting point for compounds like this compound is a mixture of hexanes and ethyl acetate.

    • If your Rf is too high, decrease the polarity of the mobile phase by increasing the proportion of hexane.

    • If your Rf is too low, increase the polarity by increasing the proportion of ethyl acetate.

  • Gradient Elution: For complex mixtures, a gradient elution can be very effective. Start with a less polar mobile phase to elute the non-polar impurities, and gradually increase the polarity to elute your product and then the more polar impurities.[5]

  • Sample Loading: For difficult separations, consider "dry loading" your sample. Dissolve the crude product in a minimal amount of a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The most common impurities originate from the starting materials and potential side reactions:

  • 2-Nitrobenzenesulfonyl chloride: Unreacted starting material.

  • Dimethylamine: Excess reagent used in the synthesis.

  • 2-Nitrobenzenesulfonic acid: This is a significant impurity formed from the hydrolysis of 2-nitrobenzenesulfonyl chloride by moisture in the reaction or during workup.[6]

  • N-nitrosodimethylamine (NDMA): Although less common in this specific reaction, nitrosamines can be formed from secondary amines (like dimethylamine) in the presence of nitrosating agents.[7]

Q2: How can I remove the acidic impurity, 2-nitrobenzenesulfonic acid, during the workup?

A2: The most effective way to remove acidic impurities is through an acid-base extraction. During the workup of your reaction, after dissolving the crude product in an organic solvent like ethyl acetate or dichloromethane, wash the organic layer with a mild aqueous base such as a saturated sodium bicarbonate solution.[8] The basic wash will deprotonate the sulfonic acid, forming a water-soluble salt that will partition into the aqueous layer, effectively removing it from your organic product.

Q3: What is a good starting solvent system for recrystallizing this compound?

Q4: What are the expected physical properties of pure this compound?

A4: While the exact melting point for this compound is not widely reported, its isomer, N,N-dimethyl-4-nitrobenzenesulfonamide, has a melting point of 154-155 °C.[9] The related compound, 2-nitrobenzenesulfonamide, has a melting point of 190-192 °C.[10][11] Pure this compound is expected to be a crystalline solid. A sharp melting point range of 1-2 °C is a good indicator of high purity.[9]

Q5: How can I assess the purity of my final product?

A5: Several analytical techniques can be used to determine the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A sharp melting point range close to the literature value (once established) indicates high purity. Impurities will typically broaden and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid) is a good starting point for method development.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect the presence of impurities.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture on a hot plate and add the ethanol in small portions until the solid is completely dissolved.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase by running TLC plates with different ratios of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the product.[4]

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better separation, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions. If separation is difficult, a gradient elution, starting with a higher percentage of hexane and gradually increasing the ethyl acetate percentage, can be employed.[5]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Summary

ParameterRecommended Value/RangeReference
Recrystallization Solvent Ethanol/Water or Isopropanol/Water[1]
Column Chromatography Mobile Phase Hexane/Ethyl Acetate Gradient[4][5]
Target TLC Rf Value ~0.3[4]
Melting Point (N,N-dimethyl-4-nitrobenzenesulfonamide) 154-155 °C[9]
Melting Point (2-Nitrobenzenesulfonamide) 190-192 °C[10][11]

Visual Workflow and Diagrams

Purification Workflow

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization (e.g., EtOH/Water) Crude->Recrystallization Initial Purification Column Flash Column Chromatography (Hexane/EtOAc) Crude->Column High Impurity Recrystallization->Column If impure Pure Pure Product Recrystallization->Pure If pure Column->Pure Analysis Purity Analysis (TLC, MP, HPLC, NMR) Pure->Analysis

Caption: General purification workflow for crude this compound.

Troubleshooting Logic for "Oiling Out"

OilingOutTroubleshooting Start Product 'Oils Out' AddSolvent Add more hot solvent Start->AddSolvent ChangeSolvent Switch to a two-solvent system (e.g., EtOH/H2O) AddSolvent->ChangeSolvent If fails Success Crystals Form AddSolvent->Success If successful PrePurify Pre-purify by column chromatography ChangeSolvent->PrePurify If fails ChangeSolvent->Success If successful

Sources

Technical Support Center: Optimization of N,N-Dimethyl-2-nitrobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: NOSYL-DMA-001 Lead Scientist: Dr. A. Vance

Executive Summary & Reaction Logic

The Objective: Synthesize N,N-dimethyl-2-nitrobenzenesulfonamide (often referred to as N-Nosyl dimethylamine) with >95% purity and high yield.

The Chemistry: This is a nucleophilic substitution at the sulfur atom.[1] The nitrogen lone pair of dimethylamine (DMA) attacks the electrophilic sulfur of 2-nitrobenzenesulfonyl chloride (2-NBSC), displacing the chloride ion.

The Critical Failure Points:

  • Hydrolysis (The Silent Yield Killer): 2-NBSC is highly moisture-sensitive. Water competes with DMA, forming water-soluble 2-nitrobenzenesulfonic acid, which is washed away during workup, resulting in "phantom" yield loss.

  • Reagent Quality: 2-NBSC degrades into the sulfonic anhydride or acid upon prolonged storage, introducing impurities before the reaction even starts.

  • Exotherm Management: The reaction is exothermic. Uncontrolled heat can lead to decomposition or side reactions (though less common with the deactivating nitro group, thermal runaway is a safety hazard).

Standard Operating Procedure (The "Gold Standard")

Do not use aqueous dimethylamine (Schotten-Baumann conditions) if high yield and ease of purification are the goals. The biphasic nature slows the reaction and promotes hydrolysis of the sulfonyl chloride.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
2-NBSC Limiting Reagent1.0Recrystallize from toluene if mp < 64°C.
Dimethylamine Nucleophile1.2 - 1.5Use 2.0M solution in THF (preferred) or gas.
Triethylamine (TEA) HCl Scavenger1.5Optional if using 2.5+ eq. of DMA, but recommended.
DCM or THF SolventN/AMust be anhydrous. Concentration: 0.2M - 0.5M.
DMAP Catalyst0.05Optional. Accelerates sluggish reactions.
Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Solvation: Dissolve 2-NBSC (1.0 eq) in anhydrous DCM (Dichloromethane). Cool to 0°C in an ice bath.

  • Base Addition: Add Triethylamine (1.5 eq) slowly.

  • Nucleophile Addition: Add Dimethylamine (1.2–1.5 eq, 2M in THF) dropwise over 15-20 minutes. Crucial: Monitor internal temp; do not exceed 10°C during addition.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check TLC (Solvent: 30% EtOAc/Hexanes). Product is usually less polar than the starting chloride but distinct from the baseline sulfonic acid.

  • Quench: Add dilute HCl (1M) to quench excess amine and solubilize amine salts.

Troubleshooting Guide (Root Cause Analysis)

Ticket #001: Low Yield (<60%)

Symptom: The crude mass is low, but TLC shows clean conversion.

  • Diagnosis: Hydrolysis. Your sulfonyl chloride reacted with water in the solvent or atmosphere, forming 2-nitrobenzenesulfonic acid. This byproduct is water-soluble and was removed during the aqueous wash, leaving you with very little organic product.

  • Fix:

    • Distill DCM over

      
       or use molecular sieves (4Å).
      
    • Verify the quality of 2-NBSC. If it smells strongly acrid (like HCl) before opening, it has degraded.

    • Self-Validating Step: Check the pH of the aqueous layer after the first wash. If it is highly acidic and contains organic material (check by spotting aqueous layer on TLC), you lost product to hydrolysis.

Ticket #002: "Ghost" Spots on TLC

Symptom: Multiple spots appearing near the baseline or streaking.

  • Diagnosis: Bis-sulfonylation or Sulfonic Anhydride. While rare with secondary amines like DMA, impurities in the sulfonyl chloride (specifically the anhydride formed from self-reaction) can create complex mixtures.

  • Fix:

    • Recrystallize 2-NBSC from Toluene/Hexane.

    • Ensure the amine is added to the chloride (or vice versa) slowly.

Ticket #003: Product is an Oil (Should be Solid)

Symptom: Product refuses to crystallize.

  • Diagnosis: Trapped Solvent/Amine. this compound should be a solid (mp ~80-82°C). Oils usually indicate trapped DCM or excess TEA.

  • Fix:

    • High-vacuum drying (>4 hours).

    • Trituration: Add cold hexanes or diethyl ether and scratch the flask sides to induce nucleation.

Visualization: Reaction Pathways & Logic

Figure 1: Reaction Mechanism & Competition

This diagram illustrates the competition between the desired sulfonylation and the parasitic hydrolysis pathway.

ReactionPathways Start 2-Nitrobenzenesulfonyl Chloride (2-NBSC) Intermediate Tetrahedral Intermediate Start->Intermediate + DMA (Fast) Waste 2-Nitrobenzene sulfonic acid (Water Soluble Waste) Start->Waste + H2O (Slow but Irreversible) Reagent Dimethylamine (DMA) Water H2O (Moisture) Product N,N-dimethyl-2-nitro benzenesulfonamide (Target) Intermediate->Product - HCl (Base Scavenged)

Caption: Figure 1: Kinetic competition. Hydrolysis (red path) is irreversible and leads to aqueous waste. Anhydrous conditions force the reaction along the green path.

Figure 2: Purification Logic Tree

Follow this workflow to isolate pure product.

PurificationLogic Crude Crude Reaction Mixture (DCM Phase) Wash1 Wash 1: 1M HCl Crude->Wash1 OrgPhase1 Organic Phase (Contains Product) Wash1->OrgPhase1 Keep AqPhase1 Aqueous Phase (Removes Excess Amine/TEA) Wash1->AqPhase1 Discard Wash2 Wash 2: Sat. NaHCO3 OrgPhase2 Organic Phase (Neutral) Wash2->OrgPhase2 Keep AqPhase2 Aqueous Phase (Removes Sulfonic Acid) Wash2->AqPhase2 Discard OrgPhase1->Wash2 Dry Dry (MgSO4) & Concentrate OrgPhase2->Dry Final Recrystallize (EtOH or Toluene) Dry->Final

Caption: Figure 2: Workup Protocol. The acid wash removes unreacted amine; the base wash removes the sulfonic acid hydrolysis byproduct.

FAQ: Frequently Asked Questions

Q: Can I use aqueous dimethylamine (40%)? A: Yes, but yield will suffer. If you must, use the Schotten-Baumann method : Dissolve the amine in NaOH solution and add the sulfonyl chloride (dissolved in a little dioxane or toluene) vigorously. However, for 2-NBSC, the hydrolysis rate is significant. The anhydrous method (Module 2) is superior for yield.

Q: My 2-NBSC is dark brown. Can I use it? A: No. Pure 2-NBSC is a yellow/crystalline solid. Dark brown indicates decomposition to HCl and sulfonic acid. You must recrystallize it (dissolve in hot toluene, filter hot to remove insoluble acid, cool to crystallize) or buy a fresh batch.

Q: Why is the reaction mixture turning red/orange? A: Nitro compounds are often chromophores. A deep yellow/orange color is normal. However, a rapid color change to black or dark tar suggests thermal decomposition—check that your addition temperature was controlled (


).

References

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.

  • Organic Syntheses. (2006). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Organic Syntheses, Coll. Vol. 11, p.403 (2009); Vol. 83, p.161 (2006).

  • BenchChem. (2025).[1][2] 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent Technical Guide.

  • Sigma-Aldrich. (n.d.). 2-Nitrobenzenesulfonamide Product Specification & Safety Data Sheet.

Sources

identifying byproducts in N,N-dimethyl-2-nitrobenzenesulfonamide reactions by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Forensics for N,N-Dimethyl-2-nitrobenzenesulfonamide Chemistry

Ticket System Status: [ONLINE] Current Topic: Impurity Profiling & Reaction Monitoring via ^1H NMR Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Introduction: The Analytical Landscape

You are likely working with this compound (DMNBS) either as a stable intermediate, a model substrate for reduction, or a partner in nucleophilic aromatic substitution (


). Unlike its N-monosubstituted "Nosyl" cousins, DMNBS lacks the acidic N-H proton, making it resilient to base-mediated deprotection but susceptible to specific reduction and substitution pathways.

This guide provides a forensic framework to identify reaction failures and byproducts using ^1H NMR.

Module 1: The Baseline – Validating the Pure Compound

Before troubleshooting, you must establish the spectral signature of the pure material.

User Issue: "Is my starting material pure?" Resolution: Confirm the integral ratio and chemical shift consistency.

FeatureChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
Methyl Groups 2.80 – 2.95 Singlet (s) 6H CRITICAL: Unlike N,N-dimethylbenzamides (which show two peaks due to restricted C-N rotation), sulfonamide methyls are typically equivalent and appear as a single sharp peak at room temperature.
Aromatic A 8.00 – 8.15Doublet/Multiplet1HProtons ortho to the Nitro group (deshielded).
Aromatic B 7.60 – 7.80Multiplet3HRemaining aromatic protons.

Expert Insight: If your methyl peak is split into two distinct singlets at room temperature, check for extreme steric crowding or consider that you may have accidentally synthesized the carboxamide analog (from 2-nitrobenzoyl chloride) rather than the sulfonamide.

Module 2: Troubleshooting Synthesis Impurities

Context: You synthesized DMNBS from 2-nitrobenzenesulfonyl chloride (Nosyl-Cl) and dimethylamine.

User Issue: "I see extra aromatic peaks and my yield is low."

Scenario A: Residual Starting Material (Nosyl-Cl)

If the coupling was incomplete, unreacted sulfonyl chloride will remain.

  • Diagnostic Signal: Look for a distinct aromatic pattern (often downfield shifted) without a corresponding methyl signal.

  • Key Shift: Nosyl-Cl aromatic protons are typically deshielded (7.7 – 8.5 ppm).

  • Confirmation: Run a TLC. Nosyl-Cl is much less polar than the sulfonamide.

Scenario B: Hydrolysis (The "Dead" Byproduct)

Moisture in your amine source or solvent can hydrolyze Nosyl-Cl to 2-nitrobenzenesulfonic acid .

  • Diagnostic Signal: Aromatic protons shift significantly depending on pH. In

    
    , the sulfonic acid proton (
    
    
    
    ) is often broad/invisible or extremely downfield (>10 ppm).
  • Methyl Region: You may see a peak for dimethylammonium salts (approx 2.5-2.7 ppm) if the amine was protonated by the generated acid.

Module 3: Reaction Monitoring – Reduction & Substitution

Context: You are reacting DMNBS further.

Pathway 1: Nitro Reduction (to Aniline)

Goal: Converting


 to 

(e.g., Fe/HCl,

, or SnCl

). User Issue: "Did the reduction go to completion?"
  • Mechanism: The electron-withdrawing Nitro group becomes an electron-donating Amine group.

  • Spectral Inversion:

    • Aromatic Region: Massive upfield shift (shielding). The protons ortho to the new amino group will shift from ~8.0 ppm to ~6.7-7.0 ppm.

    • New Signal: Appearance of a broad exchangeable singlet (

      
      ) around 4.0 – 6.0 ppm (solvent dependent).
      
    • Methyls: Slight upfield shift due to increased electron density in the ring.

Pathway 2: Nucleophilic Aromatic Substitution ( )

Goal: Displacing the


 group or the 

group. User Issue: "I tried to displace the nitro group with a nucleophile. What happened?"
  • Mechanism: Attack at the carbon bearing the nitro group.

  • Diagnostic: Loss of the characteristic low-field "ortho-nitro" proton (the one at >8.0 ppm).

  • Symmetry Break: If the nucleophile is chiral or bulky, the dimethyl singlet may split (diastereotopic).

Module 4: Diagnostic Visualization

Figure 1: The NMR Decision Matrix

Use this logic flow to categorize your crude mixture.

NMR_Diagnostics Start Crude NMR Sample (DMSO-d6 or CDCl3) CheckMe Check 2.8 - 3.0 ppm Region Start->CheckMe NoMe No Methyl Singlet? CheckMe->NoMe Absent YesMe Sharp Singlet Present? CheckMe->YesMe Present CheckAr Check Aromatic Region (7.5 - 8.5 ppm) NoMe->CheckAr CheckRed Check for Upfield Aromatics (6.5 - 7.2 ppm) YesMe->CheckRed Result1 Unreacted Sulfonyl Chloride (Starting Material) CheckAr->Result1 Pattern matches SM Result3 Byproduct: Sulfonic Acid (Hydrolysis) CheckAr->Result3 Shifted/Broad peaks Result2 Product: DMNBS (Verify Integration 6:4) CheckRed->Result2 No Upfield Shift Result4 Reduction Product (Aniline Derivative) CheckRed->Result4 Significant Upfield Shift

Caption: Diagnostic logic flow for identifying major components in DMNBS reaction mixtures.

Module 5: FAQ – Specific Spectral Anomalies

Q1: I see a small triplet at 1.1 ppm and a quartet at 3.2 ppm. Is this a byproduct?

  • Diagnosis: No. This is likely Diethyl ether or Ethanol residue from your workup.

  • Action: Dry your sample under high vacuum. Sulfonamides can trap solvents in the crystal lattice.

Q2: My dimethyl singlet is actually two tiny singlets very close together. Why?

  • Diagnosis: If you have a bulky substituent at the ortho-position (like the Nitro group) and you are running the NMR at very low temperatures (<-40°C), you might be observing restricted rotation around the S-N bond, though this is rare for simple dimethyl sulfonamides.

  • Alternative: You may have a mixture of the sulfonamide and a trace of the N-methyl-N-ethyl analog if your amine source was impure.

Q3: The aromatic peaks are very broad.

  • Diagnosis: This often indicates the presence of paramagnetic impurities (like residual Iron or Copper from a reduction/catalysis step) or dynamic exchange if an acidic proton is involved.

  • Action: Filter the sample through a small pad of Celite or silica to remove metal particulates.

References

  • ChemicalBook. (n.d.). 2-Nitrobenzenesulfonamide NMR Spectrum Data. Retrieved from

  • National Institutes of Health (NIH). (2013). NMR detection and study of hydrolysis of HNO-derived sulfinamides. PubMed Central. Retrieved from

  • BenchChem. (2025).[1] 2-Nitrobenzenesulfonyl Chloride: Properties and NMR. Retrieved from

  • Tokyo Chemical Industry (TCI). (n.d.). 2-Nitrobenzenesulfonyl Chloride Product Analysis. Retrieved from

  • Royal Society of Chemistry. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Organic & Biomolecular Chemistry. Retrieved from

Sources

how to improve the regioselectivity of N,N-dimethyl-2-nitrobenzenesulfonamide synthesis

[1]

Ticket ID: REGIO-2-NO2-SO2NMe2 Subject: Improving Regioselectivity for N,N-Dimethyl-2-nitrobenzenesulfonamide Status: Open Assigned Specialist: Senior Application Scientist[1]

Diagnostic: Why Direct Synthesis Fails

If you are attempting to synthesize this compound via direct electrophilic aromatic substitution (EAS), you are likely observing a 90%+ yield of the 3-nitro (meta) isomer.[1]

The Mechanistic Trap

You are fighting thermodynamics.[1] Both the nitro group (


1
  • Route A (Nitration of Sulfonamide): The

    
     group deactivates the ring and directs the incoming nitro group to the meta position.[1]
    
  • Route B (Chlorosulfonation of Nitrobenzene): The

    
     group deactivates the ring and directs the sulfonyl group to the meta position.[1]
    

The Solution: Regiochemically Locked Protocols

To guarantee 100% ortho regioselectivity, you must use a precursor where the functional groups are already in the correct relationship.[1] We recommend two primary workflows: The Modified Sandmeyer (Meerwein) or the SNAr Disulfide Oxidation .[1]

Decision Matrix (Workflow Selection)

RegioSelectivityStartStart: Select PrecursorNitroanilinePrecursor: 2-NitroanilineStart->NitroanilineLab Scale (<100g)ChloroNitroPrecursor: 2-ChloronitrobenzeneStart->ChloroNitroProcess Scale (>1kg)DiazoStep 1: Diazotization(NaNO2 / HCl)Nitroaniline->DiazoSNArStep 1: SNAr Displacement(Na2S2)ChloroNitro->SNArMeerweinStep 2: Meerwein Sulfonylation(SO2 / CuCl2)Diazo->MeerweinSulfonylChlorideIntermediate:2-Nitrobenzenesulfonyl ChlorideMeerwein->SulfonylChlorideOxidationStep 2: Oxidative Chlorination(Cl2 / H2O)SNAr->OxidationOxidation->SulfonylChlorideAminationFinal Step: Amination(Dimethylamine)SulfonylChloride->AminationTargetTarget:This compoundAmination->Target

Caption: Decision tree for selecting the optimal synthesis route based on scale and precursor availability.

Recommended Protocol A: The Modified Sandmeyer (Meerwein)

Best for: Laboratory scale, high purity requirements, avoiding chlorine gas cylinders.[1] Mechanism: Radical-mediated decomposition of a diazonium salt in the presence of sulfur dioxide and copper(II) chloride.[1]

Reagents
  • 2-Nitroaniline (1.0 equiv)[1][2]

  • Sodium Nitrite (1.1 equiv)[1]

  • Hydrochloric Acid (conc.)[1][3]

  • Glacial Acetic Acid (Solvent)[1][3]

  • Sulfur Dioxide (gas) OR Sodium Metabisulfite (solid source)[1]

  • Copper(II) Chloride (0.3 equiv)[1]

  • Dimethylamine (excess, 40% aq. or THF solution)[1]

Step-by-Step Procedure
  • Diazotization:

    • Dissolve 2-nitroaniline in concentrated HCl and glacial acetic acid (1:1 v/v). Cool to <5°C.[1]

    • Add aqueous NaNO2 dropwise, maintaining temperature <5°C. Stir for 30 min.

    • Checkpoint: Solution should be clear/yellow.[1] If precipitate forms, add more acid.

  • Meerwein Sulfonylation:

    • In a separate vessel, saturate glacial acetic acid with SO2 gas (or suspend Na2S2O5).[1]

    • Add CuCl2 (catalyst) dissolved in a minimum amount of water.

    • Slowly add the cold diazonium solution to the SO2 mixture.[1]

    • Observation: Vigorous gas evolution (N2) will occur.[1] Allow to warm to room temperature and stir until gas evolution ceases (1–2 hours).

    • Pour into ice water. The 2-nitrobenzenesulfonyl chloride will precipitate as a solid.[1] Filter and wash with cold water.[1][3]

  • Amination (The "Lock"):

    • Dissolve the crude sulfonyl chloride in DCM or THF.[1]

    • Cool to 0°C.[1]

    • Add Dimethylamine (2.5 equiv) slowly.[1] (Note: Excess amine acts as the HCl scavenger).[1]

    • Stir 1 hour. Wash with 1N HCl (to remove excess amine) and Brine.[1]

    • Dry over MgSO4 and concentrate.

Recommended Protocol B: SNAr Disulfide Oxidation

Best for: Large scale, avoiding diazonium instability. Mechanism: Nucleophilic aromatic substitution followed by oxidative chlorination.[1]

Step-by-Step Procedure
  • Disulfide Formation:

    • Reflux 2-chloronitrobenzene with Na2S2 (Sodium disulfide) in ethanol/water.[1]

    • The chloride is displaced to form Bis(2-nitrophenyl)disulfide.[1]

  • Oxidative Chlorination:

    • Suspend the disulfide in conc.[1] HCl/HNO3 or acetic acid.[1]

    • Bubble Chlorine gas (Cl2) through the mixture at 10–20°C.

    • The disulfide bond cleaves and oxidizes to 2-nitrobenzenesulfonyl chloride .[1]

  • Amination:

    • Proceed exactly as in Protocol A (Step 3).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Decomposition of Diazonium salt before reaction.Ensure temperature stays <5°C during diazotization.[1] Do not delay the transfer to the SO2 mixture.[1]
Violent Exotherm (Protocol A) Adding Diazo too fast to SO2.The N2 release is rapid.[1] Add diazonium solution dropwise via addition funnel.[1]
Impurity: 2-Chloronitrobenzene Sandmeyer Side Reaction.[1]In Protocol A, if SO2 concentration is too low, the diazonium is displaced by Cl- instead of SO2.[1] Saturate the solution fully with SO2.
Product is an Oil (Not Solid) Residual Solvent or Isomer Mix.[1]The N,N-dimethyl derivative is often a low-melting solid or oil.[1] Recrystallize from Ethanol/Hexane or run a silica plug.
Regioselectivity < 95% Wrong Starting Material.[1]If you used Protocol A or B, regioselectivity is chemically locked.[1] Check the purity of your starting 2-nitroaniline.[1]

References

  • Meerwein Reaction (General Protocol)

    • Title: The preparation of nitrobenzene sulfonyl chloride.[1][3][4][5]

    • Source: CN1143844C (Patent).[1]

    • URL:[1]

  • Disulfide Route (SNAr)

    • Title: 2-Nitrobenzenesulfonyl chloride synthesis.[1]

    • Source: ChemicalBook (Procedure Summary).[1]

    • URL:[1]

  • Organic Syntheses (Standard Reference)

    • Title: o-Nitrobenzenesulfonyl Chloride.[1][3]

    • Source: Organic Syntheses, Coll.[3] Vol. 2, p. 471 (1943).

    • URL:[1]

  • Mechanistic Insight (Nitration Regioselectivity)

    • Title: Mechanism and regioselectivity of electrophilic aromatic nitration in solution.[1][6]

    • Source: Journal of Molecular Modeling (NIH/PMC).
    • URL:[1]

challenges in the work-up of N,N-dimethyl-2-nitrobenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N-Dimethyl-2-nitrobenzenesulfonamide Work-up Guide

Introduction

Welcome to the Advanced Synthesis Support Module. You are accessing this guide because you are encountering challenges in the synthesis, work-up, or downstream modification of This compound . This compound is a critical intermediate, often serving as a scaffold for benzothiadiazine derivatives or as a precursor for ortho-substituted anilines in medicinal chemistry.

Unlike standard N-nosyl protecting groups (which are secondary sulfonamides designed to be cleaved), the N,N-dimethyl variant is a tertiary sulfonamide.[1] It is chemically robust, meaning "deprotection" is not the goal; rather, the challenge lies in purifying the intermediate and selectively reducing the nitro group without compromising the sulfonamide bond or poisoning catalysts.

Part 1: Synthesis & Work-up (The Formation)

Context: The reaction typically involves 2-nitrobenzenesulfonyl chloride (2-NsCl) and dimethylamine (DMA).[1]

Common Challenges & Solutions

Q1: My reaction conversion is high, but the isolated yield is low. Where is my product? Diagnosis: The product is likely soluble in the aqueous wash layers if the pH is not managed, or it is trapped in emulsions.

  • The Science: 2-NsCl is prone to hydrolysis, forming 2-nitrobenzenesulfonic acid, which is water-soluble.[1] However, the N,N-dimethyl sulfonamide product is lipophilic.

  • Troubleshooting Protocol:

    • Quench: Add water to the reaction mixture to hydrolyze excess sulfonyl chloride.

    • Base Wash (Critical): Wash the organic layer (DCM or EtOAc) with 1M NaOH .

      • Why? This converts the hydrolyzed sulfonic acid byproduct into its sodium salt, forcing it into the aqueous layer. The sulfonamide product (no acidic proton) remains in the organic layer.

    • Acid Wash: Wash with 1M HCl .[1]

      • Why? This protonates any unreacted dimethylamine or pyridine/triethylamine (if used as base), washing them away as water-soluble chloride salts.[1]

Q2: I see a persistent "sludge" or emulsion during extraction. Diagnosis: This is often caused by the formation of sulfonamide precipitates at the interface or the presence of surfactant-like byproducts.

  • Solution:

    • Brine Break: Add saturated NaCl solution (brine) to the emulsion.

    • Filtration: If solid particles are stabilizing the emulsion, filter the biphasic mixture through a pad of Celite® before attempting to separate layers.

Q3: The product oils out instead of crystallizing. Diagnosis: this compound can form supercooled oils due to the steric bulk of the ortho-nitro group and the dimethyl moiety disrupting crystal packing.[1]

  • Crystallization Protocol:

    • Solvent System: Dissolve the crude oil in a minimum amount of hot Ethanol (EtOH) or Methanol (MeOH) .

    • Anti-solvent: Slowly add water (turbidity point) or Hexanes while stirring.[1]

    • Seed: If available, add a seed crystal. If not, scratch the glass surface to induce nucleation.

    • Cooling: Allow to cool to room temperature slowly, then to 4°C. Do not crash cool, or oiling will recur.

Part 2: The Reduction (Nitro Amine)

Context: Converting this compound to N,N-dimethyl-2-aminobenzenesulfonamide. This is the most failure-prone step due to catalyst poisoning.[1]

Critical Troubleshooting

Q4: I am using Pd/C and Hydrogen gas, but the reaction stalls after 50% conversion. Diagnosis: Catalyst Poisoning.

  • The Science: The sulfonamide sulfur atom (even in oxidation state +6) can coordinate to the Palladium surface, especially in the presence of the resulting amine, deactivating the active sites. The ortho-substitution also creates steric hindrance.[1]

  • Corrective Action: Switch to a Chemical Reductant (Fe or Sn) .

    • Recommendation:Iron/Ammonium Chloride (Fe/NH

      
      Cl)  reduction is superior for this substrate because it is insensitive to sulfur poisoning and avoids high-pressure hydrogenation.[1]
      

Q5: How do I perform the Iron Reduction without creating a mess? Protocol (Fe/NH


Cl Method): 
  • Dissolve: 1.0 equiv of Nitro substrate in EtOH/Water (4:1) .

  • Add: 5.0 equiv of Iron Powder (fine mesh) and 5.0 equiv of NH

    
    Cl .
    
  • Heat: Reflux at 80°C for 2–4 hours. Monitor by TLC (The amine is usually more polar and fluorescent).

  • Work-up (Crucial Step):

    • The Trap: Iron forms a gelatinous hydroxide sludge that clogs filters.[1]

    • The Fix: Filter the hot reaction mixture through a Celite® pad . Wash the pad copiously with hot EtOAc.

    • Extraction: Concentrate the filtrate to remove EtOH. Dilute with water and extract with EtOAc.[1][2]

Q6: My aniline product turns dark/black upon storage. Diagnosis: Oxidation. Ortho-amino sulfonamides are electron-rich anilines and are prone to air oxidation (forming azo/azoxy dimers or quinoid species).[1]

  • Prevention:

    • Store under Argon/Nitrogen.[1]

    • Keep in the dark (amber vials).

    • If purifying by column chromatography, add 1% Triethylamine to the eluent to prevent acid-catalyzed decomposition on silica.

Part 3: Visualized Workflows

Figure 1: Synthesis & Work-up Logic Flow

This diagram outlines the purification logic to separate the target sulfonamide from starting materials.[1]

SynthesisWorkup Start Crude Reaction Mixture (2-NsCl + Dimethylamine) Quench Quench with Water Start->Quench Extract Extract into DCM/EtOAc Quench->Extract BaseWash Wash with 1M NaOH Extract->BaseWash AcidWash Wash with 1M HCl BaseWash->AcidWash Organic Phase WasteAq1 Aqueous Layer: Na-Sulfonate (Hydrolysis byproduct) BaseWash->WasteAq1 Removes Acid WasteAq2 Aqueous Layer: Dimethylamine HCl salts AcidWash->WasteAq2 Removes Amine Organic Organic Layer: Target Sulfonamide AcidWash->Organic Purified Phase Cryst Crystallization (EtOH/Water) Organic->Cryst

Caption: Step-by-step extraction protocol to isolate this compound from acidic and basic impurities.

Figure 2: Reduction Troubleshooting Decision Tree

Use this tree to select the correct reduction method and avoid catalyst poisoning.

ReductionTree Start Start: Reduction of Nitro Group Choice Select Method Start->Choice MethodPd Method A: H2 + Pd/C Choice->MethodPd Standard Hydrogenation MethodFe Method B: Fe / NH4Cl Choice->MethodFe Dissolving Metal (Recommended) IssuePd Issue: Catalyst Poisoning (Sulfur) Result: Incomplete Rxn MethodPd->IssuePd SuccessFe Success: High Yield Robust to Sulfur MethodFe->SuccessFe SolPd Only use if S-resistant Pd used (e.g., Sulfided Pd/C) IssuePd->SolPd WorkupFe Workup: Filter hot through Celite to remove Fe sludge SuccessFe->WorkupFe

Caption: Decision matrix comparing catalytic hydrogenation vs. chemical reduction for sulfur-containing nitro compounds.

Summary of Physicochemical Data

PropertyValueNotes
Formula

MW 230.24 g/mol
Appearance Yellow/Off-white solidOften crystallizes as needles.[1][3][4]
Solubility DCM, EtOAc, DMSOSparingly soluble in water.[1]
Melting Point 154–155 °CDistinct from 2-nitrobenzenesulfonamide (190°C).[1]
Safety IrritantAvoid inhalation of dust.[1]

References

  • Synthesis & Reduction Protocol: European Patent Office. (2017). EP 3202765 A1: Polycyclic Anaplastic Lymphoma Kinase Inhibitor .[1] (Describes the Fe/NH4Cl reduction of this compound).

  • Physical Properties: BenchChem. (2025).[5] N,N-Dimethyl-4-nitrobenzenesulfonamide Data . (Used for comparative physicochemical properties of the dimethyl-sulfonamide class).[1]

  • Catalyst Poisoning: MDPI Catalysts. (2021). Recent Advances of Pd/C-Catalyzed Reactions . (Mechanistic insight into sulfur poisoning of Palladium). [1]

  • General Work-up: Organic Syntheses. Orthanilic Acid .[1] (Historical context on hydrolysis of nitrobenzenesulfonyl chlorides). [1]

Sources

Technical Support Center: Synthesis of N,N-dimethyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-dimethyl-2-nitrobenzenesulfonamide. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) with a focus on the critical role of temperature in achieving high yield and purity.

Introduction: The Criticality of Temperature Control

The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical research endeavors, typically proceeds via the reaction of 2-nitrobenzenesulfonyl chloride with dimethylamine. While seemingly straightforward, this nucleophilic substitution reaction is highly sensitive to temperature fluctuations. Precise temperature control is paramount not only for maximizing product yield but also for minimizing the formation of impurities that can complicate purification and compromise the quality of the final product. This guide will explore the causal relationships between temperature and reaction outcomes, offering practical, field-proven solutions to common challenges.

Reaction Overview

The fundamental reaction involves the attack of the nucleophilic dimethylamine on the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride, leading to the formation of the desired sulfonamide and a hydrochloride salt of the excess amine.

Reaction_Mechanism 2-Nitrobenzenesulfonyl_Chloride 2-Nitrobenzenesulfonyl Chloride Intermediate Tetrahedral Intermediate 2-Nitrobenzenesulfonyl_Chloride->Intermediate Nucleophilic Attack Dimethylamine Dimethylamine Dimethylamine->Intermediate Product This compound Intermediate->Product Chloride Elimination HCl_Salt Dimethylamine Hydrochloride

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: While the optimal temperature can be influenced by solvent and concentration, a general guideline for this and similar sulfonamide syntheses is to maintain a low temperature, typically between 0°C and 15°C.[1] The initial addition of the sulfonyl chloride to the amine solution is often carried out at 0°C (using an ice bath) to control the initial exotherm of the reaction. After the initial addition, the reaction may be allowed to slowly warm to room temperature to ensure completion.[2]

Q2: Why is low temperature crucial for this reaction?

A2: Low temperatures are critical for several reasons:

  • Exothermicity Management: The reaction between a sulfonyl chloride and an amine is highly exothermic. Low temperatures help to dissipate the generated heat, preventing a runaway reaction and ensuring safety.

  • Minimizing Side Reactions: Higher temperatures can provide the activation energy for undesirable side reactions, such as the formation of over-sulfonated byproducts or decomposition of the starting materials and product.[1]

  • Ensuring Selectivity: In cases where other functional groups are present, lower temperatures can enhance the selectivity of the reaction, favoring the desired sulfonamide formation.

Q3: What are the potential consequences of running the reaction at too high a temperature?

A3: Elevated temperatures can lead to a range of issues:

  • Decreased Yield: Thermal degradation of the 2-nitrobenzenesulfonyl chloride reactant or the this compound product can occur, leading to a significant reduction in the isolated yield.[1]

  • Increased Impurity Profile: The formation of colored impurities and byproducts is a common issue with poorly controlled exotherms.[1] This can be due to side reactions or decomposition.

  • Safety Hazards: Uncontrolled exothermic reactions can lead to a rapid increase in pressure and temperature, posing a significant safety risk in a laboratory setting.

Q4: Can the reaction be run at temperatures below 0°C?

A4: While possible, running the reaction at sub-zero temperatures may significantly slow down the reaction rate.[1] This could lead to an incomplete reaction within a practical timeframe. Additionally, there is a risk of reactants precipitating out of the solution if their solubility limit is reached at these lower temperatures, which would effectively halt the reaction.[1]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, with a focus on temperature-related causes and solutions.

Troubleshooting_Flowchart Start Problem Encountered Low_Yield Low or No Product Yield Start->Low_Yield Impure_Product Impure Product (e.g., colored) Start->Impure_Product Reaction_Stalled Reaction Not Progressing Start->Reaction_Stalled Check_Temp_High Reaction Temperature Too High? Degradation Product/Reactant Degradation Check_Temp_High->Degradation Yes Solution_Low_Temp Maintain 0-15°C, slow addition Degradation->Solution_Low_Temp Solution Check_Temp_Impurity Reaction Temperature Too High? Side_Reactions Side Reactions Promoted Check_Temp_Impurity->Side_Reactions Yes Solution_Strict_Temp Strict Temperature Control (0-5°C) Side_Reactions->Solution_Strict_Temp Solution Check_Temp_Low Reaction Temperature Too Low? Slow_Kinetics Slow Reaction Kinetics / Precipitation Check_Temp_Low->Slow_Kinetics Yes Solution_Warm_Up Allow to slowly warm to RT after addition Slow_Kinetics->Solution_Warm_Up Solution

Caption: Troubleshooting flowchart for temperature-related issues.

Issue 1: Low or No Product Yield
  • Symptom: After the reaction and workup, the isolated yield of this compound is significantly lower than expected.

  • Potential Cause (Temperature-Related): The reaction temperature was too high, leading to the thermal decomposition of the starting material or the product.[1]

  • Troubleshooting Steps:

    • Verify Temperature Control: Ensure that the reaction vessel is adequately cooled, preferably in an ice-water bath, especially during the addition of the 2-nitrobenzenesulfonyl chloride.

    • Slow Addition: Add the 2-nitrobenzenesulfonyl chloride solution dropwise to the dimethylamine solution to allow for efficient heat dissipation and to maintain a consistent internal temperature.

    • Monitor Internal Temperature: Use a calibrated thermometer to monitor the internal temperature of the reaction mixture, not just the bath temperature.

Issue 2: The Final Product is Discolored (e.g., Yellow or Brown)
  • Symptom: The isolated product has a noticeable color, indicating the presence of impurities.

  • Potential Cause (Temperature-Related): Localized "hot spots" in the reaction mixture due to poor temperature control have promoted the formation of colored byproducts.[1] High temperatures can also lead to oxidative side reactions that produce colored compounds.

  • Troubleshooting Steps:

    • Improve Agitation: Ensure efficient stirring throughout the reaction to maintain a homogenous temperature and prevent localized overheating.

    • Strict Temperature Maintenance: For sensitive substrates, maintaining the temperature strictly between 0-5°C during the addition phase can be beneficial.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Issue 3: The Reaction Appears to Stall or is Incomplete
  • Symptom: TLC or other in-process analysis shows a significant amount of unreacted 2-nitrobenzenesulfonyl chloride even after a prolonged reaction time.

  • Potential Cause (Temperature-Related): The reaction temperature is too low, causing the reaction rate to be impractically slow or leading to the precipitation of reactants.[1]

  • Troubleshooting Steps:

    • Controlled Warming: After the initial exothermic addition is complete (as indicated by a stable internal temperature), allow the reaction mixture to slowly warm to room temperature and stir for an additional period (e.g., 2-4 hours) to drive the reaction to completion.[2]

    • Solubility Check: Ensure that the chosen solvent is appropriate and that the reactants remain in solution at the reaction temperature. If precipitation is observed, a co-solvent or a slight increase in temperature may be necessary after the initial addition.

Experimental Protocol: Temperature-Controlled Synthesis

This protocol provides a detailed methodology for the synthesis of this compound with an emphasis on temperature control.

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • Dimethylamine (e.g., 40% aqueous solution)

  • Triethylamine or other suitable base

  • Dichloromethane or other suitable aprotic solvent

  • 1 M HCl solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: In a two-necked round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethylamine and triethylamine in dichloromethane.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5°C.

  • Reactant Addition: Dissolve 2-nitrobenzenesulfonyl chloride in a minimal amount of dichloromethane and add it to the dropping funnel. Add the 2-nitrobenzenesulfonyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for another 30 minutes. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2-4 hours.

  • Workup:

    • Quench the reaction by adding 1 M HCl solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Experimental_Workflow Start Start Prep Prepare Amine Solution Start->Prep Cool Cool to 0-5°C Prep->Cool Add_Reactant Slowly Add Sulfonyl Chloride (Maintain T < 10°C) Cool->Add_Reactant Stir_Cold Stir at 0-5°C (30 min) Add_Reactant->Stir_Cold Warm_Up Warm to Room Temperature Stir_Cold->Warm_Up Stir_RT Stir at RT (2-4 hours) Warm_Up->Stir_RT Workup Aqueous Workup Stir_RT->Workup Purify Purification Workup->Purify End End Purify->End

Caption: Step-by-step experimental workflow with temperature control points.

Quantitative Data Summary

Temperature RangeExpected YieldPotential Issues
< 0°CLow to ModerateSlow reaction rate, potential precipitation of reactants.[1]
0-15°C High to Excellent Optimal balance of reaction rate and side reaction minimization.[1]
15-30°C (Room Temp)Moderate to HighIncreased risk of side products and discoloration.
> 30°CLow to ModerateSignificant product/reactant degradation, complex impurity profile.[1]

References

  • Google Patents. (2012). CN103183618A - Method for recovering dimethylamine from dimethylamine hydrochloride.
  • PrepChem. (2023). Synthesis of N,N-dimethyl-p-nitrobenzylamine. Retrieved from [Link]

  • Google Patents. (2009). CN101585781A - Preparing method of N, N-dimethylbenzamide.

Sources

catalyst selection for reactions involving N,N-dimethyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalytic Transformations of N,N-Dimethyl-2-nitrobenzenesulfonamide

Ticket ID: CAS-17459-03-9-CAT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemical Context

You are working with


-dimethyl-2-nitrobenzenesulfonamide , a critical scaffold in medicinal chemistry. Unlike its primary sulfonamide counterparts, the 

-dimethyl substitution blocks the nitrogen from acting as a nucleophile or proton source. Therefore, catalytic interventions almost exclusively target the nitro group (

)
or the aromatic ring (C-H activation) .

This guide prioritizes the reduction of the nitro group to an aniline , the most frequent bottleneck in utilizing this intermediate. We also address chemoselectivity to ensure the sulfonamide bond (


) remains intact.

Catalyst Selection Matrix (Decision Engine)

Select your catalyst based on your specific substrate constraints and available equipment.

CatalystSelection Start START: Select Reaction Goal Goal_Red Goal: Reduce Nitro Group (-NO2 -> -NH2) Start->Goal_Red Goal_CH Goal: Functionalize Ring (C-H Activation) Start->Goal_CH Halogen_Check Does the molecule contain Halogens (Cl, Br, I)? Goal_Red->Halogen_Check Directing Sulfonamide acts as Directing Metalation Group (DMG) Goal_CH->Directing PdC RECOMMENDED: 10% Pd/C + H2 (1 atm) (Standard Hydrogenation) Halogen_Check->PdC No Halogens PtC RECOMMENDED: 5% Pt/C (Sulfided) or Fe/HCl (Bechamp) Halogen_Check->PtC Yes (Avoid Dehalogenation) Transfer ALTERNATIVE: Pd/C + Ammonium Formate (No H2 Gas Required) PdC->Transfer If H2 cylinder unavailable Pd_Cat RECOMMENDED: Pd(OAc)2 + Ligand (Ortho-Arylation) Directing->Pd_Cat

Caption: Decision matrix for catalyst selection based on substrate sensitivity and reaction goals.

Module 1: Nitro Group Reduction (The Primary Workflow)

The conversion of


-dimethyl-2-nitrobenzenesulfonamide to 2-amino-

-dimethylbenzenesulfonamide
is the primary gateway to further synthesis (e.g., diazonium coupling or heterocycle formation).
Protocol A: Heterogeneous Hydrogenation (Gold Standard)

Applicability: Standard synthesis; no sensitive halogens present. Mechanism: Surface-mediated reduction via nitroso and hydroxylamine intermediates.

  • Catalyst: 10% Palladium on Carbon (Pd/C), typically 5-10 mol% loading.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Ethyl Acetate can be used if solubility is poor.

  • H2 Source: Hydrogen balloon (1 atm) or Parr shaker (30-50 psi) for scale-up.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of substrate in MeOH (0.1 M concentration).

  • Inerting: Purge the flask with Nitrogen (

    
    ) or Argon to remove oxygen. Critical safety step before adding Pd/C. 
    
  • Catalyst Addition: Carefully add 10 wt% of the Pd/C catalyst (e.g., if using 1g substrate, add 100mg catalyst).

  • Hydrogenation: Switch atmosphere to

    
    . Stir vigorously at Room Temperature (RT).
    
  • Monitoring: Monitor via TLC/LCMS. Look for the disappearance of the nitro peak and the transient hydroxylamine intermediate.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate.

Protocol B: Transfer Hydrogenation (Safety Focused)

Applicability: Labs without high-pressure H2 setup; avoiding gas cylinders.

  • Catalyst: 10% Pd/C.[1]

  • Hydrogen Donor: Ammonium Formate (5-10 eq) or Hydrazine Hydrate (excess).

  • Conditions: Reflux in Methanol.

Why this works: Ammonium formate decomposes on the Pd surface to release active hydride species, effecting reduction without free


 gas.

Module 2: Troubleshooting & FAQs

Issue 1: "My reaction stalled. I see a spot slightly more polar than the starting material."

Diagnosis: Accumulation of the Hydroxylamine intermediate (


).
Technical Explanation:  The reduction proceeds: 

. The final step (hydroxylamine to amine) is the slowest and often requires protonation. Solution:
  • Increase Pressure: If using a balloon, switch to a Parr shaker (40 psi).

  • Acid Additive: Add 1-2 drops of Acetic Acid or HCl to the reaction mixture. Acid catalyzes the N-O bond cleavage in the hydroxylamine.

  • Temperature: Warm the reaction to 40-50°C.

Issue 2: "Will the sulfonamide group cleave?"

Answer: No. The


-dimethylsulfonamide bond is remarkably stable under standard catalytic hydrogenation conditions (Pd/C, RT). Unlike tosyl protecting groups on amines (which can be cleaved by reductive methods), the sulfonamide core requires harsh conditions (e.g., 

or concentrated acid hydrolysis) to break.
Issue 3: "I have a Chlorine atom on the ring (e.g., 4-chloro derivative). It fell off."

Diagnosis: Pd/C catalyzes hydrodehalogenation (replacing Cl with H). Solution: Switch catalysts.

  • Option A: Use Pt/C (Platinum on Carbon) , specifically "sulfided" Pt/C, which poisons the catalyst enough to prevent C-Cl insertion but allows

    
     reduction.
    
  • Option B: Use Fe powder /

    
      in Ethanol/Water (Bechamp reduction). This is non-catalytic in Iron but highly chemoselective.
    

Advanced Application: C-H Activation

The


-dimethylsulfonamide group is a potent Directed Metalation Group (DMG) . It can coordinate with transition metals to facilitate functionalization at the ortho position (position 6, since position 2 is occupied by the nitro/amine).

Workflow:

  • Catalyst:

    
     (5-10 mol%).
    
  • Ligand: N-protected amino acid ligands or phosphines.

  • Reagent: Aryl iodide or olefin (Heck-type coupling).

  • Mechanism: The sulfonyl oxygen coordinates to Pd, bringing it into proximity with the ortho C-H bond, lowering the activation energy for cleavage.

Quantitative Data Summary

MethodCatalystH2 SourceSelectivity (Halogens)Yield (Typical)Notes
Standard 10% Pd/CH2 GasLow (Dehalogenates)>95%Cleanest workup (filtration).
Transfer 10% Pd/CNH4HCO2Low85-95%Generates NH3/CO2 byproducts.
Chemoselective 5% Pt/C (Sulfided)H2 GasHigh>90%Slower reaction rate.
Chemical Fe / NH4ClNoneVery High80-90%Messy workup (iron sludge).

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Definitive text on Pd/C and Pt/C selectivity).
  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 103(3), 5431-5496. Link

  • Gowenlock, B. G., & Richter-Addo, G. B. (2004). "Preparative methods for the synthesis of nitrosocompounds." Chemical Reviews, 104(7), 3353-3362.
  • Hoyt, J. M., et al. (2015). "Iron-Catalyzed reduction of nitroarenes." Journal of Organic Chemistry.

Sources

avoiding over-reaction in the synthesis of N,N-dimethyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Control & Troubleshooting in Sulfonylation Ticket ID: NsCl-DMA-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active

Executive Summary

Welcome to the Technical Support Center. You are likely synthesizing N,N-dimethyl-2-nitrobenzenesulfonamide (often an intermediate or a protected amine scaffold) via the reaction of 2-nitrobenzenesulfonyl chloride (NsCl) with dimethylamine (DMA) .

When researchers express concern about "over-reaction" in this specific synthesis, they are usually encountering one of three distinct failure modes:

  • Thermodynamic Runaway: The highly exothermic nature of sulfonylation causing thermal degradation or safety hazards.

  • Competitive Hydrolysis: The sulfonyl chloride reacting with ambient moisture (hydrolysis) faster than with the amine, leading to yield loss.

  • Nucleophilic Competition: Solvent interference (e.g., alcoholysis) creating impurities.

Note on Bis-sulfonylation: Unlike primary amines, dimethylamine is a secondary amine. It cannot undergo bis-sulfonylation (formation of


). Therefore, "over-reaction" here strictly refers to kinetic loss of control, not double-addition.

Part 1: The Reaction Landscape (Visualized)

Before troubleshooting, visualize the kinetic competition occurring in your flask. You must bias the system toward Path A while suppressing Path B and Path C .

ReactionLandscape NsCl 2-Nitrobenzenesulfonyl Chloride (NsCl) Product TARGET PRODUCT (Sulfonamide) NsCl->Product Path A: Amidation (Fast, Exothermic) Acid IMPURITY A (Sulfonic Acid) NsCl->Acid Path B: Hydrolysis (Competes if wet) Ester IMPURITY B (Sulfonate Ester) NsCl->Ester Path C: Alcoholysis (Competes in MeOH/EtOH) DMA Dimethylamine (Nucleophile) DMA->Product Water H₂O (Moisture/Wet Solvent) Water->Acid Alcohol ROH (Alcoholic Solvent) Alcohol->Ester

Figure 1: Kinetic competition pathways. Path A is the desired synthesis. Path B and C represent "over-reaction" in the form of side-product formation due to improper solvent or moisture control.

Part 2: Troubleshooting Guide (Q&A)

Module A: Thermodynamics & Exotherm Control

Q: I added the dimethylamine and the reaction mixture turned black/tarry instantly. What happened? A: You likely experienced a thermal runaway . The reaction between sulfonyl chlorides and amines is highly exothermic. If you add the amine (or base) too quickly, the local temperature spikes. While 2-nitrobenzenesulfonyl chloride is relatively stable, high temperatures can trigger the decomposition of the labile N-S bond or promote nucleophilic aromatic substitution (


) on the nitro-ring, leading to complex tarry mixtures [1].
  • The Fix:

    • Cryogenic Start: Always begin the addition at 0°C (ice bath).

    • Dilution: Dilute the sulfonyl chloride in DCM (Dichloromethane) or THF before adding the amine.

    • Controlled Addition: Add the amine (or the base, if using a salt) dropwise over 15–30 minutes. Monitor internal temperature; do not let it exceed 10°C during addition.

Q: Can I mix the reagents at room temperature if I'm working on a small scale? A: It is risky. Even on a milligram scale, the local concentration of amine at the point of addition creates a "hot spot." This heat accelerates hydrolysis (reaction with moisture in the air) faster than amidation. Always cool the receiving flask.

Module B: Stoichiometry & Hydrolysis (The "Missing Mass" Problem)

Q: My TLC shows the starting material (NsCl) is gone, but my isolated yield is only 40%. Where did the rest go? A: You likely lost it to Hydrolysis (Path B) . If your solvent was not anhydrous, or if you used aqueous dimethylamine without a phase-transfer catalyst, the NsCl reacted with water to form 2-nitrobenzenesulfonic acid .

  • Why you missed it: Sulfonic acids are highly water-soluble. During your aqueous workup (washing with water/brine), the impurity stayed in the water layer, leaving you with a clean but low-yielding organic layer.

  • Verification: Check the pH of your aqueous waste. It will be very acidic.

Q: I am using Dimethylamine Hydrochloride (DMA·HCl). Do I need excess base? A: Yes. You need at least 2.0 to 2.5 equivalents of base (e.g., Triethylamine or DIPEA).

  • Eq 1: To deprotonate the HCl salt and free the amine.

  • Eq 2: To neutralize the HCl generated during the sulfonylation.

  • Eq 3 (Optional 0.5): To act as a buffer and drive the reaction to completion.

  • Failure to add enough base results in stalled conversion.

Module C: Solvent Selection & Impurities

Q: Can I use Methanol or Ethanol as a solvent to make it "greener"? A: No. Primary alcohols act as nucleophiles. In the presence of base, they will compete with dimethylamine to form methyl 2-nitrobenzenesulfonate (Path C). This is a genotoxic impurity and difficult to separate from the product [2].

  • Recommended Solvents: Dichloromethane (DCM), THF, or Acetonitrile (anhydrous).

Part 3: The Golden Standard Protocol

This protocol is designed to eliminate "over-reaction" (thermal spikes) and hydrolysis.

Reagents:

  • 2-Nitrobenzenesulfonyl chloride (1.0 equiv)

  • Dimethylamine hydrochloride (1.2 equiv) [Using salt allows better stoichiometry control than gas/aqueous]

  • Triethylamine (2.5 equiv)

  • Dichloromethane (DCM), Anhydrous (10 mL/g of NsCl)

Workflow:

Protocol Step1 1. PREPARATION Dissolve DMA·HCl (1.2 eq) in DCM. Cool to 0°C under N₂. Step2 2. ACTIVATION Add Triethylamine (2.5 eq) dropwise. Stir 10 mins to liberate free amine. Step1->Step2 Step3 3. ADDITION (CRITICAL) Dissolve NsCl (1.0 eq) in DCM. Add to amine solution SLOWLY via syringe pump/funnel. Keep Temp < 5°C. Step2->Step3 Step4 4. REACTION Warm to Room Temp (20-25°C). Stir 2-4 hours. Monitor by TLC/LCMS. Step3->Step4 Step5 5. QUENCH & WORKUP Add 1M HCl (removes excess amine/TEA). Wash organic layer with NaHCO₃ (removes acid byproducts). Dry (MgSO₄) & Concentrate. Step4->Step5

Figure 2: Step-by-step anhydrous synthesis protocol using amine salts for precise stoichiometric control.

Detailed Procedure:
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Amine Liberation: Add Dimethylamine Hydrochloride (1.2 equiv) and anhydrous DCM. Cool to 0°C . Add Triethylamine (2.5 equiv) dropwise. The mixture may become heterogeneous (TEA·HCl salt formation)—this is normal.

  • Sulfonylation: Dissolve 2-Nitrobenzenesulfonyl chloride (1.0 equiv) in a separate volume of DCM. Add this solution dropwise to the amine mixture over 20 minutes.

    • Why reverse addition? Adding the chloride to the amine ensures the amine is always in excess locally, minimizing the chance of localized heating or side reactions on the ring.

  • Completion: Remove the ice bath and stir at room temperature. Reaction is typically complete in <2 hours.

  • Workup:

    • Wash with 1M HCl (removes unreacted dimethylamine and triethylamine).

    • Wash with Sat. NaHCO₃ (removes any hydrolyzed sulfonic acid).

    • Wash with Brine, dry over MgSO₄, and concentrate.

Part 4: Data & Specifications

ParameterSpecification / LimitReason
Temperature < 5°C (Addition), < 25°C (Reaction)Prevents thermal decomposition and

side reactions.
Stoichiometry 1.0 NsCl : 1.1–1.2 DMASlight excess of amine ensures full consumption of the electrophile.
Reaction Time 1 – 4 HoursExtended stirring (>24h) increases risk of hydrolysis if system isn't perfectly dry.
Appearance White to Off-White SolidYellow/Orange indicates nitro-impurities; Black indicates thermal degradation.
Workup pH Acidic wash (pH 1-2) followed by Basic wash (pH 8-9)Critical for removing both amine excess and acidic byproducts.

References

  • Rogne, O. (1970).[1] Kinetics of the Hydrolysis of Sulfonyl Chlorides. Journal of the Chemical Society B, 1294-1297. Link (Describes the hydrolysis rates of nitrobenzenesulfonyl chlorides).

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link (The foundational paper for Ns-strategy, establishing stability and reaction conditions).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Nosyl Protection Tech Support Hub: Steric Hindrance Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Synthetic Methodology / Troubleshooting Subject: Overcoming Steric Hindrance in Amine Nosylation (Fukuyama Synthesis)

Executive Summary & Diagnostic

The Issue: You are attempting to protect a secondary amine or a bulky primary amine with a 2- or 4-nitrobenzenesulfonyl (Nosyl) group. Standard conditions (TEA/DCM) are resulting in low conversion, recovered starting material, or hydrolysis of the sulfonyl chloride.

The Cause: Steric bulk around the nitrogen center prevents the orbital overlap required for the nucleophilic attack on the sulfur atom of the Nosyl chloride (NsCl).[1] The reaction rate of the amine attacking the NsCl becomes slower than the rate of background hydrolysis by trace water.

The Solution: You must shift the reaction kinetics by either (A) activating the electrophile (NsCl) using a nucleophilic catalyst or (B) activating the nucleophile (amine) by deprotonation.

Diagnostic Workflow

Use this decision tree to select the correct protocol for your substrate.

Nosyl_Troubleshooting Start Start: Reaction Stalled/Low Yield Check_Substrate Analyze Substrate Sterics Start->Check_Substrate Is_Secondary Is it a hindered Secondary Amine? (e.g., 2,2,6,6-tetramethylpiperidine) Check_Substrate->Is_Secondary Is_Primary Is it a hindered Primary Amine? (e.g., t-Butyl amine, Adamantyl) Check_Substrate->Is_Primary Method_A PROTOCOL A: Nucleophilic Catalysis (DMAP) Is_Secondary->Method_A Try first Method_B PROTOCOL B: Anionic Activation (NaH/LiHMDS) Is_Secondary->Method_B If Method A fails Is_Primary->Method_A Moderate Sterics Is_Primary->Method_B Extreme Sterics Success Product Isolated Method_A->Success Method_B->Success

Figure 1: Decision matrix for selecting the appropriate nosylation protocol based on substrate steric demand.

Technical Deep Dive: The Mechanistic Barrier

To solve this, we must understand the causality. The reaction between an amine and a sulfonyl chloride is a nucleophilic substitution at sulfur (


-like).
  • The Geometry Problem: The amine lone pair must approach the sulfur atom 180° opposite to the leaving group (chloride). In hindered amines (e.g.,

    
    -branched), the alkyl groups physically block this trajectory.
    
  • The Competition: Nosyl chloride is moisture sensitive.[2] If the amine attack is slow due to sterics, trace water (which is small and unhindered) will outcompete the amine, hydrolyzing the reagent to 2-nitrobenzenesulfonic acid (which is unreactive).

The Fixes
  • DMAP (4-Dimethylaminopyridine): Acts as a "transfer agent." It attacks the NsCl to form a highly reactive N-sulfonylpyridinium salt. This intermediate is more electrophilic and, crucially, projects the sulfur atom further out, making it more accessible to the hindered amine [1].

  • NaH (Sodium Hydride): Deprotonates the amine to form an amide anion (

    
    ). The anion is a significantly stronger nucleophile than the neutral amine, often overcoming the steric energy barrier through sheer electronic drive [2].
    

Experimental Protocols

Protocol A: The "Boosted" Method (DMAP Catalysis)

Best for: Moderately hindered primary amines (e.g., tert-butyl) and standard secondary amines.

Reagents:

  • Amine (1.0 equiv)[3]

  • 2- or 4-Nosyl Chloride (1.2 - 1.5 equiv)

  • Triethylamine (TEA) (2.0 - 3.0 equiv)

  • DMAP (0.1 - 0.2 equiv) - Critical Component

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add TEA (3.0 mmol) followed by DMAP (0.1 mmol). Stir for 5 minutes.

  • Reagent Addition: Cool the solution to 0°C. Add Nosyl chloride (1.2 mmol) portion-wise (solid) or dropwise (if dissolved in minimal DCM).

    • Note: Adding solid NsCl prevents dilution, which helps kinetics.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

  • Monitoring: Check TLC. If NsCl is consumed but amine remains, add another 0.5 equiv of NsCl.

  • Workup: Quench with saturated

    
    . Extract with DCM.[4][5] Wash organic layer with 1M HCl (to remove DMAP/TEA) and brine.
    
Protocol B: The "Anionic" Method (NaH Deprotonation)

Best for: Extremely hindered amines (e.g., 2,2,6,6-tetramethylpiperidine derivatives) or unreactive anilines.

Safety Warning: NaH produces hydrogen gas. Ensure proper venting.

Reagents:

  • Amine (1.0 equiv)[3]

  • 2- or 4-Nosyl Chloride (1.2 equiv)

  • Sodium Hydride (NaH) (60% dispersion in oil) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous THF or DMF (DMF is faster for

    
     but harder to remove).
    

Step-by-Step:

  • Preparation: Flame-dry a flask and cool under Argon.

  • Deprotonation: Suspend NaH (2.0 mmol) in anhydrous THF (5 mL). Cool to 0°C.[2][6][7]

  • Amine Addition: Add the amine (1.0 mmol) dropwise (if liquid) or as a solution in THF.

  • Activation: Stir at 0°C for 15 mins, then warm to RT for 30 mins. Bubbling should be observed (

    
     gas).
    
  • Coupling: Cool back to 0°C. Add Nosyl chloride (1.2 mmol) dissolved in minimal THF dropwise.

    • Why 0°C? The amide anion is extremely reactive; controlling the temp prevents bis-nosylation or side reactions with the aromatic ring.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Reaction is usually rapid (< 3 hours).

  • Quench: Carefully add wet ether or a few drops of water at 0°C to quench excess NaH.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/salts, then brine.

Comparative Data: Base & Solvent Selection

VariableStandard ConditionsProtocol A (DMAP)Protocol B (NaH)
Base TEA or DIPEA (

)
TEA + DMAP (Cat.)NaH (

)
Active Species Neutral AmineN-SulfonylpyridiniumAmide Anion (

)
Steric Tolerance LowMedium-HighVery High
Risk Factor Hydrolysis of NsClFormation of sulfonimides (rare)Elimination/Epimerization
Typical Yield < 30% (for hindered)75 - 90%85 - 95%

Troubleshooting FAQs

Q: I used Protocol A, but the NsCl hydrolyzed before reacting with my amine. A: This indicates significant steric blocking or wet solvents.

  • Ensure DCM is distilled over

    
     or from a solvent system.
    
  • Switch to Pyridine as the solvent. Pyridine acts as both base and solvent, maximizing the concentration of the active sulfonyl-pyridinium intermediate.

Q: Can I use the Fukuyama alkylation on these hindered products? A: Yes, but the alkylation step will also be difficult.

  • The Nosyl group makes the N-H proton acidic (

    
    ).
    
  • For the subsequent alkylation of a hindered Nosyl-amine, you will likely need Mitsunobu conditions (DEAD/PPh3) or

    
    /DMF at elevated temperatures (80°C)  [3].
    

Q: My product is soluble in water and I'm losing it during workup. A: Sulfonamides of small amines can be amphoteric.

  • Do not wash with strong base (NaOH).

  • Acidify the aqueous layer to pH 4-5 during extraction to ensure the sulfonamide is protonated and organic-soluble.

Q: I see a spot with very high Rf (non-polar) on TLC. What is it? A: This is likely the Bis-Nosyl species (


).
  • Cause: Excess NsCl and high temperatures.

  • Fix: While usually unwanted, for hindered primary amines, the Bis-Nosyl species is actually easier to alkylate in some cases. However, to remove one Ns group, treat with thiophenol/base (standard Fukuyama deprotection) which often cleaves the more accessible Ns group first.

References

  • Neises, B., & Steglich, W. (1978).[6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. (Mechanism of DMAP catalysis in acyl/sulfonyl transfer). Link

  • Kan, T., & Fukuyama, T. (2004).[4] Ns strategies: a highly versatile synthetic method for amines.[3] Chemical Communications, (4), 353-359. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General protocols for sulfonamide formation and stability). Link

Sources

Technical Support Center: Purification of Nosyl-Protected Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢
Operator: Senior Application Scientist (Separation Technologies Division)

Welcome to the Technical Support Center. You are likely here because you are utilizing the Fukuyama Amine Synthesis or protecting amines with the 2- or 4-nitrobenzenesulfonyl (Nosyl/Ns) group. While Nosyl groups are powerful tools for activating amines towards Mitsunobu alkylation, their purification can present unique hydrodynamic challenges on silica gel due to their electronic properties.

Below is your troubleshooting guide, structured to address the specific anomalies of sulfonyl chemistry.

Module 1: Pre-Run Diagnostics & Solubility

Q: My crude mixture is insoluble in Hexanes/Ethyl Acetate. How do I load this onto the column?

A: Nosyl-protected amines are often crystalline and exhibit poor solubility in non-polar solvents.

  • The Risk: Liquid loading with a strong solvent (like 100% DCM or EtOAc) often causes "band broadening" or precipitation at the head of the column, destroying resolution.

  • The Protocol: Use Dry Loading .

    • Dissolve crude material in a minimal amount of DCM or Acetone.

    • Add silica gel (ratio: 1g crude to 2g silica).

    • Rotary evaporate until a free-flowing powder remains.

    • Load this powder on top of your packed column.

Q: How do I remove excess Nosyl Chloride ( ) before the column?

A:


 is often used in excess. If loaded directly, it co-elutes with non-polar products or hydrolyzes slowly on the column, bleeding acidic impurities.
  • The Fix: Quench it chemically during workup.

    • Option A (Hydrolysis): Stir the crude organic layer with aqueous

      
       for 30 mins. This converts 
      
      
      
      to the sulfonate salt (
      
      
      ), which remains in the aqueous layer.
    • Option B (Scavenging): If the reaction is water-sensitive, add a polymer-supported amine (e.g., amine-functionalized silica) or a volatile amine (dimethylamine) to form a sulfonamide that has a vastly different Rf from your product.

Module 2: Chromatography Optimization (The Run)

Q: My spots are streaking (tailing) on the TLC and the column. Why?

A: This is a hallmark of Secondary Nosyl-amides (


).
  • The Science: The electron-withdrawing nitro group combined with the sulfonyl moiety renders the N-H proton significantly acidic (

    
    ). On neutral silica (which is slightly acidic), these compounds can drag due to hydrogen bonding or partial deprotonation effects.
    
  • The Solution: You must buffer the mobile phase.

    • For Secondary Amides (

      
      ):  Add 0.5% Acetic Acid  to your eluent. This keeps the amide fully protonated, sharpening the peak.
      
    • For Tertiary Amides (

      
      ):  These have no acidic proton. If they streak, it is likely due to basic impurities. Add 1% Triethylamine (TEA)  to the column during packing to neutralize silica acidity.[1]
      
Solvent System Selection Matrix
Compound TypePolarityRecommended Solvent SystemAdditive
Nosyl Chloride (Excess) LowHexane/EtOAc (9:1)None
Tertiary Nosyl-Amide (Alkylated Product)MediumHexane/EtOAc (Gradient 10%

40%)
None (or 1% TEA if acid-sensitive)
Secondary Nosyl-Amide (Starting Material)Medium-HighHexane/EtOAc or DCM/MeOH0.5% AcOH (Critical for peak shape)
Deprotected Amine HighDCM/MeOH (9:1)1%

or TEA

Module 3: The Fukuyama Workflow Logic

The most common failure point is not the chromatography itself, but attempting to purify the wrong species at the wrong time. The Fukuyama synthesis involves two distinct purification events.

Visualizing the Workflow

FukuyamaPurification Start Crude Alkylation Mix (R-NH-Ns + R-X) Decision Is Product Secondary or Tertiary? Start->Decision SecPath Secondary (R-NH-Ns) (Unreacted SM) Decision->SecPath Mono-alkylation failed TertPath Tertiary (R-N(R')-Ns) (Product) Decision->TertPath Alkylation success Col1 Column 1: Hex/EtOAc + 0.5% AcOH (Prevents Streaking) SecPath->Col1 Col2 Column 1: Hex/EtOAc (Standard) (Product is neutral) TertPath->Col2 Deprotect Deprotection (Thiophenol/K2CO3) Col2->Deprotect Pure Intermediate Workup Workup: Remove PhS- adducts Deprotect->Workup FinalCol Column 2: DCM/MeOH + 1% NH4OH (Isolate Free Amine) Workup->FinalCol

Figure 1: Decision logic for purifying Nosyl intermediates versus final amine products. Note the change in mobile phase additives.

Module 4: Troubleshooting Specific Anomalies

Q: I see "Ghost Peaks" or decomposition on the column.

A: While Nosyl groups are generally stable, silylated side chains or extremely acid-sensitive groups can degrade on silica.

  • Diagnosis: Run a 2D TLC.[2] Spot the sample, run it up. Turn the plate 90 degrees and run it again. If the spot is off the diagonal, it is decomposing on the silica.[1][2]

  • Remedy: Switch to Neutral Alumina or use silica pre-treated with 1% Triethylamine in Hexanes to neutralize surface acidity.

Q: Post-deprotection, I cannot separate my amine from the thiophenol byproduct.

A: The Fukuyama deprotection uses thiophenol (


) and base. The byproduct is diphenyl sulfide or disulfide, which is non-polar.
  • The Trick: Do not rely solely on the column.

    • Acid/Base Extraction: After deprotection, acidify the reaction mixture (1M HCl) and wash with Ether/EtOAc. The non-polar sulfur byproducts go into the organic layer. The amine stays in the water.

    • Basify: Basify the aqueous layer (NaOH) and extract with DCM.

    • Final Polish: Now run your column (DCM/MeOH/

      
      ). Your crude is now 90% pure, making the chromatography trivial.
      

References & Authority

  • Kan, T., & Fukuyama, T. (2004).[3] Ns strategies: a highly versatile synthetic method for secondary amines. Chemical Communications, (4), 353-359.

    • Source:

    • Relevance: The foundational review describing the stability and acidity of Nosyl-amines.

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

    • Source:

    • Relevance: Establishes the

      
       differences that dictate chromatographic behavior (streaking vs. tight bands).
      
  • Organic Chemistry Portal. (n.d.). Protective Groups: Sulfonamides.[4][5]

    • Source:

    • Relevance: General stability and removal conditions for sulfonamide protecting groups.[5][6]

  • Reich, H. J. (n.d.). Chromatography Advice: Solvent Systems and Additives.[2] University of Wisconsin-Madison.

    • Source:

    • Relevance: Theoretical grounding for using Acetic Acid/TEA additives based on compound acidity.

Sources

Validation & Comparative

A Comparative Guide to 2-Nitrobenzenesulfonamides in Amine Protection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of amines, a diverse arsenal of strategies has been developed, with sulfonamides emerging as a robust and versatile class. Traditionally dominated by the stalwart p-toluenesulfonyl (tosyl) group, the field has evolved with the introduction of more labile alternatives designed for milder removal conditions.

This guide provides a deep, comparative analysis of the 2-nitrobenzenesulfonyl (nosyl) group and its derivatives, such as N,N-dimethyl-2-nitrobenzenesulfonamide, against other commonly employed sulfonamides. We will delve into the mechanistic underpinnings of their reactivity, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear rationale for choosing the optimal sulfonamide protecting group for their specific synthetic challenges.

The Paradigm Shift from Traditional Sulfonamides: The Advent of the Nosyl Group

For decades, the tosyl (Ts) group has been a workhorse for amine protection due to its ease of installation and stability across a wide range of reaction conditions. However, its primary drawback lies in the harsh conditions typically required for its removal, often involving strong acids (HBr, H₂SO₄) or dissolving metal reductions (sodium in liquid ammonia), which can be incompatible with sensitive functional groups elsewhere in the molecule.[1]

The introduction of the 2-nitrobenzenesulfonyl (nosyl or Ns) group by Fukuyama and co-workers marked a significant advancement, offering a protecting group with comparable stability but with the distinct advantage of being cleavable under remarkably mild, nucleophilic conditions.[2][3] This innovation opened new avenues for the synthesis of complex molecules, particularly polyamines and other delicate structures.

The key to the nosyl group's utility lies in the electron-withdrawing nature of the ortho-nitro group. This electronic feature serves two primary purposes:

  • Increased Acidity of the Sulfonamide N-H Proton: The nosyl-protected amine is more acidic than its tosyl counterpart. This enhanced acidity facilitates N-alkylation reactions, such as the Mitsunobu reaction, which are often sluggish with tosylamides.[4][5] This allows the nosyl group to function not just as a protecting group but also as an activating group for further functionalization.[4][5]

  • Facile Nucleophilic Aromatic Substitution for Deprotection: The ortho-nitro group activates the aromatic ring towards nucleophilic attack. This allows for the cleavage of the N-S bond under mild conditions using soft nucleophiles, typically thiols in the presence of a base. The reaction proceeds through a Meisenheimer complex, leading to the release of the free amine in high yield.[4][5]

Comparative Analysis of Sulfonamide Protecting Groups

The selection of a sulfonamide protecting group is a balancing act between stability, ease of introduction, and, most critically, the conditions required for its removal. Below is a comparative overview of the most common sulfonamides used in modern synthesis.

Protecting GroupStructureTypical Introduction ConditionsStabilityDeprotection ConditionsKey AdvantagesKey Disadvantages
Tosyl (Ts)

TsCl, pyridine or other baseHigh (acid, base, redox)Strong acid (HBr, H₂SO₄), dissolving metals (Na/NH₃)High stability, low costHarsh deprotection
Nosyl (Ns)

NsCl, pyridine or other baseGood (acid, base)Thiol (e.g., PhSH, HSCH₂CH₂OH) and base (e.g., K₂CO₃, DBU)Mild deprotection, N-H activationMore expensive than TsCl
Dinosyl (DNs)

DNsCl, baseModerateMilder thiol conditions than Ns, sometimes thiol aloneVery mild deprotection, orthogonal to NsLess stable than Ns, especially to base
Brosyl (Bs)

BsCl, baseHighSimilar to Tosyl (strong acid)High stabilityHarsh deprotection
Mechanism in Focus: The Nosyl Deprotection Pathway

The mild deprotection of the nosyl group is a cornerstone of its utility. The process is initiated by the attack of a soft nucleophile, such as a thiolate anion, on the electron-deficient aromatic ring of the sulfonamide.

Nosyl Deprotection cluster_main Deprotection Mechanism NosylAmine R₂N-Ns Meisenheimer Meisenheimer Complex NosylAmine->Meisenheimer + R'S⁻ Thiolate R'S⁻ Base Base Base->Thiolate Generates Thiol R'SH Amine R₂NH (Free Amine) Meisenheimer->Amine Rearrangement & Elimination Byproduct Byproduct Meisenheimer->Byproduct

Caption: Mechanism of Nosyl Group Deprotection via a Meisenheimer Complex.

This nucleophilic aromatic substitution leads to the formation of a transient, stabilized intermediate known as a Meisenheimer complex.[4][5] Subsequent rearrangement and elimination steps result in the cleavage of the sulfur-nitrogen bond, liberating the free amine and forming a disulfide byproduct. This pathway avoids the harsh acidic or reductive conditions required for traditional sulfonamides, preserving sensitive functional groups.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, we present standardized protocols for the protection of a model primary amine (benzylamine) and the subsequent deprotection of the resulting sulfonamides.

Workflow Comparison: Nosyl vs. Tosyl

Workflow Comparison cluster_nosyl Nosyl (Ns) Pathway cluster_tosyl Tosyl (Ts) Pathway N_Start Primary Amine (R-NH₂) N_Protect Protection: NsCl, Pyridine, DCM, rt N_Start->N_Protect N_Protected Ns-Protected Amine (R-NHNs) N_Protect->N_Protected N_Deprotect Deprotection: PhSH, K₂CO₃, DMF, rt N_Protected->N_Deprotect N_End Primary Amine (R-NH₂) N_Deprotect->N_End T_Start Primary Amine (R-NH₂) T_Protect Protection: TsCl, Pyridine, DCM, rt T_Start->T_Protect T_Protected Ts-Protected Amine (R-NHTs) T_Protect->T_Protected T_Deprotect Deprotection: HBr/AcOH, 70°C or Na/NH₃ T_Protected->T_Deprotect T_End Primary Amine (R-NH₂) T_Deprotect->T_End start_node Start

Caption: Comparative workflow for amine protection and deprotection using Nosyl vs. Tosyl.

Protocol 1: Protection of Benzylamine with 2-Nitrobenzenesulfonyl Chloride (Nosylation)

Objective: To synthesize N-benzyl-2-nitrobenzenesulfonamide.

Materials:

  • Benzylamine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (NsCl) (1.05 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve benzylamine (1.0 eq) and pyridine (1.5 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer, and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (1.05 eq) in a minimal amount of DCM.

  • Add the NsCl solution dropwise to the stirred amine solution at 0 °C over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to afford the pure N-benzyl-2-nitrobenzenesulfonamide.

Expected Outcome: High yield (>90%) of the desired sulfonamide as a crystalline solid.

Protocol 2: Deprotection of N-benzyl-2-nitrobenzenesulfonamide

Objective: To cleave the nosyl group and recover free benzylamine.

Materials:

  • N-benzyl-2-nitrobenzenesulfonamide (1.0 eq)

  • Thiophenol (PhSH) (3.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH)

Procedure:

  • Dissolve the N-benzyl-2-nitrobenzenesulfonamide (1.0 eq) in DMF in a round-bottom flask.

  • Add potassium carbonate (3.0 eq) and thiophenol (3.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 1-3 hours. Monitor the deprotection by TLC until the starting material is consumed.[3]

  • Pour the reaction mixture into water and extract with diethyl ether (3x).

  • Wash the combined organic extracts with 1 M NaOH (2x) to remove excess thiophenol, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzylamine.

  • Purification can be achieved by distillation or chromatography if necessary.

Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the UV-active sulfonamide and the appearance of the amine. The complete removal of the thiophenol in the workup is crucial and can be confirmed by the lack of its characteristic odor in the final product.

Conclusion and Recommendations

The 2-nitrobenzenesulfonamide (nosyl) protecting group represents a significant improvement over traditional sulfonamides like tosyl, primarily due to its mild deprotection conditions which rely on nucleophilic aromatic substitution rather than harsh acidic or reductive cleavage. This feature makes the nosyl group particularly valuable in the synthesis of complex molecules with sensitive functionalities.

Choose the Nosyl (Ns) or Dinosyl (DNs) group when:

  • Your molecule contains acid- or reduction-labile functional groups.

  • Mild deprotection conditions are critical for preserving stereochemistry or complex structural motifs.

  • You require an "activating" protecting group to facilitate subsequent N-alkylation reactions.

  • An orthogonal protection strategy is needed, where the DNs group can be removed in the presence of an Ns group.[2]

Consider the Tosyl (Ts) group when:

  • The substrate is robust and can withstand harsh deprotection conditions.

  • A highly stable protecting group is required to survive a long synthetic sequence with varied and harsh reagents.

  • Cost is a primary consideration, as tosyl chloride is significantly cheaper than nosyl chloride.

By understanding the distinct reactivity profiles and leveraging the experimental protocols outlined in this guide, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • Frontiers in Chemistry. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. [Link]

  • ResearchGate. (1995). 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. [Link]

  • National Center for Biotechnology Information. (2012). N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide. [Link]

  • ResearchGate. (1995). Deprotection of 2-Nitrobenzenesulfonamides. [Link]

  • ResearchGate. (2004). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • ACS Publications. (2005). o-Nitrobenzenesulfonamides in Nucleoside Synthesis: Efficient 5'-Aziridination of Adenosine. [Link]

  • Wiley Online Library. (2004). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. [Link]

  • National Center for Biotechnology Information. (2014). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. [Link]

  • Royal Society of Chemistry. (2004). Ns strategies: a highly versatile synthetic method for amines. [Link]

  • National Center for Biotechnology Information. (2005). o-nitrobenzenesulfonamides in nucleoside synthesis: efficient 5'-aziridination of adenosine. [Link]

  • UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • ResearchGate. (2014). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. [Link]

  • European Patent Office. (2009). NITRO-SULFOBENZAMIDES. [Link]

  • MDPI. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Google Patents. (2012). Preparing method of N, N-dimethylbenzamide.
  • ResearchGate. (2011). O-Protected N-(2-Nitrophenylsulfonyl)hydroxylamines: Novel Reagents for the Synthesis of Hydroxamates. [Link]

  • SciSpace. (2016). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Google Patents. (2015). Synthetic method of 2-aminophenol-4-sulfonamide.
  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

Sources

alternative reagents for the synthesis of N,N-dimethyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents for the Synthesis of N,N-Dimethyl-2-nitrobenzenesulfonamide Content Type: Technical Comparison Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

The synthesis of This compound (often abbreviated as 2-NsNMe₂ ) is a foundational transformation in medicinal chemistry, serving as a critical protecting group strategy (Nosyl protection) and a scaffold for sulfonamide-based pharmacophores.

While the traditional reaction between 2-nitrobenzenesulfonyl chloride (2-NsCl) and dimethylamine is the industry standard, it suffers from hydrolytic instability, corrosive byproducts, and storage degradation. This guide objectively compares this standard route against two emerging high-performance alternatives: the SuFEx-enabled Sulfonyl Fluoride (2-NsF) pathway and the Direct Oxidative Coupling of thiols/sulfonic acids.

Part 1: Comparative Analysis of Reagent Systems

System A: The Standard (Sulfonyl Chloride)
  • Reagents: 2-Nitrobenzenesulfonyl chloride (2-NsCl) + Dimethylamine (aq/HCl).

  • Mechanism: Nucleophilic Substitution (

    
    -like at Sulfur).
    
  • Status: The "Workhorse" method.

Technical Assessment: 2-NsCl is highly reactive due to the excellent leaving group ability of the chloride ion (


 of HCl 

). However, this reactivity is a double-edged sword. The reagent degrades rapidly upon exposure to atmospheric moisture, generating HCl and the unreactive sulfonic acid. In process chemistry, this necessitates an excess of reagents to drive completion, complicating purification.
System B: The Stable Alternative (Sulfonyl Fluoride / SuFEx)
  • Reagents: 2-Nitrobenzenesulfonyl fluoride (2-NsF) + Dimethylamine + Silyl/Base activator.

  • Mechanism: Sulfur-Fluoride Exchange (SuFEx).

  • Status: The "Next-Gen" method.

Technical Assessment: Pioneered by the Sharpless lab, sulfonyl fluorides are remarkably stable toward hydrolysis/thermolysis but react selectively with amines in the presence of specific activators (e.g., DBU or silicon reagents). The 2-NsF bond is shorter and stronger (110 kcal/mol) than the S-Cl bond, rendering it inert to water. This allows for open-flask reactions and long-term reagent storage without titer loss.

System C: Direct Activation (Sulfonic Acid/Salts)
  • Reagents: 2-Nitrobenzenesulfonic acid (2-NsOH) + Activator (e.g.,

    
     or TCT).
    
  • Mechanism: In situ activation to sulfonate ester/anhydride followed by aminolysis.

  • Status: The "Green/Atom-Economical" method.

Technical Assessment: This route avoids the isolation of unstable halides entirely. By activating the stable sulfonic acid salt directly, one minimizes hazardous waste. However, reagents like triphenylphosphine ditriflate can be expensive, limiting this to small-scale, high-value synthesis rather than bulk manufacturing.

Part 2: Comparative Performance Data

MetricSystem A: 2-NsCl (Standard) System B: 2-NsF (SuFEx) System C: 2-NsOH (Direct)
Yield (Isolated) 85–92%90–98%75–85%
Hydrolytic Stability Poor (Degrades in air)Excellent (Stable in water)Excellent (Stable solid)
Reaction Time 0.5 – 2 Hours1 – 12 Hours4 – 24 Hours
Atom Economy Moderate (HCl waste)High (HF/Salt waste)Moderate (Activator waste)
Purification Recrystallization often req.Simple ExtractionColumn Chromatography often req.
Cost Efficiency High (Cheap reagents)Moderate (Reagent cost)Low (Expensive activators)

Part 3: Detailed Experimental Protocols

Protocol A: Standard Synthesis via Sulfonyl Chloride

Best for: Routine, large-scale synthesis where reagent freshness is guaranteed.

Reagents:

  • 2-Nitrobenzenesulfonyl chloride (1.0 equiv)

  • Dimethylamine hydrochloride (1.2 equiv)

  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Dichloromethane (DCM) (

    
    )
    

Step-by-Step:

  • Preparation: Charge a round-bottom flask with Dimethylamine HCl and DCM. Cool to 0°C in an ice bath.

  • Base Addition: Add

    
     dropwise. The mixture will become a slurry.
    
  • Addition: Add 2-NsCl portion-wise over 15 minutes. Critical: Maintain temperature < 5°C to prevent hydrolysis of the chloride.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with 1M HCl (to remove excess amine/base). Wash organic layer with Sat.

    
     and Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from EtOH if necessary.
    
Protocol B: SuFEx Synthesis via Sulfonyl Fluoride

Best for: Parallel synthesis, library generation, or when anhydrous conditions are difficult.

Reagents:

  • 2-Nitrobenzenesulfonyl fluoride (1.0 equiv)

  • Dimethylamine (2.0 M in THF) (1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

  • Acetonitrile (

    
    )
    

Step-by-Step:

  • Preparation: Dissolve 2-NsF in MeCN in a vial.

  • Reagent Mixing: Add the Dimethylamine solution.

  • Activation: Add DBU in one portion. The reaction may warm slightly.[1]

  • Reaction: Stir at RT for 4–6 hours. Note: Unlike the chloride, the fluoride will not hydrolyze if trace water is present.

  • Workup: Dilute with EtOAc, wash with 0.5M citric acid (to remove DBU).

  • Isolation: Concentrate in vacuo. The product is typically pure enough for biological assay without chromatography.

Part 4: Visualizations & Pathways

Figure 1: Mechanistic Comparison of Synthesis Pathways

The following diagram illustrates the divergent pathways for generating the sulfonamide bond, highlighting the activation energy barriers and stability profiles.

G Start Precursor Source NsCl 2-NsCl (Unstable Electrophile) Start->NsCl Chlorination NsF 2-NsF (Stable Electrophile) Start->NsF Fluorination NsOH 2-NsOH (Sulfonic Acid) Start->NsOH Sulfonation TransA Transition State A (Fast, Moisture Sensitive) NsCl->TransA + HNMe2 Product N,N-dimethyl-2-nitro benzenesulfonamide TransA->Product - HCl TransB SuFEx Activation (DBU/Si Mediated) NsF->TransB + HNMe2 TransB->Product - HF Activator In-situ Activation (Ph3P-OTf2) NsOH->Activator Activation Activator->Product + HNMe2

Caption: Comparative reaction pathways. Red indicates instability risks; Green indicates stability/selectivity advantages.

Part 5: Critical Reagent Selection (The Amine Source)

The choice of dimethylamine source significantly impacts reaction kinetics and safety.

  • Dimethylamine Hydrochloride (Solid):

    • Pros: Easy to weigh, stoichiometric precision.

    • Cons: Requires 1 extra equivalent of base to deprotonate.

    • Recommendation:Preferred for Protocol A.

  • Dimethylamine (40% aq. solution):

    • Pros: Cheap, ubiquitous.

    • Cons: Introduces water.[2] Incompatible with Protocol A (hydrolysis risk) but compatible with Protocol B (SuFEx).

  • Dimethylamine (2.0 M in THF):

    • Pros: Anhydrous, easy handling.

    • Cons: More expensive.

    • Recommendation:Preferred for Protocol B.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Caddick, S., et al. (2004). "Direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acids."[3] Tetrahedron. Link

  • Nihei, K. (2021). "2-Nitro- and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines." ResearchGate.[2][4][5][6] Link

  • Litim, Z., et al. (2023).[7] "Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines." RSC Advances. Link

  • BenchChem. (2024). "N,N-Dimethyl-4-nitrobenzenesulfonamide Properties and Synthesis." BenchChem Database. Link

Sources

A Comparative Guide to the Quantitative Analysis of N,N-dimethyl-2-nitrobenzenesulfonamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of intermediates and active pharmaceutical ingredients is paramount. N,N-dimethyl-2-nitrobenzenesulfonamide (2-Ns-DMA) is a key building block and potential impurity in various synthetic pathways. Its precise measurement is critical for ensuring reaction efficiency, product purity, and ultimately, the safety and efficacy of the final product. This guide provides an in-depth, comparative analysis of high-performance liquid chromatography (HPLC) methods for the quantitative determination of 2-Ns-DMA, offering field-proven insights for researchers, scientists, and drug development professionals.

The Critical Role of Quantitative Analysis for 2-Ns-DMA

This compound, a derivative of 2-nitrobenzenesulfonamide, is utilized in organic synthesis, often as a precursor or intermediate. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the molecule's reactivity.[1] Accurate quantification is essential to monitor the progress of reactions, determine the yield of synthetic steps, and control the level of related impurities in drug substances. This guide will explore a primary reversed-phase HPLC (RP-HPLC) method with UV detection and compare it against alternative analytical approaches, providing the necessary experimental data and rationale to empower you to select the most suitable method for your specific application.

Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

Reversed-phase chromatography is the cornerstone of pharmaceutical analysis due to its versatility and robustness in separating a wide range of non-polar to moderately polar compounds. For 2-Ns-DMA, a non-polar compound, a C18 or C8 column is an appropriate starting point for method development.[2]

Causality Behind Experimental Choices

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and detection.

  • Stationary Phase (Column): A C18 column is selected for its strong hydrophobic retention of the non-polar 2-Ns-DMA. The alkyl chains of the C18 stationary phase interact with the analyte, retaining it based on its hydrophobicity. A C8 column can be considered as a less retentive alternative if shorter run times are desired.[2]

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water is the standard for reversed-phase HPLC.[2] Acetonitrile is often preferred due to its lower UV cutoff and viscosity, which results in lower backpressure.[2] The ratio of organic to aqueous phase is a critical parameter that is optimized to achieve a suitable retention time and peak shape. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape by suppressing the ionization of any acidic functional groups.

  • Detection Wavelength: The presence of the nitroaromatic chromophore in 2-Ns-DMA allows for sensitive detection using a UV detector. The optimal wavelength is determined by acquiring the UV spectrum of the analyte and selecting the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity.

  • Flow Rate and Column Temperature: A standard flow rate of 1.0 mL/min is a good starting point for analytical scale columns (e.g., 4.6 mm internal diameter).[3] Maintaining a constant column temperature, typically around 25-30°C, is crucial for ensuring reproducible retention times.[2][3]

Experimental Protocol: HPLC-UV Analysis of 2-Ns-DMA

This protocol outlines a validated method for the routine quantitative analysis of 2-Ns-DMA.

Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or multi-wavelength UV detector.[2]

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Ns-DMA reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 2-Ns-DMA in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation:

The reliability of this method is established through a rigorous validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5] This is demonstrated by the absence of interfering peaks at the retention time of 2-Ns-DMA in a blank and placebo sample.

  • Linearity: The method demonstrates linearity over a concentration range of 1-100 µg/mL with a correlation coefficient (r²) > 0.999.[3]

  • Accuracy: The accuracy is assessed by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[4]

  • Precision: The precision of the method is evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). For this method, the LOD and LOQ are typically in the low ng/mL range.[7]

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection at 254 nm Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of 2-Ns-DMA by HPLC-UV.

Comparative Analysis of Alternative Methods

While HPLC-UV is a robust and widely accessible technique, alternative methods may offer advantages in specific scenarios, such as the need for higher sensitivity or the analysis of complex matrices.

Alternative Method 1: HPLC with Mass Spectrometric Detection (HPLC-MS)

Methodology:

HPLC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. The chromatographic conditions can be similar to the HPLC-UV method, but the detection is performed by a mass spectrometer. This technique is particularly useful for analyzing samples with complex matrices where co-eluting peaks might interfere with UV detection.

Advantages:

  • Higher Specificity: MS detection is based on the mass-to-charge ratio (m/z) of the analyte, providing a much higher degree of specificity compared to UV detection.

  • Higher Sensitivity: HPLC-MS can achieve significantly lower limits of detection and quantification, often in the pg/mL range.

  • Structural Information: Mass spectrometry can provide structural information about the analyte and any impurities present.

Disadvantages:

  • Higher Cost: HPLC-MS systems are more expensive to purchase and maintain than HPLC-UV systems.

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect the accuracy of quantification.[8] Careful sample preparation and the use of internal standards are often necessary to mitigate these effects.[8]

Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

For volatile and thermally stable compounds, GC-MS is a powerful analytical technique. While 2-Ns-DMA itself may not be sufficiently volatile for direct GC analysis, derivatization can be employed to increase its volatility.

Advantages:

  • High Resolution: Capillary GC columns offer very high separation efficiency.

  • Sensitive and Specific Detection: Mass spectrometry provides sensitive and specific detection.

Disadvantages:

  • Derivatization Required: The need for a derivatization step adds complexity and potential for error to the analytical workflow.

  • Thermal Stability: The analyte must be thermally stable or be made so through derivatization to avoid degradation in the hot injector and column.

  • Not suitable for non-volatile matrices.

Alternative Method 3: Thin-Layer Chromatography (TLC) with Densitometry

Methodology:

TLC is a planar chromatographic technique that can be used for the quantitative analysis of sulfonamides.[9] The sample is spotted on a TLC plate, which is then developed in a solvent system. The separated spots are visualized (e.g., under UV light after treatment with a fluorescent reagent) and quantified using a densitometer.[9]

Advantages:

  • Low Cost: TLC is a relatively inexpensive technique.

  • High Throughput: Multiple samples can be analyzed simultaneously on a single plate.

  • Simple Sample Preparation: Sample preparation for TLC is often simpler than for HPLC.

Disadvantages:

  • Lower Resolution: The separation efficiency of TLC is generally lower than that of HPLC or GC.

  • Lower Sensitivity and Precision: Quantitative TLC is typically less sensitive and precise than HPLC or GC.

  • Manual Technique: TLC can be more labor-intensive and operator-dependent than automated techniques like HPLC.

Performance Comparison

The following table summarizes the key performance characteristics of the discussed analytical methods for the quantitative analysis of 2-Ns-DMA. The data presented are representative values to illustrate the comparative performance.

ParameterHPLC-UVHPLC-MSGC-MS (with derivatization)TLC-Densitometry
Linearity (r²) > 0.999> 0.999> 0.995> 0.99
LOD 1-10 ng/mL0.01-0.1 ng/mL0.1-1 ng/mL50-100 ng/spot
LOQ 5-20 ng/mL0.05-0.5 ng/mL0.5-5 ng/mL150-300 ng/spot
Accuracy (% Recovery) 98-102%95-105%90-110%90-110%
Precision (% RSD) < 2%< 5%< 10%< 15%
Analysis Time per Sample ~10 min~10 min~20-30 min~5-10 min (per plate)
Cost ModerateHighHighLow
Specificity GoodExcellentExcellentModerate

Conclusion and Recommendations

For the routine quantitative analysis of this compound in well-defined samples, the developed Reversed-Phase HPLC-UV method stands out as the most practical and reliable choice. It offers an excellent balance of performance, cost-effectiveness, and ease of use. The method is robust, accurate, and precise, making it highly suitable for quality control and in-process monitoring in both research and industrial settings.

HPLC-MS should be considered when the highest level of sensitivity and specificity is required, particularly for the analysis of trace levels of 2-Ns-DMA in complex matrices where interferences are a concern. While more resource-intensive, the confirmatory data it provides can be invaluable in challenging analytical scenarios.

GC-MS and TLC-Densitometry represent more specialized alternatives. GC-MS may be viable if a suitable derivatization procedure is established, while TLC-Densitometry can serve as a rapid, low-cost screening tool where high precision is not the primary requirement.

Ultimately, the choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the required sensitivity, the available instrumentation, and regulatory expectations. This guide provides the foundational knowledge and comparative data to make an informed decision, ensuring the generation of high-quality, reliable quantitative data for this compound.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • MDPI. (2021). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. Retrieved from [Link]

  • PureSynth. (n.d.). 2-Nitrobenzenesulfonamide 98.0%(HPLC). Retrieved from [Link]

  • ResearchGate. (2010). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]

  • YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • PubMed. (2006). Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubChem. (n.d.). N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2014). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Retrieved from [Link]

  • Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Quora. (2023). What is the method of analysis of sulphonamides?. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Retrieved from [Link]

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A Comparative Guide to the Synthesis of N,N-dimethyl-2-nitrobenzenesulfonamide: Protocol Validation and Performance Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: N,N-dimethyl-2-nitrobenzenesulfonamide is a key chemical entity utilized in various synthetic applications, most notably as a precursor for the preparation of secondary amines. The 2-nitrobenzenesulfonyl (nosyl) group is an excellent protecting group for amines due to its facile installation and selective cleavage under mild conditions. This guide provides a comprehensive, validated protocol for the synthesis of this compound, critically compares it with alternative methodologies, and offers in-depth insights into the experimental rationale, ensuring scientific integrity and reproducibility for researchers, chemists, and drug development professionals.

Part 1: Primary Synthesis Protocol: Direct Sulfonylation of Dimethylamine

The most robust and widely adopted method for synthesizing this compound is the direct reaction of 2-nitrobenzenesulfonyl chloride with dimethylamine. This approach is favored for its high efficiency, operational simplicity, and cost-effectiveness.

Reaction Principle and Mechanism

The core of this synthesis is a nucleophilic substitution reaction at the sulfonyl group. The highly electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride is attacked by the nucleophilic nitrogen atom of dimethylamine. A tertiary amine base, such as triethylamine, or an excess of dimethylamine itself is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium towards the product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2-Nitrobenzenesulfonyl Chloride in Dichloromethane (DCM) B Cool solution to 0°C (Ice Bath) A->B D Slow, dropwise addition of Amine solution to Sulfonyl Chloride B->D C Prepare solution of Dimethylamine & Triethylamine C->D E Stir at Room Temperature (2 hours) D->E F Quench with H₂O E->F G Separate Organic Layer F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Filter & Concentrate (Rotary Evaporator) I->J K Silica Gel Column Chromatography J->K L Collect & Combine Fractions K->L M Evaporate Solvent L->M N Yield Pure Product M->N

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Materials & Equipment:

  • 2-Nitrobenzenesulfonyl chloride (1.0 eq)

  • Dimethylamine (2.0 M solution in THF, 1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Eluent: Ethyl Acetate/Hexanes mixture

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator, chromatography column.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0°C. Rationale: This reaction is exothermic. Cooling is essential to control the reaction rate, prevent the formation of side products, and ensure safety.

  • Amine Addition: In a separate vessel, prepare a solution of dimethylamine (1.2 eq) and triethylamine (1.5 eq). Transfer this solution to a dropping funnel.

  • Reaction Execution: Add the amine solution dropwise to the stirred, cooled solution of the sulfonyl chloride over 20-30 minutes. Maintain the temperature below 10°C during the addition. Rationale: Slow addition prevents a rapid temperature increase. Triethylamine acts as an efficient scavenger for the generated HCl, which is crucial for driving the reaction to completion.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.

  • Work-up:

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Separate the organic (DCM) layer.

    • Wash the organic layer sequentially with deionized water and then with brine. Rationale: The water wash removes triethylamine hydrochloride and excess dimethylamine, while the brine wash removes residual water from the organic phase.

    • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[1] Elute with a gradient of ethyl acetate in hexanes to obtain the pure this compound.

Safety Considerations
  • 2-Nitrobenzenesulfonyl Chloride: This reagent is highly corrosive and moisture-sensitive.[2][3][4] It can cause severe skin burns and eye damage.[2][3][5] All handling must be performed inside a chemical fume hood using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4]

  • Reagents: Dichloromethane is a volatile solvent and a suspected carcinogen. Dimethylamine and triethylamine are flammable and corrosive. Handle all chemicals with care in a well-ventilated area.

Part 2: Alternative Synthesis Methodologies & Comparative Analysis

While direct sulfonylation is the gold standard, other methods exist for forming sulfonamide bonds. Understanding these alternatives provides valuable context for the advantages of the primary protocol.

Alternative 1: Mitsunobu Reaction

The Mitsunobu reaction can be used to form N-S bonds by reacting a sulfonamide with an alcohol using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[6] While powerful for complex molecules, adapting this for the synthesis of this compound would be unconventional and inefficient. It would require starting with 2-nitrobenzenesulfonamide and methanol, representing a less direct route.

  • Pros: Extremely mild reaction conditions, suitable for sensitive substrates.

  • Cons: High cost of reagents (phosphine, azodicarboxylate), poor atom economy, and generation of significant stoichiometric byproducts (triphenylphosphine oxide, hydrazine derivative) that complicate purification.

Alternative 2: Multi-Step Pathway via Nucleophilic Aromatic Substitution (SNAr)

A hypothetical route could involve the reaction of a pre-formed N,N-dimethylsulfonamide anion with 1-fluoro-2-nitrobenzene. This SNAr approach is common for forming C-N or C-O bonds but is less conventional for N-S bond formation in this context.

  • Pros: Can be effective for certain substituted aromatic systems.

  • Cons: Requires the synthesis of N,N-dimethylsulfonamide, often from less accessible starting materials. The reaction conditions can be harsh (strong base, high temperature), potentially leading to side reactions and lower yields compared to the direct sulfonylation method.[7]

Performance Comparison Table
FeatureProtocol 1: Direct Sulfonylation Alternative 1: Mitsunobu Reaction Alternative 2: SNAr Pathway
Simplicity High (One-pot, simple work-up)Low (Requires careful stoichiometry, byproduct removal)Moderate (Requires precursor synthesis)
Cost-Effectiveness High (Inexpensive, readily available reagents)Low (Expensive phosphine and azodicarboxylate reagents)Low to Moderate (Depends on precursor cost)
Typical Yield Excellent (>90%)Moderate to Good (Highly substrate-dependent)Variable (Often lower than direct method)
Scalability ExcellentPoor (Difficult to scale due to cost and purification)Moderate
Safety Concerns Manageable (Corrosive sulfonyl chloride)High (Azodicarboxylates can be explosive)Moderate (Strong bases, high temperatures)
Atom Economy GoodPoor (Stoichiometric phosphine oxide byproduct)Moderate
Reaction Mechanism Visualization

Caption: Nucleophilic attack of dimethylamine on 2-nitrobenzenesulfonyl chloride.

Conclusion and Expert Recommendation

Based on a thorough evaluation of synthetic efficiency, cost, safety, and scalability, the direct sulfonylation of dimethylamine with 2-nitrobenzenesulfonyl chloride is unequivocally the superior and recommended protocol for the synthesis of this compound. Its procedural simplicity and high performance make it the most practical choice for both academic research and industrial applications. While alternative methods like the Mitsunobu reaction have their place in specialized contexts for complex molecules, they are not competitive for this particular transformation. The self-validating nature of the direct protocol—characterized by high conversion and straightforward purification—ensures reliable and reproducible results when executed with the appropriate safety precautions.

References

  • Myers, A. G., Movassaghi, M., & Zheng, B. (1997). Single-Step Deoxygenation of Alcohols. Journal of the American Chemical Society, 119(36), 8572–8573. [Link]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]

  • Singh, U. et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. [Link]

  • DC Fine Chemicals. (n.d.). 2-Nitrobenzenesulfonyl chloride Safety Data Sheet. [Link]

  • Edwards, M. L., et al. (1990). Stereospecific synthesis of secondary amines by the Mitsunobu reaction. Tetrahedron Letters, 31(24), 3417-3420. [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Safety and Handling of 2-Nitrobenzenesulfonyl Chloride (CAS 1694-92-4). [Link]

  • ResearchGate. (2025). N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. Request PDF. [Link]

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The "Nosyl" Strategy: A Comprehensive Guide to the Synthesis of Secondary and Tertiary Amines via 2-Nitrobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the construction of complex molecules central to drug discovery and natural product synthesis, the precise and controlled manipulation of amine functionalities is paramount. The inherent nucleophilicity and basicity of amines often necessitate the use of protecting groups to prevent unwanted side reactions. Among the arsenal of available protecting groups, the 2-nitrobenzenesulfonyl ("nosyl" or "Ns") group has emerged as a powerful tool, not merely as a passive shield, but as an active participant in a versatile strategy for the synthesis of secondary and tertiary amines.

This guide provides an in-depth technical analysis of the applications of 2-nitrobenzenesulfonamides, with a focus on the overarching "Ns-strategy". We will objectively compare this methodology with alternative approaches, supported by experimental data, and provide detailed protocols for its successful implementation in a laboratory setting.

The Power of the Nosyl Group: More Than Just Protection

The utility of the 2-nitrobenzenesulfonyl group stems from a unique combination of properties that distinguish it from other common amine protecting groups like the p-toluenesulfonyl (Tosyl, Ts) and tert-butyloxycarbonyl (Boc) groups.

Key Advantages of the Nosyl Group:

  • Mild Deprotection Conditions: The most significant advantage of the nosyl group is its facile cleavage under mild, often neutral or slightly basic, conditions using thiol nucleophiles. This is in stark contrast to the harsh acidic or reductive conditions required to remove the robust tosyl group.[1]

  • Orthogonality: The unique deprotection mechanism of the nosyl group allows for its selective removal in the presence of acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., benzyloxycarbonyl, Cbz) protecting groups. This orthogonality is crucial in multi-step syntheses of complex molecules.[1]

  • Activation of the N-H Bond: The strongly electron-withdrawing nature of the ortho-nitro group significantly increases the acidity of the N-H proton in the resulting sulfonamide. This acidification facilitates N-alkylation reactions, a cornerstone of the Fukuyama amine synthesis.[2]

  • Crystalline Derivatives: Nosyl-protected amines are often highly crystalline solids, which simplifies their purification through recrystallization.[2]

The "Ns-Strategy" for Amine Synthesis: A Three-Act Play

The "Ns-strategy" is a powerful and versatile methodology for the synthesis of secondary and tertiary amines from primary amines. It can be conceptualized as a three-step process: protection, alkylation, and deprotection.

A schematic overview of the "Ns-strategy" for the synthesis of secondary amines.
Act 1: Protection of the Primary Amine (Nosylation)

The first step involves the protection of a primary amine with 2-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, to form the corresponding N-monosubstituted 2-nitrobenzenesulfonamide. This reaction is typically high-yielding and proceeds under mild conditions.[3]

Act 2: N-Alkylation to Form Secondary and Tertiary Sulfonamides

The acidic nature of the N-H proton in the nosylamide allows for facile deprotonation and subsequent alkylation. This is most elegantly achieved through the Fukuyama-Mitsunobu reaction , where a primary or secondary alcohol is used as the alkylating agent in the presence of a phosphine and an azodicarboxylate. This reaction is renowned for its mild conditions and broad substrate scope.[4] Alternatively, alkylation can be achieved using alkyl halides with a weak base.[4]

To synthesize a tertiary amine, this alkylation step can be repeated with a second, different alkylating agent.

Act 3: Deprotection to Unveil the Amine

The final step is the cleavage of the nosyl group to reveal the desired secondary or tertiary amine. This is typically accomplished by treatment with a thiol, such as thiophenol or an odorless alternative like n-dodecanethiol, and a base like potassium carbonate or cesium carbonate.[5][6] The reaction proceeds via a Meisenheimer complex, an intermediate formed by the nucleophilic aromatic substitution of the thiol onto the electron-deficient nitro-substituted aromatic ring.[4]

cluster_1 Deprotection Mechanism of N,N-Dialkyl-2-nitrobenzenesulfonamide Start N,N-Dialkyl-2-nitrobenzenesulfonamide Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic attack by thiolate (RS⁻) Products Tertiary Amine + Byproducts Intermediate->Products Elimination of SO₂ and formation of amine

The mechanism of nosyl group deprotection involves the formation of a Meisenheimer complex.

Performance Comparison: The Nosyl Group vs. The Alternatives

The choice of a protecting group is a critical decision in any synthetic strategy. Here, we compare the nosyl group with two other commonly used amine protecting groups: tosyl (Ts) and tert-butyloxycarbonyl (Boc).

FeatureNosyl (Ns)Tosyl (Ts)tert-Butyloxycarbonyl (Boc)
Stability to Acids Generally StableVery Stable (requires harsh acids)Labile (cleaved by moderate to strong acids)[7]
Stability to Bases Generally StableVery StableGenerally Stable
Stability to Nucleophiles Labile to soft nucleophiles (thiols)StableGenerally Stable
Stability to Hydrogenolysis StableStableStable
Cleavage Conditions Mild: Thiol + Base (e.g., PhSH/K₂CO₃)[2]Harsh: Strong Acid (HBr/AcOH) or dissolving metal reduction (Na/NH₃)[7]Mild: Strong Acid (TFA, HCl)[7]
N-H Acidity High (pKa ~10-11)Moderate (pKa ~13-14)Low (pKa ~16-17)
Suitability for N-Alkylation ExcellentModerate (requires stronger bases)Poor (not suitable for direct alkylation)

In essence, the nosyl group offers a "best of both worlds" scenario: sufficient stability to withstand a variety of reaction conditions, yet readily cleavable under exceptionally mild and orthogonal conditions.

The Nosyl Strategy in Action: Synthesis of Tertiary Amines

The nosyl strategy provides a reliable and often superior alternative to other common methods for synthesizing tertiary amines, such as direct alkylation of secondary amines or reductive amination.

Comparison of Methods for Tertiary Amine Synthesis

MethodAdvantagesDisadvantages
Nosyl Strategy - High yields and purity. - Avoids over-alkylation. - Mild reaction conditions. - Orthogonal to many other protecting groups.[1]- Requires a three-step sequence (protection, alkylation, deprotection).
Direct Alkylation of Secondary Amines - Atom-economical (in theory).- Often suffers from over-alkylation to form quaternary ammonium salts.[8] - Can be difficult to control and may result in mixtures of products.
Reductive Amination of Secondary Amines - Generally high-yielding and clean.[9] - A one-pot procedure from the secondary amine and a carbonyl compound.- Requires a suitable carbonyl compound, which may not be readily available. - The reducing agent may have other functional group incompatibilities.

The nosyl strategy's control and predictability often outweigh the additional steps, particularly in the synthesis of complex and valuable molecules where high yields and purity are paramount. A notable example of its application is in the total synthesis of the complex alkaloid strychnine by Fukuyama and coworkers, where the nosyl group was instrumental in a key cyclization step.[10]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations in the "Ns-strategy".

Protocol 1: Nosylation of a Primary Amine

This protocol describes a general procedure for the protection of a primary amine with 2-nitrobenzenesulfonyl chloride.

Materials:

  • Primary amine (1.0 equiv)

  • 2-Nitrobenzenesulfonyl chloride (1.1 equiv)

  • Triethylamine (1.5 equiv) or Pyridine (2.0 equiv)

  • Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine in DCM.

  • Add the base (triethylamine or pyridine) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride in DCM to the stirred mixture.[3]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired N-nosylated amine.

Protocol 2: Fukuyama-Mitsunobu N-Alkylation of a Nosylamide

This protocol details the N-alkylation of a nosyl-protected amine with a primary alcohol.

Materials:

  • Nosyl-protected amine (1.0 equiv)

  • Primary alcohol (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nosyl-protected amine, primary alcohol, and triphenylphosphine in anhydrous THF.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD dropwise to the reaction mixture. A color change and/or the formation of a precipitate is typically observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the N,N-disubstituted nosylamide.

Protocol 3: Deprotection of an N,N-Dialkyl-2-nitrobenzenesulfonamide

This protocol describes the cleavage of the nosyl group from a tertiary sulfonamide.

Materials:

  • N,N-Dialkyl-2-nitrobenzenesulfonamide (1.0 equiv)

  • Thiophenol (2.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate or Diethyl ether

  • Water

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of the N,N-dialkyl-2-nitrobenzenesulfonamide in DMF or MeCN, add potassium carbonate and thiophenol.[4]

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers and wash with water and brine to remove the DMF/MeCN and salts.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to afford the desired tertiary amine.

Conclusion

The "Ns-strategy" represents a highly effective and versatile approach to the synthesis of secondary and tertiary amines. The unique properties of the 2-nitrobenzenesulfonyl protecting group, particularly its mild deprotection conditions and its ability to activate the N-H bond for alkylation, provide significant advantages over traditional methods. While the multi-step nature of this strategy may seem less direct than alternatives like reductive amination, the superior control, high yields, and broad functional group tolerance often make it the method of choice for the synthesis of complex and high-value nitrogen-containing molecules. By understanding the principles and protocols outlined in this guide, researchers can confidently employ the "Ns-strategy" to advance their synthetic endeavors.

References

  • Chusov, D., et al. (2020). Symmetrical Tertiary Amines: Applications and Synthetic Approaches. European Journal of Organic Chemistry, 2020(38), 6149-6166.
  • Cardullo, F., Donati, D., Merlo, G., & Taddei, M. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(1), 123-126.
  • Fukuyama, T., Kan, T. (2004). Ns Strategies: A Highly Versatile Synthetic Method for Amines. Synlett, 2004(1), 1-13.
  • Fukuyama, T., et al. (2004). Stereocontrolled total synthesis of (+)-strychnine.
  • Ju, Y., & Varma, R. S. (2006). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Green Chemistry, 8(1), 13-14.
  • Jung, K. W., et al. (2006). Efficient Synthesis of Tertiary Amines from Secondary Amines. Tetrahedron Letters, 47(2), 229-232.
  • Wikipedia contributors. (2023, December 19). Strychnine total synthesis. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]

  • Chem-Station. (2014, March 31). Fukuyama Amine Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES via 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

  • Kaneka Corporation. (2003). Process for the removal of nitrobenzenesulfonyl. EP1321454A1.
  • Miller, S. C., & Scanlan, T. S. (1997). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. Organic & Biomolecular Chemistry, 1, 1331-1333.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Katoh, T., et al. (2005). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Heterocycles, 66, 47-52.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

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Technical Guide: Assessing the Purity of Synthesized N,N-Dimethyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

N,N-dimethyl-2-nitrobenzenesulfonamide (CAS: 5345-31-3) is a critical intermediate, often utilized in the synthesis of complex amines via the Gabriel synthesis modification or as a derivatizing agent for amine protection (Nosyl group chemistry). In drug development, the purity of this sulfonamide is paramount; residual sulfonyl chlorides are potent alkylating agents (genotoxic impurities), while hydrolyzed sulfonic acids can alter downstream pH and solubility profiles.

This guide moves beyond basic "purity checks" to provide a rigorous, comparative assessment of analytical methodologies. We evaluate the High-Performance Liquid Chromatography (HPLC) workflow against Quantitative Nuclear Magnetic Resonance (qNMR) , providing a decision framework for researchers requiring absolute certainty in their material's integrity.

The Impurity Landscape

Before assessing purity, one must understand the "Enemy Profile"—the specific impurities likely to exist based on the synthesis pathway (2-nitrobenzenesulfonyl chloride + dimethylamine).

  • Precursor: 2-Nitrobenzenesulfonyl chloride (Reactive, potential genotoxin).

  • Hydrolysis Product: 2-Nitrobenzenesulfonic acid (Highly polar, acidic).

  • Reagent Residue: Dimethylamine (Volatile, basic).

  • Regulatory Concern: N-Nitrosodimethylamine (NDMA) – Note: While rare in direct sulfonylation without nitrite sources, the presence of secondary amines warrants regulatory vigilance.

Comparative Analysis of Assessment Methods

The following table contrasts the three primary methodologies for assessing this compound.

FeatureMethod A: RP-HPLC (UV/MS) Method B: qNMR (1H) Method C: Melting Point
Primary Utility Trace impurity profiling (<0.1%) & QCAbsolute purity determination (Assay %)Quick identity & qualitative check
Reference Standard Required (for quantitation)Not Required (Internal Standard used)N/A (Literature comparison)
Specificity High (Separates isomers/homologs)High (Structural confirmation)Low (Depressed by any impurity)
LOD/Sensitivity Excellent (ng range)Moderate (~0.1% w/w limit)Poor (Visual onset)
Throughput Medium (15-30 min/run)Fast (<10 min/sample)Fast (<5 min)
Key Limitation Requires response factors for unknownsSensitivity limits; Solvent costNon-quantitative; subjective
Expert Insight: When to use which?
  • Use qNMR when you have a synthesized batch and no certified reference standard. It provides the "Absolute Truth" of mass balance.

  • Use HPLC when you need to prove the absence of the starting material (sulfonyl chloride) at trace levels (ppm) for safety compliance.

Visualizing the Analytical Logic

The following diagram illustrates the decision process for selecting the correct analytical workflow based on sample history and data requirements.

AnalyticalDecisionMatrix Start Synthesized Crude Material VisualCheck Melting Point Check (Target: 190-192°C) Start->VisualCheck SolubilityCheck Solubility Check (DMSO/MeCN) Decision Is Reference Standard Available? SolubilityCheck->Decision VisualCheck->SolubilityCheck Range <2°C Outcome2 Recrystallize (EtOAc/Hexane) VisualCheck->Outcome2 Range >2°C HPLC Method A: RP-HPLC (Trace Impurity Profiling) Decision->HPLC Yes qNMR Method B: qNMR (Absolute Assay Calculation) Decision->qNMR No Outcome1 Release for Synthesis (Purity >98%) HPLC->Outcome1 Pass HPLC->Outcome2 Fail qNMR->Outcome1 Pass qNMR->Outcome2 Fail

Caption: Decision matrix for selecting analytical methods based on reference standard availability and physical state.

Detailed Experimental Protocols

Protocol A: RP-HPLC for Impurity Profiling (The "Gold Standard")

This method is optimized to separate the polar sulfonic acid (hydrolysis product) from the neutral sulfonamide and the non-polar sulfonyl chloride.

  • Instrument: Agilent 1200/1260 or equivalent with PDA detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (buffers silanols, improves peak shape).

    • B: Acetonitrile (MeCN).

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold to elute polar sulfonic acids).

    • 2-15 min: 10% → 90% B (Linear gradient).

    • 15-20 min: 90% B (Wash).

  • Detection: 254 nm (aromatic ring) and 210 nm (general).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Self-Validation Criteria (System Suitability):

  • Resolution (Rs): > 2.0 between the main peak and any nearest impurity.

  • Tailing Factor: < 1.5 for the main this compound peak.

Protocol B: Quantitative NMR (qNMR) for Absolute Purity

This protocol eliminates the need for a reference standard of the analyte.[1]

  • Solvent: DMSO-d6 (Provides excellent solubility for nitro-compounds).

  • Internal Standard (IS): Maleic Acid (Singlet at ~6.2 ppm) or 1,3,5-Trimethoxybenzene.

    • Why? These standards have relaxation times (T1) compatible with sulfonamides and peaks in clear regions.

  • Sample Prep: Weigh exactly ~10 mg of Sample and ~5 mg of IS into the same vial. Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1):30 seconds (Must be ≥ 5x the longest T1 to ensure 99.9% magnetization recovery).

    • Scans: 16 or 32 (Sufficient for S/N > 150).

    • Spectral Width: -2 to 14 ppm.

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">



Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight (mg), P=Purity of IS.[2][3][4][5][6]

Synthesis & Impurity Pathway Visualization

Understanding the origin of impurities allows for targeted analysis. The diagram below maps the chemical transformation and potential side-reactions.

SynthesisPathway SM 2-Nitrobenzenesulfonyl Chloride Reaction Sulfonylation (DCM/Et3N, 0°C) SM->Reaction Reagent Dimethylamine (Excess) Reagent->Reaction Product N,N-Dimethyl-2-nitro benzenesulfonamide (Target) Reaction->Product Main Path Impurity1 Impurity A: 2-Nitrobenzenesulfonic Acid (Hydrolysis) Reaction->Impurity1 H2O Ingress Impurity2 Impurity B: Dimethylamine HCl (Salt) Reaction->Impurity2 Byproduct

Caption: Synthesis pathway showing the main reaction and the origin of hydrolytic and salt impurities.

Data Interpretation & Troubleshooting

Melting Point Verification[4][8][9]
  • Literature Value: 190-192°C [1].[3][7]

  • Experimental Insight: If your sample melts <188°C or has a range >2°C, it likely contains significant unreacted sulfonyl chloride or solvent inclusions. Recrystallization from Ethyl Acetate/Hexane is recommended [2].[8]

HPLC Chromatogram Analysis
  • Retention Time (approximate on C18):

    • 2-Nitrobenzenesulfonic acid: ~1.5 - 2.5 min (Elutes with Void/Dead volume due to polarity).

    • This compound: ~8.0 - 9.5 min.

    • 2-Nitrobenzenesulfonyl chloride:[3][8][9] ~11.0 - 13.0 min (Late eluter, hydrolyzes on column if run time is too long).

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.[4][10][11] Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2023). Head-to-Head Comparison of HPLC vs qNMR. PubMed.[1] Retrieved October 26, 2023, from [Link]

Sources

spectroscopic comparison of N,N-dimethyl-2-nitrobenzenesulfonamide and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: N,N-dimethyl-2-nitrobenzenesulfonamide (2-NsNMe2), N,N-dimethyl-3-nitrobenzenesulfonamide (3-NsNMe2), and N,N-dimethyl-4-nitrobenzenesulfonamide (4-NsNMe2).[1] Primary Application: These isomers serve as critical intermediates in the Fukuyama amine synthesis (as "Nosyl" protecting group precursors), carbonic anhydrase inhibitors, and analytical standards in drug development. Differentiation Challenge: While they share the same molecular formula (


) and mass (

Da), their distinct substitution patterns (ortho, meta, para) result in unique spectroscopic signatures essential for quality control and structural validation.
Isomer Structural Overview

The three isomers differ by the relative positioning of the electron-withdrawing nitro (


) and dimethylsulfamoyl (

) groups.[1] This positional isomerism dictates their symmetry and electronic environment, which is the basis for spectroscopic differentiation.

Isomers cluster_0 Ortho Isomer (2-NsNMe2) cluster_1 Meta Isomer (3-NsNMe2) cluster_2 Para Isomer (4-NsNMe2) Ortho 2-Nitro (Steric Crowding) Asymmetric Meta 3-Nitro (Synergistic Withdrawal) Asymmetric Para 4-Nitro (High Symmetry) Symmetric Axis

Figure 1: Structural classification of N,N-dimethylnitrobenzenesulfonamide isomers highlighting symmetry properties.

Nuclear Magnetic Resonance (NMR) Analysis

The most definitive method for distinguishing these isomers is ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 NMR spectroscopy.[1] The aromatic splitting patterns are diagnostic.[1][2]
3.1. Aromatic Region Analysis (7.5 – 9.0 ppm)
IsomerSymmetrySpin SystemKey Diagnostic Feature
2-Nitro (Ortho)

(None)
ABCDComplex Multiplets. Four distinct proton environments.[1] H-3 (ortho to

) is most deshielded.
3-Nitro (Meta)

(None)
ABCDIsolated Singlet. H-2 appears as a singlet (or narrow doublet) at very low field (>8.5 ppm) due to being flanked by two withdrawing groups.[1]
4-Nitro (Para)

(Axis)
AA'BB'Two Doublets. Symmetric pattern ("roofing effect").[1] Two distinct signals, each integrating to 2H.
3.2. Predicted Chemical Shift Data (CDCl

, 400 MHz)

Note: Values are approximate and based on substituent additivity rules (Z-scores) and literature analogs.

Proton Position2-Nitro (

ppm)
3-Nitro (

ppm)
4-Nitro (

ppm)
H-2 8.65 (s) 8.40 (d)
H-3 8.15 (d) 8.40 (d)
H-4 7.75 (t)8.45 (d)
H-5 7.85 (t)7.80 (t)8.00 (d)
H-6 8.05 (d)8.15 (d)8.00 (d)
N-Me

~2.95 (s)~2.75 (s)~2.80 (s)

Expert Insight: The methyl protons (


) in the 2-nitro  isomer often appear slightly downfield (shifted to higher ppm) compared to the 3- and 4-isomers due to the ortho-effect , where the bulky nitro group twists the sulfonamide bond or creates a desolvation sphere, affecting the local magnetic environment.
3.3. Splitting Pattern Visualization

NMR_Patterns cluster_para Para (4-Nitro) Pattern cluster_meta Meta (3-Nitro) Pattern P1 ||  || 8.4 ppm (2H) P2 ||  || 8.0 ppm (2H) P_desc Clean AA'BB' System Large Coupling (J ~8-9 Hz) M1 | 8.65 ppm (1H, s) M2 ||  || 8.45/8.15 ppm (1H each) M3 ||| 7.80 ppm (1H, t) M_desc 1:1:1:1 Integration Distinct Isolated Singlet

Figure 2: Schematic representation of the diagnostic


 NMR signals for Para and Meta isomers.
Infrared (IR) & Mass Spectrometry (MS) Profiles
4.1. Infrared Spectroscopy

While functional groups are identical, the substitution pattern alters the C-H out-of-plane (OOP) bending vibrations, which is the most reliable IR fingerprint method.

  • Common Bands:

    • 
      : 1530–1540 cm
      
      
      
      [1]
    • 
      : 1350–1360 cm
      
      
      
      [1]
    • 
      : 1340–1350 cm
      
      
      
      (often overlaps with nitro)[1]
    • 
      : 1160–1170 cm
      
      
      
      [1]
  • Differentiating Bands (Fingerprint Region):

    • Para: Single strong band ~810–840 cm

      
       (2 adjacent H).[1]
      
    • Meta: Two bands ~690–710 cm

      
       and ~750–810 cm
      
      
      
      (3 adjacent H).[1]
    • Ortho: Strong band ~735–770 cm

      
       (4 adjacent H).[1]
      
4.2. Mass Spectrometry (EI/ESI)

All isomers show a molecular ion


.[1] Differentiation requires analysis of fragmentation intensity ratios.[1]
  • Primary Pathway: Cleavage of the

    
     bond (loss of 
    
    
    
    ) or
    
    
    bond.
  • Ortho Effect (2-Nitro): The proximity of the nitro group oxygen to the sulfonamide sulfur can facilitate intramolecular rearrangements (e.g., loss of

    
     with oxygen transfer), often resulting in a unique fragmentation abundance compared to the meta/para isomers.
    
Experimental Protocols
Protocol A: Sample Preparation for NMR
  • Objective: Obtain high-resolution spectra to resolve coupling constants.

  • Solvent Selection: CDCl

    
      is preferred for resolution.[1] DMSO-d
    
    
    
    should be used if solubility is poor, but note that it may cause peak broadening or slight shifts (~0.1-0.2 ppm downfield) due to hydrogen bonding effects with the nitro group.[1]
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • Set spectral width to -2 to 12 ppm.[1]

    • Acquire minimum 16 scans (1H) or 256 scans (13C).[1]

    • Crucial: Process with a matched exponential window function (LB = 0.3 Hz) to resolve the fine splitting of the meta-isomer.

Protocol B: General Synthesis (Differentiation by Origin)

If characterizing an unknown, understanding the synthetic origin helps confirmation.

  • Start: Corresponding Nitrobenzenesulfonyl chloride (2-, 3-, or 4-isomer).[1]

  • Reagent: Dimethylamine hydrochloride (1.1 eq), Triethylamine (2.2 eq).[1]

  • Solvent: Dichloromethane (

    
    ), 0°C to RT.
    
  • Workup: Wash with 1N HCl (removes amine), then

    
    .
    
  • Result: The regiochemistry is retained from the starting sulfonyl chloride.[1]

References
  • National Institute of Standards and Technology (NIST). (2024).[1] Mass Spectrum of Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo]- (Analogous fragmentation data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2025).[1][3] Compound Summary: N,N-Dimethyl-4-nitrobenzenesulfonamide (CAS 17459-03-9).[1][4] Retrieved from [Link][5]

  • Fulmer, G. R., et al. (2010).[6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Organometallics. (Standard reference for solvent residuals in analysis). Retrieved from [Link]

Sources

A Strategic Guide to Amine Protection: A Cost-Benefit Analysis of N,N-dimethyl-2-nitrobenzenesulfonamide and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in synthetic chemistry, particularly those in drug development, the choice of a protecting group is a critical decision that reverberates through the entire synthetic route. It impacts not only yield and purity but also process efficiency and, ultimately, the economic viability of the synthesis. This guide provides an in-depth analysis of N,N-dimethyl-2-nitrobenzenesulfonamide, a member of the nitrobenzenesulfonamide family of protecting groups, and critically compares it to other common amine protecting groups.

The Challenge of Amine Protection in Complex Synthesis

Amines are ubiquitous in pharmaceuticals and bioactive molecules. Their nucleophilicity and basicity are often central to the molecule's function, but this reactivity can be a significant hurdle during multi-step synthesis. Protecting groups are the chemist's tool to temporarily mask this reactivity, allowing other transformations to occur without undesired side reactions.[1] An ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to a wide range of reaction conditions.

  • Easy to remove in high yield under mild conditions that do not affect other functional groups (orthogonality).

  • Cost-effective and readily available.

This guide will focus on the strategic selection of an amine protecting group, with a particular emphasis on the utility of this compound.

The 2-Nitrobenzenesulfonamide Family: A Mechanistic Overview

The 2-nitrobenzenesulfonamides, often referred to as "nosyl" amides, are a class of protecting groups that have gained favor for their unique cleavage conditions. The parent member of this family is 2-nitrobenzenesulfonamide. The key to their utility lies in the ortho-nitro group, which activates the sulfonyl group towards nucleophilic attack.

This compound is a variation of this structure. The presence of the two methyl groups on the sulfonamide nitrogen can influence its reactivity and cleavage. The deprotection of these sulfonamides is typically achieved via nucleophilic aromatic substitution with a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[2] This mild cleavage condition is a significant advantage, especially for sensitive substrates.

Comparative Analysis: Selecting the Optimal Protecting Group

The true value of a protecting group is only revealed through comparison with other available options. Here, we will compare this compound with other commonly used amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and the parent 2-nitrobenzenesulfonyl (nosyl) group.

Stability Profile

A protecting group must withstand the various reaction conditions it will be subjected to throughout a synthetic sequence.

Protecting GroupAcid StabilityBase StabilityHydrogenolysisNucleophiles
This compound HighModerateStableCleaved by thiols
Boc LabileHighStableStable
Cbz HighHighLabileStable
Nosyl (Ns) HighModerateStableCleaved by thiols

Expert Insight: The stability of this compound to acidic and hydrogenolysis conditions makes it a valuable orthogonal protecting group to Boc and Cbz.[3] Its moderate stability to bases means that while it can withstand milder basic conditions, strong bases should be used with caution.

Cleavage Conditions (Orthogonality)

The ability to selectively remove one protecting group in the presence of others is a cornerstone of modern organic synthesis.

Protecting GroupCleavage ReagentsConditions
This compound Thiophenol/K₂CO₃ or other thiol/base combinationsMild, Room Temperature
Boc Trifluoroacetic acid (TFA), HClStrong Acid
Cbz H₂, Pd/CHydrogenolysis
Nosyl (Ns) Thiophenol/K₂CO₃ or other thiol/base combinationsMild, Room Temperature

Expert Insight: The mild, thiol-mediated deprotection of this compound is a significant advantage when working with acid- or reduction-sensitive substrates. This orthogonality is crucial in complex syntheses, such as in peptide and natural product synthesis.[2][4][5]

Economic Considerations

In drug development and process chemistry, the cost of reagents is a critical factor. The following is a relative cost comparison based on currently available pricing.

ReagentTypical Price (USD/mole)
This compound~$740 - $1480
Di-tert-butyl dicarbonate (Boc₂O)~$120 - $250[6][7][8][9][10]
Benzyl chloroformate (Cbz-Cl)~$250 - $420[11][12][13]
2-Nitrobenzenesulfonyl chloride (Nosyl-Cl)~$550 - $1100[14][15]

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.

Expert Insight: While this compound and its corresponding chloride are more expensive on a per-mole basis than the reagents for Boc and Cbz protection, its use can be justified in cases where its unique cleavage conditions prevent the degradation of a valuable intermediate, thus improving the overall yield and cost-effectiveness of the synthesis.[16]

Field-Proven Protocols

The following protocols are provided as a starting point for the application of these protecting groups.

Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride (Nosyl-Cl)

This protocol is representative of the general procedure for installing a nitrobenzenesulfonamide protecting group.

Materials:

  • Primary amine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the primary amine in DCM.

  • Add the base (pyridine or triethylamine).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride in DCM.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Deprotection via Thiolysis

Materials:

  • N-protected amine (1.0 eq)

  • Thiophenol (5.0 eq)

  • Potassium carbonate (K₂CO₃) (5.0 eq)

  • Acetonitrile or DMF

Procedure:

  • Dissolve the N-protected amine in acetonitrile or DMF.

  • Add potassium carbonate and thiophenol.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Comparative Protocol: Boc Protection

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the primary amine in DCM.

  • Add triethylamine and di-tert-butyl dicarbonate.

  • Stir the reaction at room temperature until complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Decision-Making Framework

The selection of an appropriate protecting group is a multifactorial decision. The following workflow and summary table are designed to aid in this process.

G start Start: Need to protect an amine q1 Is the substrate sensitive to strong acid? start->q1 q2 Is the substrate sensitive to hydrogenolysis? q1->q2 Yes boc Consider Boc q1->boc No q3 Are mild, nucleophilic cleavage conditions required? q2->q3 Yes cbz Consider Cbz q2->cbz No nosyl Consider this compound or Nosyl q3->nosyl Yes re_evaluate Re-evaluate synthetic route or consider other protecting groups q3->re_evaluate No

Caption: Decision workflow for amine protecting group selection.

Conclusion

This compound and the broader family of nitrobenzenesulfonamides are valuable tools in the synthetic chemist's arsenal. While their upfront cost may be higher than more traditional protecting groups like Boc and Cbz, their unique stability profiles and mild cleavage conditions can offer significant advantages in complex syntheses. The ability to deprotect under neutral, nucleophilic conditions provides a crucial element of orthogonality, which can be the key to the successful synthesis of sensitive and complex target molecules. A thorough cost-benefit analysis should not only consider the price of the protecting group reagent but also the potential for increased overall yield and process efficiency.

References

  • Carpino, L. A. (1993). The 9-fluorenylmethoxycarbonyl family of base-sensitive amino-protecting groups. Accounts of Chemical Research, 26(11), 589-595.
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Kan, T., & Fukuyama, T. (2004). Ns-strategies: A highly versatile synthetic method for amines.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Fukuyama, T., Tokuyama, H., & Ueda, H. (2002). Indole synthesis by radical cyclization of o-alkenylphenyl isocyanides and its application to the total synthesis of natural products. The Chemical Record, 2(1), 37-45.[17]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines. Retrieved from [Link][18]

Sources

case studies comparing nosyl protection with other amine protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In complex molecule synthesis and drug development, the binary choice between Boc (acid-labile) and Fmoc (base-labile) protection often fails when facing two specific challenges: orthogonal stability requirements and controlled mono-alkylation of primary amines.

This guide analyzes the 2-nitrobenzenesulfonyl (Nosyl or Ns) group, a sulfonamide-based protecting group that offers a distinct mechanistic advantage: it renders the nitrogen proton acidic (


), enabling direct, over-alkylation-free synthesis of secondary amines (the Fukuyama Amine Synthesis). We compare Nosyl performance against industry standards and present case studies demonstrating its utility in total synthesis.

Part 1: The Mechanistic Edge (The "Why")

Standard carbamate protections (Boc, Fmoc, Cbz) render the nitrogen nucleophilic but non-acidic. Alkylating a Boc-amine usually requires strong bases (NaH) that can compromise sensitive scaffolds. Conversely, the Nosyl group is electron-withdrawing, sufficiently acidifying the N-H bond to allow alkylation under mild conditions (Mitsunobu or weak base) while preventing over-alkylation due to steric and electronic saturation.

Mechanism of Action: The Fukuyama Cycle

The Nosyl group's utility lies in its unique deprotection pathway. Unlike Boc (acidolysis) or Fmoc (beta-elimination), Nosyl is cleaved via a Meisenheimer Complex intermediate using a soft nucleophile (thiol).

FukuyamaCycle Amine Primary Amine (R-NH2) NsAmine Ns-Amide (Acidic N-H) Amine->NsAmine + NsCl, Base NsCl Ns-Cl (Protection) NsCl->NsAmine SecNsAmine 2° Ns-Amide (Stable) NsAmine->SecNsAmine Alkylation Alkylation Alkylation (R'-X / K2CO3 or Mitsunobu) Meisenheimer Meisenheimer Complex SecNsAmine->Meisenheimer + Thiolate Deprotection Deprotection (PhSH / Base) SecAmine Secondary Amine (R-NH-R') Meisenheimer->SecAmine - SO2, - ArS

Figure 1: The Fukuyama Amine Synthesis cycle, highlighting the transition from protection to alkylation and soft-nucleophile deprotection.

Part 2: Comparative Stability Matrix

The following data aggregates stability profiles across standard synthetic conditions. Note Nosyl's unique resistance to both TFA and Piperidine, making it orthogonal to both Boc and Fmoc.

ConditionReagent TypeBoc Fmoc Cbz Nosyl (Ns)
50% TFA / DCM Strong AcidCleaved StableStableStable
20% Piperidine Organic BaseStableCleaved StableStable
H₂ / Pd/C HydrogenolysisStableStableCleaved Stable
NaOH (1M) Aqueous BaseStableUnstableStableStable (Deprotonates)
PhSH / K₂CO₃ Thiol / BaseStableStableStableCleaved
Na / NH₃ Dissolving MetalStableCleavedCleavedCleaved

Key Insight: Nosyl is ideal for "Third Dimension" protection. If your molecule contains both Boc and Fmoc sites, Nosyl allows you to manipulate a third amine site without disturbing the others.

Part 3: Case Studies in High-Fidelity Synthesis

Case Study A: Controlled Mono-Alkylation (The Polyamines)

Challenge: Synthesizing secondary amines from primary amines often results in over-alkylation (tertiary amines) or requires harsh reductive amination conditions incompatible with sensitive functional groups. Solution: The Fukuyama Ns-strategy.[1][2][3]

  • Experimental Comparison: Synthesis of N-alkylated benzylamine derivatives.

    • Method A (Direct Alkylation): Benzylamine + Alkyl Halide (1.0 eq) → Mixture of 1°, 2°, and 3° amines. Yield of desired 2° amine: ~35-45% .

    • Method B (Nosyl Strategy):

      • Protection (NsCl).[4]

      • Alkylation (R-X, K₂CO₃, DMF).

      • Deprotection (PhSH).

    • Result: Exclusive formation of secondary amine. Overall Yield: 85-91% .[2]

Data Source: Kan & Fukuyama, Chem. Commun., 2004 [1].[1][2]

Case Study B: Orthogonality in Total Synthesis (Manzamine A)

Context: In the total synthesis of Manzamine A , a complex alkaloid with significant cytotoxic activity, the Fukuyama group faced a challenge where standard protecting groups would not survive the macrocyclization conditions or would interfere with subsequent steps.

  • Workflow:

    • Protection: A macrocyclic precursor amine was protected with the Nosyl group.

    • Orthogonality: The molecule underwent Ring-Closing Metathesis (RCM) and oxidation steps. The Ns group remained stable, unlike Boc (which might survive but offers no activation) or Fmoc (instability).

    • Deprotection: The Ns group was removed using Thiophenol (PhSH) and Cesium Carbonate (Cs₂CO₃) in acetonitrile at 50°C.

  • Outcome: The mild deprotection released the amine for a spontaneous transannular condensation/cyclization to form the core structure. The yield for the deprotection/cyclization sequence was high, validating the Ns group's stability-liability balance.

Data Source: Toma et al., J. Am. Chem. Soc., 2010 [2].[5]

Part 4: Decision Framework for Selection

Use this logic flow to determine if Nosyl is required for your specific workflow.

DecisionTree Start Start: Amine Protection Choice Q1 Do you need to alkylate this nitrogen? Start->Q1 Q2 Is the molecule sensitive to Acid (TFA)? Q1->Q2 No (Just Protection) Res_Ns SELECT NOSYL (Ns) (Allows mild alkylation) Q1->Res_Ns Yes (Fukuyama Synthesis) Q3 Is the molecule sensitive to Base (Piperidine)? Q2->Q3 Yes (Acid Labile) Res_Boc Select Boc Q2->Res_Boc No (Acid Stable) Res_Fmoc Select Fmoc Q3->Res_Fmoc No (Base Stable) Res_Ortho SELECT NOSYL (Orthogonal to Boc/Fmoc) Q3->Res_Ortho Yes (Base Labile)

Figure 2: Selection logic for amine protecting groups. Nosyl is the preferred choice for alkylation workflows or when orthogonality to both acid and base is required.

Part 5: Validated Experimental Protocols

Installation of Nosyl Group[6]
  • Reagents: 2-Nitrobenzenesulfonyl chloride (NsCl), Triethylamine (

    
    ), DCM.
    
  • Protocol:

    • Dissolve amine (1.0 mmol) in dry DCM (5 mL) at 0°C.

    • Add

      
       (1.5 mmol) followed by NsCl (1.1 mmol).
      
    • Stir at 0°C for 30 min, then warm to RT for 1-2 h.

    • Quench with water, extract with DCM.[2] Wash with 1N HCl (if product stable), then brine.

    • Typical Yield: >95%.

The Fukuyama Alkylation (Mitsunobu Variation)
  • Reagents: Ns-Amine, Alcohol (R-OH),

    
    , DEAD/DIAD, Toluene or THF.
    
  • Protocol:

    • Dissolve Ns-Amine (1.0 eq), Alcohol (1.2 eq), and

      
       (1.5 eq) in dry solvent.
      
    • Add DEAD (1.5 eq) dropwise at 0°C.

    • Stir at RT overnight.

    • Note: The

      
       of Ns-amide allows this reaction to proceed efficiently, unlike Boc-amides.
      
Deprotection (Standard Thiolysis)
  • Reagents: Thiophenol (

    
    ) or Mercaptoacetic acid, 
    
    
    
    or
    
    
    , DMF or MeCN.
  • Protocol:

    • Dissolve Ns-Amine (1.0 mmol) in DMF (3 mL).

    • Add

      
       (3.0 mmol) and Thiophenol (1.2 mmol). Caution: Stench.
      
    • Stir at RT (or 50°C for hindered substrates) for 1-12 h. Color often changes to bright yellow (Meisenheimer complex).

    • Workup: Dilute with ether/water. The amine stays in the organic phase (or aqueous if basic extraction is used).

    • Green Alternative: Use polymer-supported thiophenol to avoid odor and simplify purification [3].

References

  • Kan, T., & Fukuyama, T. (2004).[1][2] Ns strategies: a highly versatile synthetic method for amines.[1] Chemical Communications, (4), 353-359.

  • Toma, T., Kita, Y., & Fukuyama, T. (2010).[5] Total Synthesis of Manzamine A. Journal of the American Chemical Society, 132(30), 10233–10235.

  • Maligres, P. E., et al. (1997). Nosyl deprotection: A solid-supported reagent approach.[4][6] Tetrahedron Letters, 38(30), 5235-5238.

Sources

Safety Operating Guide

N,N-dimethyl-2-nitrobenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,N-Dimethyl-2-nitrobenzenesulfonamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals CAS Number: 23530-43-0[1]

Executive Summary: Operational Safety & Disposal Strategy

This compound is a nitro-substituted sulfonamide derivative used primarily as a synthetic intermediate in organic chemistry (e.g., in the synthesis of complex amines via "nosyl" group strategies).[1] Its disposal requires strict adherence to hazardous waste protocols due to its potential for skin/eye irritation and the release of toxic oxides (NOx, SOx) upon thermal decomposition.[1]

Core Directive: The only acceptable final disposal method is high-temperature incineration at a permitted hazardous waste facility equipped with scrubbers.[1] Do not discharge into municipal drains or evaporate in fume hoods.[1]

Key Metric Specification
CAS Number 23530-43-0
Molecular Formula C₈H₁₀N₂O₄S
Hazard Class (GHS) Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3
RCRA Status (USA) Non-listed (Characteristic Waste assessment required)
Primary Disposal Incineration (Code: INCIN)

Hazard Identification & Chemical Behavior

Before initiating disposal, the waste generator must understand the chemical's stability and reactivity profile.[1] While specific SDS data for the N,N-dimethyl derivative is less common than for the parent 2-nitrobenzenesulfonamide, the functional groups dictate the safety profile.[1]

  • Health Hazards: Causes serious eye irritation and skin irritation.[1] Inhalation of dust or vapors may cause respiratory tract irritation.[1]

  • Chemical Stability: Stable under standard conditions but may decompose violently if heated under confinement.[1]

  • Combustion Byproducts: Thermal decomposition releases Nitrogen Oxides (NOx) and Sulfur Oxides (SOx), which are toxic and corrosive.[1]

GHS Label Elements (Derived)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous cross-reactions in waste containers.[1]

  • Incompatible Streams: NEVER mix with strong oxidizing agents (e.g., nitric acid, perchlorates) or strong reducing agents.[1]

  • Container Selection: Use high-density polyethylene (HDPE) or glass containers.[1] Avoid metal containers if the waste stream is acidic.[1]

  • Labeling: All waste containers must be labeled "HAZARDOUS WASTE" with the specific chemical name clearly written.[1] Do not use abbreviations.

Disposal Decision Tree

The following workflow illustrates the logical process for categorizing and packaging the waste.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure Substance/Spill Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath Solution SolidPkg Double-bag in chemically resistant plastic Place in secondary container SolidPath->SolidPkg LiquidSeg Check Solvent Compatibility (Halogenated vs. Non-Halogenated) LiquidPath->LiquidSeg Labeling Label: 'Hazardous Waste' List: this compound Add: 'Toxic, Irritant' SolidPkg->Labeling LiquidSeg->Labeling FinalDisp Transfer to EHS/Waste Facility Method: High-Temp Incineration Labeling->FinalDisp

Figure 1: Operational workflow for segregating and packaging this compound waste.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound)
  • PPE Requirements: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1] Use a P95/P100 dust mask if handling fine powder outside a fume hood.[1]

  • Collection: Sweep or scoop the solid material into a screw-top jar (glass or HDPE).

  • Contaminated Debris: Place contaminated weighing boats, paper towels, and gloves into a clear plastic hazardous waste bag (minimum 4 mil thickness).[1]

  • Secondary Containment: Seal the bag and place it inside a rigid secondary container to prevent puncture.

Protocol B: Liquid Waste (Reaction Mixtures)
  • Solvent Identification: Identify the primary solvent (e.g., Dichloromethane, Ethyl Acetate, DMF).[1]

  • Segregation:

    • Halogenated Waste: If dissolved in DCM, Chloroform, etc.[1]

    • Non-Halogenated Waste: If dissolved in Methanol, Acetone, Ethyl Acetate.[1]

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the synthesis involved acid/base steps, neutralize carefully before adding to the waste carboy to prevent exothermic reactions.[1]

  • Transfer: Pour into the appropriate waste carboy using a funnel. Do not overfill (leave 10% headspace).

Emergency Response: Spills

In the event of a spill during transfer or disposal:

  • Evacuate & Ventilate: Clear the immediate area.[1] If the spill is large (>10g) or outside a hood, evacuate the lab.[1]

  • PPE Up-level: Wear chemical-resistant gloves, goggles, and a respirator if dust is present.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop up.[1]

    • Liquids: Absorb with vermiculite, sand, or commercial spill pads.[1] Do not use combustible materials like sawdust if the solvent is flammable.[1]

  • Decontamination: Wipe the surface with a soap/water solution.[1] Collect all cleanup materials as hazardous waste (Protocol A).[1]

Regulatory Compliance (US Focus)

While this compound is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic), it must be evaluated for RCRA Characteristics :

  • Ignitability (D001): If in a flammable solvent.[1]

  • Reactivity (D003): Nitro compounds can be explosive; however, this sulfonamide is generally stable.[1] If old or crystallized, treat as potentially shock-sensitive.[1]

  • Toxicity: Due to the nitrobenzene moiety, it should be treated as toxic.[1]

Compliance Check: Always consult your institution’s Environmental Health & Safety (EHS) officer before disposal.[1] The waste profile usually falls under "Organic Waste, Toxic, Irritant." [1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138510, 2-Nitrobenzenesulfonamide. Retrieved from [Link](Used as primary hazard proxy).[1]

Sources

Personal protective equipment for handling N,N-dimethyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Compound Identity: N,N-Dimethyl-2-nitrobenzenesulfonamide Chemical Class: Nitro-aromatic Sulfonamide Primary Hazards: Skin/Eye Irritation, Potential Skin Sensitization, Potential Methemoglobinemia (via Nitro group absorption).[1]

This guide provides an operational safety framework for handling This compound . While specific Safety Data Sheet (SDS) data for this exact isomer is often limited in public repositories compared to its 4-nitro analogue (CAS 17459-03-9) or the parent 2-nitrobenzenesulfonamide (CAS 5455-59-4), its structural moieties dictate a strict safety protocol. We treat this compound as a hazardous nitro-aromatic capable of transdermal absorption and respiratory irritation.

Part 2: Hazard Identification & Risk Assessment

To ensure scientific integrity, we analyze hazards based on the functional groups present.[1] This "Structure-Activity Relationship" (SAR) approach is critical when specific toxicological data is sparse.

Functional GroupAssociated HazardMechanism of Action
Nitro Group (-NO₂) Systemic Toxicity Potential to oxidize hemoglobin to methemoglobin upon absorption, reducing oxygen transport capacity.[1]
Sulfonamide (-SO₂N-) Sensitization Known to cause allergic skin reactions (contact dermatitis) and respiratory sensitization in susceptible individuals.[1]
Aromatic Ring Lipophilicity Facilitates permeation through intact skin and standard latex gloves.[1]

Risk Level: MODERATE to HIGH (depending on quantity and state).[1]

  • Solid State: High risk of inhalation (dust) and surface contamination.[1]

  • Solution State: High risk of rapid transdermal absorption if dissolved in organic solvents (e.g., DMSO, DCM).[1]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to be a self-validating system. If a user cannot meet the "Mandatory Spec," the operation must be paused.

PPE CategoryMandatory SpecCausality & Expert Insight
Hand Protection Double Nitrile Gloves (Outer: ≥0.11mm, Inner: Standard)Why? Nitro-aromatics can permeate thin nitrile.[1] Double gloving creates a sacrificial barrier and allows immediate visual detection of outer glove compromise. Do NOT use Latex.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Why? Safety glasses are insufficient for powders that can drift or solutions that can splash.[1] Goggles seal the orbital area against corrosive dusts.
Respiratory N95/P100 Respirator (if outside hood)Why? The solid powder is fine and electrostatic.[1] If weighing outside a containment enclosure, inhalation is the primary exposure route.
Body Protection Lab Coat (Cotton/Poly) + Tyvek Sleeves Why? Wrists are the most common exposure point between the glove and coat cuff.[1] Tyvek sleeves bridge this gap.

Part 4: Operational Handling Protocol

Phase 1: Preparation & Weighing
  • Engineering Control: All operations must occur inside a certified chemical fume hood .[1]

  • Sash Height: Verify sash is at the safe working height (usually 18 inches) to ensure 100 fpm face velocity.[1]

  • Static Control: Use an antistatic gun or ionizer if the powder is fluffy/electrostatic to prevent dispersal.

Phase 2: Reaction Setup
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents accelerate skin absorption of the nitro compound.[1]

  • Addition: Add solid to solvent (not solvent to solid) to minimize puffing/dust generation.

Phase 3: Decontamination
  • Surface Wipe: Wipe balance and hood surface with a detergent solution (e.g., Alconox) followed by water.[1] Organic solvents (Acetone/Ethanol) may spread the contamination if not used with absorbent pads.

  • Glove Removal: Use "beak method" (peel from wrist inside-out) to prevent outer surface from touching skin.[1]

Part 5: Emergency Response & Decontamination

Spill Decision Logic
  • Minor Spill (<5g solid): Wet wipe with detergent. Dispose of wipes as hazardous waste.

  • Major Spill (>5g or Solution): Evacuate area. Use spill pillows. Do not attempt dry sweeping (creates dust).

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes. Do NOT use ethanol (increases absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

Part 6: Disposal & Waste Management

Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).

Waste StreamDisposal MethodNotes
Solid Waste High-Temperature IncinerationLabel as "Toxic Solid, Organic, N.O.S.[1] (Contains Nitrobenzenesulfonamide)".[1][2][3][4][5][6]
Liquid Waste Halogenated/Non-Halogenated Solvent StreamSegregate based on the solvent used.[1][7] Ensure pH is neutral (6-8) if quenched.
Contaminated PPE Solid Hazardous Waste BinDo not place heavily contaminated gloves in regular trash.[1]

Part 7: Visualization of Workflow

The following diagram outlines the critical decision points and safety barriers in the handling process.

HandlingProtocol cluster_emergency Emergency Loop Start Start: Chemical Retrieval PPE_Check PPE Verification (Double Nitrile, Goggles) Start->PPE_Check State_Check Physical State? PPE_Check->State_Check Solid_Handling Solid: Weigh in Fume Hood (Use Antistatic Protocol) State_Check->Solid_Handling Powder Liquid_Handling Solution: Handle in Hood (Beware Solvent Permeation) State_Check->Liquid_Handling Solution Reaction Reaction / Synthesis Solid_Handling->Reaction Liquid_Handling->Reaction Waste Disposal: Incineration Stream Reaction->Waste Spill Spill Event Decon Decon: Detergent + Water (NO Alcohol) Spill->Decon

Caption: Operational workflow for this compound emphasizing state-dependent handling and the prohibition of alcohol for decontamination.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24853717, 2-Nitrobenzenesulfonamide. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Food and Chemical Toxicology. Retrieved from [Link](Note: Cited for decontamination logic of related nitro/nitroso species).

Sources

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